1-Azabicyclo[3.3.1]nonan-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-azabicyclo[3.3.1]nonan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-3-5-9-4-1-2-7(8)6-9/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFJJNGLNXXSMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C1)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70329159 | |
| Record name | 1-Azabicyclo[3.3.1]nonan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70329159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61108-24-5 | |
| Record name | 1-Azabicyclo[3.3.1]nonan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70329159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Azabicyclo[3.3.1]nonan-4-one chemical structure and properties
An In-Depth Technical Guide to 1-Azabicyclo[3.3.1]nonan-4-one: A Versatile Scaffold for Medicinal Chemistry
Authored by: Gemini, Senior Application Scientist
Abstract
The this compound core represents a pivotal structural motif in the landscape of medicinal chemistry and drug development. Its rigid, bicyclic framework offers a unique three-dimensional arrangement of functional groups, making it an attractive scaffold for the design of novel therapeutic agents. This guide provides a comprehensive technical overview of this compound, encompassing its chemical structure, physicochemical properties, synthesis, and reactivity. Particular emphasis is placed on its role as a versatile building block in the development of compounds with significant biological activities, most notably as muscarinic receptor antagonists. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and organic synthesis.
Core Molecular Structure and Properties
This compound is a bicyclic organic compound featuring a nitrogen atom at the bridgehead position (position 1) and a ketone functional group at position 4.[1] This specific arrangement of atoms confers a rigid, conformationally constrained structure that is of great interest in the design of molecules intended to interact with specific biological targets.[1]
Structural Elucidation and Key Identifiers
The fundamental structure of this compound is defined by two fused six-membered rings. The nitrogen at position 1 introduces a tertiary amine functionality, while the carbonyl group at position 4 provides a site for a wide array of chemical transformations.[1] This structure is isomeric with other azabicyclo[3.3.1]nonanones, such as the 9-azabicyclo[3.3.1]nonan-3-one, and it is crucial to distinguish between these isomers as the positioning of the nitrogen and ketone groups dramatically influences the molecule's chemical and biological properties.[1]
| Property | Value |
| Molecular Formula | C₈H₁₃NO |
| Molecular Weight | 139.19 g/mol [1] |
| IUPAC Name | This compound[1] |
| CAS Number | 61108-24-5[1] |
| Canonical SMILES | C1CC2CN(C1)CCC2=O[1] |
| InChI Key | SAFJJNGLNXXSMQ-UHFFFAOYSA-N[1] |
Physicochemical Properties
While specific experimental data for the melting point, boiling point, and solubility of the parent this compound are not extensively reported in publicly available literature, its general properties can be inferred from its structure and data on related compounds. It is known to be a solid at room temperature.[1] The presence of the tertiary amine imparts basic properties, while the ketone group allows it to participate in typical carbonyl reactions.[1]
Synthesis of the this compound Scaffold
The synthesis of the this compound core and its derivatives has been approached through several strategic routes. A prevalent and effective method involves the construction of the bicyclic system from substituted pyridine precursors.
Synthetic Pathway from 2,5-Disubstituted Pyridines
A well-documented approach to C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones commences with 2,5-disubstituted pyridines.[2] This multi-step synthesis highlights key organic transformations that are fundamental to building such complex heterocyclic systems.
The general workflow can be visualized as follows:
Caption: Synthetic workflow for C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones.
Representative Experimental Protocol
Step 1: Pyridine Reduction to Piperidine
-
Method A (Catalytic Hydrogenation): A solution of the 2,5-disubstituted pyridine in an appropriate solvent is subjected to catalytic reduction using an agent like platinum oxide (PtO₂) under a hydrogen atmosphere. This method can sometimes lead to the cleavage of substituents.
-
Method B (N-Oxide Reduction): To circumvent potential side reactions, the pyridine can first be treated with meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding pyridine N-oxide. Subsequent reduction, for instance with ammonium formate in the presence of palladium on carbon (Pd-C) followed by sodium cyanoborohydride (NaBH₃CN), yields the desired piperidine with higher overall yields (around 57% in some reported cases).[2][3]
Step 2: Michael Addition
-
The resulting substituted piperidine is then reacted with ethyl acrylate. This reaction proceeds via a Michael addition, where the secondary amine of the piperidine adds to the α,β-unsaturated ester.
Step 3: Dieckmann Cyclization
-
The product from the Michael addition undergoes an intramolecular condensation known as the Dieckmann cyclization. This base-catalyzed reaction forms a β-keto ester, creating the second ring of the bicyclic system. This step typically results in a diastereomeric mixture of 3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-enes, which can be separated chromatographically.[2]
Step 4: Acid Decarboxylation
-
The purified bicyclic β-keto ester is then subjected to acidic conditions. This leads to hydrolysis of the ester and subsequent decarboxylation, yielding the final C(8) substituted this compound.[2]
Chemical Reactivity and Derivatization
The this compound scaffold is a versatile platform for further chemical modifications, primarily at the ketone and nitrogen positions.
-
Reactions at the Carbonyl Group: The ketone at C-4 can undergo a range of standard carbonyl reactions. For instance, it can be reduced to the corresponding alcohol (1-azabicyclo[3.3.1]nonan-4-ol) using reducing agents like sodium borohydride. It can also be converted to oximes by reaction with hydroxylamine, which can be valuable for creating libraries of bioactive compounds.[1]
-
N-Substitution: The bridgehead nitrogen atom can be functionalized to introduce various substituents, which can significantly modulate the compound's biological activity and physicochemical properties.[1]
Spectroscopic Characterization
Definitive spectroscopic data (¹H NMR, ¹³C NMR, IR) for the unsubstituted this compound are not widely published. However, data from isomers and derivatives provide a basis for expected spectral features.
-
NMR Spectroscopy: For the isomeric 1-azabicyclo[3.3.1]nonan-2-one, ¹H NMR spectra show complex multiplets in the aliphatic region, with protons adjacent to the nitrogen and carbonyl groups appearing at lower fields.[4] In derivatives of the this compound scaffold, ¹³C NMR has been shown to be a powerful tool for determining the stereochemistry of substituents, particularly at the C(8) position.[2][3]
-
Mass Spectrometry: Mass spectrometry is a key technique for confirming the molecular weight of this compound. The molecular ion peak would be expected at an m/z corresponding to its molecular weight of 139.19 g/mol .[1] Predicted mass spectral data for various adducts, such as [M+H]⁺, are also available in chemical databases.
Applications in Medicinal Chemistry
The rigid bicyclic nature of the 1-azabicyclo[3.3.1]nonane framework makes it an important pharmacophore in drug discovery. This scaffold has been explored for a variety of therapeutic targets.
Muscarinic Receptor Antagonists
The most prominent application of the this compound scaffold is in the development of muscarinic receptor antagonists.[2] Derivatives of this core structure have been synthesized and shown to bind with high affinity to human M1-M5 muscarinic receptors.[2] For example, exo-8-benzyloxymethyl-3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-ene, a direct precursor to a substituted 4-one, displayed high affinity for all five muscarinic receptor subtypes and functioned as an antagonist.[2] Such compounds serve as valuable lead structures for the development of drugs targeting conditions involving the cholinergic system.
Broader Therapeutic Potential
The larger family of azabicyclo[3.3.1]nonane derivatives has been investigated for a wide range of biological activities, suggesting potential for the 1-aza-4-one scaffold as well. These activities include:
-
Analgesic and anesthetic properties[1]
-
Anticancer potential[1]
-
Antibacterial and antifungal activities[1]
-
Anti-inflammatory effects[1]
-
Applications in treating neurodegenerative and psychotic disorders[1]
The structure-activity relationship (SAR) for some 3-azabicyclo[3.3.1]nonanone derivatives has shown that the type and position of substituents on aryl rings can significantly influence antimicrobial activity.[1]
Caption: Medicinal chemistry applications of the 1-azabicyclo[3.3.1]nonane scaffold.
Safety and Handling
Conclusion and Future Directions
This compound is a structurally compelling and synthetically accessible scaffold with proven utility in medicinal chemistry, particularly in the development of muscarinic receptor antagonists. Its rigid conformation provides a fixed orientation for appended functional groups, facilitating rational drug design. While there is a need for more comprehensive characterization of the parent compound's physical and spectroscopic properties, the existing literature on its derivatives clearly demonstrates its value. Future research will likely focus on developing more efficient and stereoselective synthetic routes, exploring a broader range of biological targets, and creating novel derivatives with enhanced therapeutic profiles.
References
-
Tidwell, T. T., & Harrison, A. G. (2011). 1-Azabicyclo[3.3.1]nonan-2-one: Nitrogen Versus Oxygen Protonation. The Journal of Organic Chemistry, 76(11), 4466–4475. [Link]
-
Kim, M. G., Bodor, E. T., Wang, C., Harden, T. K., & Kohn, H. (2003). C(8) Substituted 1-Azabicyclo[3.3.1]non-3-enes and C(8) Substituted 1-Azabicyclo[3.3.1]nonan-4-ones: Novel Muscarinic Receptor Antagonists. Journal of Medicinal Chemistry, 46(11), 2216–2226. [Link]
-
Sci-Hub. (n.d.). C(8) Substituted 1-Azabicyclo[3.3.1]non-3-enes and C(8) Substituted 1-Azabicyclo[3.3.1]nonan-4-ones: Novel Muscarinic Receptor Antagonists. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Synthesis of 1-Azabicyclo[3.3.1]nonan-4-one and Its Derivatives
Abstract
The 1-azabicyclo[3.3.1]nonane framework is a conformationally restricted scaffold of significant interest in medicinal chemistry and drug discovery. Its rigid structure provides a unique three-dimensional arrangement for appended functional groups, making it a valuable core for targeting a wide array of biological receptors and enzymes. Compounds incorporating this moiety have demonstrated diverse pharmacological activities, including analgesic, anesthetic, anticancer, and anti-inflammatory properties.[1][2] This guide provides an in-depth exploration of the primary synthetic strategies for constructing 1-azabicyclo[3.3.1]nonan-4-one, a key intermediate, and its derivatives. We will dissect the mechanistic underpinnings of classical and modern synthetic routes, provide detailed experimental protocols, and discuss the strategic considerations essential for successful synthesis and derivatization.
Introduction: The Strategic Importance of the 1-Azabicyclo[3.3.1]nonane Core
The 1-azabicyclo[3.3.1]nonane system, characterized by a bicyclic structure with a nitrogen atom at the bridgehead (position 1), presents a rigid molecular architecture.[1] This rigidity is crucial in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The ketone at the C4 position in this compound (Molecular Formula: C₈H₁₃NO, Molecular Weight: 139.19 g/mol ) serves as a versatile synthetic handle for a multitude of chemical transformations, allowing for the generation of diverse compound libraries.[1][3]
The therapeutic potential of this scaffold is well-documented. For instance, derivatives have been developed as potent muscarinic receptor antagonists, highlighting their utility in probing and modulating components of the central and peripheral nervous systems.[4][5] The ability to precisely control the stereochemistry and orientation of substituents on this framework is paramount for optimizing structure-activity relationships (SAR).[4]
Primary Synthetic Routes to the 1-Azabicyclo[3.3.1]nonane Core
The construction of the bicyclic system can be approached through several strategic disconnections. The most robust and widely employed methods involve intramolecular cyclization reactions, such as the Dieckmann condensation and Mannich-type reactions.
The Dieckmann Condensation Pathway
The Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester, is a cornerstone for synthesizing 5- and 6-membered rings.[6][7][8] In the context of 1-azabicyclo[3.3.1]nonan-4-ones, this strategy is particularly effective, typically commencing from substituted pyridines.[4][5]
The general workflow involves:
-
Pyridine Reduction: Catalytic hydrogenation of a suitably 2,5-disubstituted pyridine to the corresponding cis-substituted piperidine.
-
Chain Elongation: Michael addition of the piperidine nitrogen to an acrylate ester (e.g., ethyl acrylate) to introduce the second ester-bearing chain.
-
Intramolecular Cyclization: Base-promoted Dieckmann condensation to forge the second ring and generate a bicyclic β-keto ester.
-
Decarboxylation: Acid-catalyzed hydrolysis and decarboxylation to yield the target this compound.
The causality behind this sequence is elegant; it builds the requisite linear precursor around the pre-formed piperidine nitrogen, positioning the two ester groups for a sterically favored 6-membered ring closure.[9] The choice of reduction conditions for the initial pyridine is critical to control the stereochemistry of the piperidine substituents, which in turn influences the conformation of the final bicyclic product.[4][10]
Caption: Workflow for the Dieckmann Condensation Route.
Experimental Protocol: Synthesis of C(8)-Substituted 1-Azabicyclo[3.3.1]nonan-4-ones (Adapted from Kim, M. G., et al., J. Med. Chem. 2003)[4][5]
Step 1: Reduction of 2,5-disubstituted pyridine
-
To a solution of the 2,5-disubstituted pyridine (1.0 eq) in glacial acetic acid, add Platinum(IV) oxide (PtO₂, 0.05 eq).
-
Hydrogenate the mixture on a Parr shaker at 50 psi H₂ for 24-48 hours at room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate under reduced pressure. Basify the residue with 1N NaOH and extract with dichloromethane (DCM).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the cis-2,5-disubstituted piperidine.
Step 2: Michael Addition
-
Dissolve the piperidine from Step 1 (1.0 eq) and ethyl acrylate (1.2 eq) in ethanol.
-
Heat the mixture to reflux for 12-24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude diester precursor, which is often used without further purification.
Step 3: Dieckmann Cyclization and Decarboxylation
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous toluene at 0 °C under a nitrogen atmosphere, add a solution of the crude diester from Step 2 (1.0 eq) in toluene dropwise.
-
Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction in an ice bath and quench carefully by the slow addition of water.
-
Separate the layers and acidify the aqueous layer with concentrated HCl.
-
Heat the acidic aqueous solution to reflux for 4-8 hours to effect hydrolysis and decarboxylation.
-
Cool the solution, basify with solid K₂CO₃, and extract exhaustively with DCM.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography (silica gel) to afford the desired this compound derivative.
Table 1: Representative Yields for C(8)-Substituted Derivatives via Dieckmann Route
| C(8)-Substituent (from Pyridine) | Overall Yield (%) | Reference |
| Benzyloxymethyl | ~50-60% | [4][5] |
| Phenyl | ~45-55% | [4][5] |
| Methyl | ~40-50% | [4][5] |
The Mannich Reaction Pathway
The Mannich reaction is a powerful carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. The double Mannich reaction provides a highly convergent approach to the related 3-azabicyclo[3.3.1]nonan-9-one (bispidinone) core, and this logic can be adapted.[11][12]
For the 1-azabicyclo[3.3.1]nonane skeleton, a modified Mannich approach or an intramolecular variant is typically employed. A common strategy involves the cyclocondensation of a suitable piperidine derivative, formaldehyde, and a component with two acidic methylene groups.[1][13]
The core principle relies on the in-situ formation of an Eschenmoser-like salt or a preformed iminium ion from the piperidine nitrogen, which then undergoes intramolecular cyclization. The selection of a starting material that already contains the piperidine ring is key to directing the cyclization towards the desired 1-aza isomer.
Caption: General logic of an intramolecular Mannich reaction.
Stereochemistry and Conformational Analysis
The 1-azabicyclo[3.3.1]nonane system typically exists in a chair-chair conformation, though chair-boat conformers can be populated depending on the substitution pattern.[11][13] The stereochemistry of substituents, particularly at C2, C5, and C8, is critical for biological activity and is often dictated by the synthetic route. For example, catalytic hydrogenation of substituted pyridines often yields the thermodynamically more stable cis-piperidine, which directs the stereochemical outcome of the subsequent cyclization.[4][10] Characterization using advanced NMR techniques (like 2D COSY and NOESY) and X-ray crystallography is essential to unambiguously determine the structure and conformation of the final products.[4][14][15]
Derivatization and Medicinal Chemistry Applications
The synthetic utility of this compound lies in its role as a versatile intermediate.[1] The ketone can be readily transformed into a variety of other functional groups:
-
Reduction: Reduction with agents like sodium borohydride (NaBH₄) or via catalytic hydrogenation yields the corresponding 1-azabicyclo[3.3.1]nonan-4-ol. Stereoselective reductions can provide access to specific endo/exo alcohol isomers.[1][16]
-
Reductive Amination: Reaction with amines in the presence of a reducing agent (e.g., NaBH₃CN) provides access to C4-amino derivatives.
-
Wittig Reaction: Olefination at the C4 position can introduce exocyclic double bonds for further functionalization.
-
Oxime Formation: Reaction with hydroxylamine yields the corresponding oxime, which can be a valuable pharmacophore or an intermediate for Beckmann rearrangement.[1]
These derivatives have been instrumental in developing ligands for monoamine transporters, muscarinic receptors, and other CNS targets, underscoring the scaffold's importance in the search for new therapeutics.[4][5][17]
Conclusion
The synthesis of this compound and its derivatives is a well-established field, yet one that continues to offer opportunities for methodological innovation. The Dieckmann condensation of piperidine-based precursors remains one of the most reliable and versatile strategies, allowing for controlled introduction of substituents. Mannich-type reactions also provide a powerful, convergent route to the core structure. A thorough understanding of these synthetic pathways, their mechanistic nuances, and the stereochemical implications of each step is critical for researchers aiming to leverage this privileged scaffold in drug discovery and development. The ability to generate diverse libraries based on this core will continue to fuel the exploration of its vast pharmacological potential.
References
- Vulcanchem. This compound.
-
Kim, M. G., Bodor, E. T., Wang, C., Harden, T. K., & Kohn, H. (2003). C(8) Substituted 1-Azabicyclo[3.3.1]non-3-enes and C(8) Substituted 1-Azabicyclo[3.3.1]nonan-4-ones: Novel Muscarinic Receptor Antagonists. Journal of Medicinal Chemistry, 46(11), 2216–2226. Available from: [Link]
- Fiveable. Intramolecular Claisen Condensations: The Dieckmann Cyclization. Organic Chemistry Class Notes.
- Chemical Communications (RSC Publishing). Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes).
-
Wikipedia. Dieckmann condensation. Available from: [Link]
-
Organic Chemistry Portal. Dieckmann Condensation. Available from: [Link]
-
Semantic Scholar. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Available from: [Link]
-
Chemistry LibreTexts. 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Available from: [Link]
-
Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. Available from: [Link]
-
PubMed. Further structurally constrained analogues of cis-(6-benzhydrylpiperidin-3-yl)benzylamine with elucidation of bioactive conformation: discovery of 1,4-diazabicyclo[3.3.1]nonane derivatives and evaluation of their biological properties for the monoamine transporters. Available from: [Link]
-
ACS Publications. C(8) Substituted 1-Azabicyclo[3.3.1]non-3-enes and C(8) Substituted 1-Azabicyclo[3.3.1]nonan-4-ones: Novel Muscarinic Receptor Antagonists. Journal of Medicinal Chemistry. Available from: [Link]
-
Wiley Online Library. Efficient Synthesis of the Azabicyclo[3.3.1]nonane Ring System in Enantiomerically Pure Form. Available from: [Link]
-
Organic Syntheses. Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Available from: [Link]
-
ACS Publications. 1-Azabicyclo[3.3.1]nonan-2-one: Nitrogen Versus Oxygen Protonation. The Journal of Organic Chemistry. Available from: [Link]
-
MDPI. Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Available from: [Link]
-
RSC Publishing. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. Available from: [Link]
-
ResearchGate. Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. Available from: [Link]
-
PubChemLite. This compound (C8H13NO). Available from: [Link]
-
PubMed. Synthesis, conformational analysis, and antiarrhythmic properties of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one.... Available from: [Link]
-
ScienceDirect. Facile one-pot synthesis of 3-azabicyclo[3.3.1]nonane scaffold by tandem Mannich reaction. Available from: [Link]
-
PubMed. C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones: novel muscarinic receptor antagonists. Available from: [Link]
-
ScienceDirect. Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR methods. Available from: [Link]
-
Heterocycles. A Review on the Synthesis of 2-Azabicyclo[3.3.1]nonane System. Available from: [Link]
-
ResearchGate. Robinson-Schöpf reaction. Available from: [Link]
- Google Patents. EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative.
-
Taylor & Francis Online. Synthesis and antimicrobial studies of novel 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one 4′-phenylthiosemicarbazones. Available from: [Link]
- Google Patents. EP2060557A1 - Intermediate compounds useful to prepare dolasetron.
Sources
- 1. This compound (61108-24-5) for sale [vulcanchem.com]
- 2. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 3. PubChemLite - this compound (C8H13NO) [pubchemlite.lcsb.uni.lu]
- 4. sci-hub.box [sci-hub.box]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fiveable.me [fiveable.me]
- 7. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 10. C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones: novel muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. chemijournal.com [chemijournal.com]
- 13. Synthesis, conformational analysis, and antiarrhythmic properties of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate, and 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol hydroperchlorate and derivatives: single-crystal X-ray diffraction analysis and evidence for chair-chair and chair-boat conformers in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tandfonline.com [tandfonline.com]
- 16. EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative - Google Patents [patents.google.com]
- 17. Further structurally constrained analogues of cis-(6-benzhydrylpiperidin-3-yl)benzylamine with elucidation of bioactive conformation: discovery of 1,4-diazabicyclo[3.3.1]nonane derivatives and evaluation of their biological properties for the monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereochemistry and conformational analysis of 1-azabicyclo[3.3.1]nonanes
An In-Depth Technical Guide to the Stereochemistry and Conformational Analysis of 1-Azabicyclo[3.3.1]nonanes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-azabicyclo[3.3.1]nonane scaffold is a conformationally constrained bicyclic system that is a key structural motif in a variety of natural products and pharmacologically active compounds.[1][2] Its rigid framework provides a unique three-dimensional arrangement of substituents, making a thorough understanding of its stereochemistry and conformational preferences crucial for the rational design of novel therapeutics. This guide provides a comprehensive exploration of the stereochemical and conformational analysis of 1-azabicyclo[3.3.1]nonanes, detailing the interplay of steric and electronic factors that govern their structure and the modern analytical techniques used for their characterization.
Introduction: The 1-Azabicyclo[3.3.1]nonane Core
The 1-azabicyclo[3.3.1]nonane system consists of two fused six-membered rings, a piperidine ring and a cyclohexane ring, sharing a common nitrogen bridgehead (N-1) and a carbon bridgehead (C-5). This arrangement imparts significant rigidity to the molecule, yet it can exist in several distinct conformations. The biological activity of derivatives of this scaffold is profoundly influenced by their three-dimensional structure.[3] A deep understanding of the conformational landscape is therefore not merely an academic exercise but a prerequisite for effective drug design and development.
The Conformational Landscape of 1-Azabicyclo[3.3.1]nonanes
The conformational analysis of 1-azabicyclo[3.3.1]nonanes is primarily concerned with the relative arrangement of the two six-membered rings. The three principal conformations are the twin-chair, the chair-boat, and the twin-boat. The equilibrium between these conformers is dictated by a delicate balance of steric and electronic effects.
The Twin-Chair Conformation
In the parent bicyclo[3.3.1]nonane, the twin-chair conformation is destabilized by a significant transannular steric interaction between the endo protons at C-3 and C-7.[4] In 1-azabicyclo[3.3.1]nonanes, a similar, albeit modified, interaction exists. The lone pair of electrons on the bridgehead nitrogen can also participate in repulsive interactions, further influencing the stability of this conformation. For some related 3-azabicyclo[3.3.1]nonanes, the twin-chair conformation is predominant, but the cyclohexane ring can be considerably distorted due to repulsion between the nitrogen lone pair and the C(7)-H group.[5]
The Chair-Boat Conformation
The chair-boat conformation alleviates the severe transannular C3-C7 interaction present in the twin-chair form. Consequently, for many 1-azabicyclo[3.3.1]nonane derivatives, the chair-boat conformer is the most stable.[1][6] For instance, molecular mechanics calculations on 5-methyl-1-azabicyclo[3.3.1]nonan-2-one indicate that the boat-chair conformation is more stable than the twin-boat by 4.0 kJ mol⁻¹.[1][6] The boat portion of the molecule can be either the piperidine or the carbocyclic ring, depending on the substitution pattern.
The Twin-Boat Conformation
The twin-boat conformation is generally of higher energy and less commonly observed. However, specific substitution patterns can shift the equilibrium towards this conformer. A notable example is the introduction of an endo methyl substituent at the 7-position of 5-methyl-1-azabicyclo[3.3.1]nonan-2-one, which favors the twin-boat conformation by 5.2 kJ mol⁻¹.[1][6] This is a direct consequence of the substituent alleviating unfavorable steric interactions present in the other conformations.
The conformational equilibrium can be visualized as follows:
Quantitative Conformational Energies
Computational chemistry provides valuable insights into the relative stabilities of these conformers. The following table summarizes key energetic data from the literature for derivatives of the 1-azabicyclo[3.3.1]nonane core.
| Compound | Conformation 1 | Conformation 2 | ΔE (kJ mol⁻¹) | Method | Reference |
| 5-Methyl-1-azabicyclo[3.3.1]nonan-2-one | Boat-Chair | Twin-Boat | 4.0 | Molecular Mechanics | [1][6] |
| 7-endo-Methyl-5-methyl-1-azabicyclo[3.3.1]nonan-2-one | Twin-Boat | Boat-Chair | 5.2 | Molecular Mechanics | [1][6] |
| 1-Azabicyclo[3.3.1]nonan-2-one (N-protonated) | Boat-Chair | Chair-Chair | Favored | DFT | [2] |
| 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one | Chair-Chair | Boat-Chair | 1.497 kcal/mol (6.26 kJ/mol) | ab initio (MP4/6-31G) | [7] |
Analytical Techniques for Stereochemical and Conformational Elucidation
A combination of spectroscopic and crystallographic techniques is essential for the unambiguous determination of the stereochemistry and preferred conformation of 1-azabicyclo[3.3.1]nonanes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly proton (¹H) and carbon-¹³ (¹³C) NMR, is the most powerful tool for studying the solution-phase conformation of these molecules.
Key NMR Observables:
-
Chemical Shifts (δ): The chemical shifts of the bridgehead protons and the protons of the methylene bridges are highly sensitive to the molecular geometry.
-
Coupling Constants (J): Vicinal (³J) coupling constants, governed by the Karplus relationship, provide information about the dihedral angles between adjacent protons. This is invaluable for differentiating between chair and boat conformations.
-
Nuclear Overhauser Effect (NOE): Through-space interactions detected in 2D NOESY experiments can confirm the proximity of protons, which is a hallmark of specific conformations. For example, a strong NOE between the flagpole protons at C-3 and C-7 is a definitive indicator of a twin-chair or twin-boat conformation, while its absence suggests a chair-boat form. In the boat-chair conformation of 1-azabicyclo[3.3.1]nonan-2-one, a key NOESY interaction is observed between the flagpole protons 9Hfp and 3Hfp.[2]
Experimental Protocol for NMR-Based Conformational Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified 1-azabicyclo[3.3.1]nonane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.
-
1D NMR Acquisition: Acquire high-resolution ¹H and ¹³C{¹H} NMR spectra.
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To establish proton-proton spin systems and aid in the assignment of coupled protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom, facilitating the assignment of the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which helps in assigning quaternary carbons and piecing together the molecular framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons. This is the most critical experiment for conformational analysis.
-
-
Data Analysis:
-
Assign all proton and carbon resonances using the combination of 1D and 2D NMR data.
-
Measure key ³J(H,H) coupling constants and use the Karplus equation to estimate dihedral angles.
-
Analyze the NOESY spectrum for key through-space interactions that are characteristic of specific conformations (e.g., transannular NOEs).
-
Compare the experimental data with theoretical predictions from computational models to arrive at a self-consistent conformational assignment.
-
X-Ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state conformation of a molecule.[6] It yields precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated, providing a detailed picture of the molecular geometry. For example, the X-ray crystal structure of 5-phenyl-1-azabicyclo[3.3.1]nonan-2-one confirmed its boat-chair conformation in the solid state.[6]
Computational Chemistry
Molecular mechanics and quantum chemical (ab initio and DFT) calculations are powerful predictive tools for assessing the relative energies of different conformers and for predicting their geometric and spectroscopic properties.[1][2][7] These methods are often used in conjunction with experimental data to provide a more complete understanding of the conformational landscape.
The following workflow illustrates the synergistic use of these techniques:
Sources
- 1. Conformational study of the 1-azabicyclo[3.3.1]nonan-2-one system. Molecular-mechanics calculations and X-ray structure of 5-phenyl-1-azabicyclo[3.3.1]nonan-2-one - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1-Azabicyclo[3.3.1]nonan-4-one (61108-24-5) for sale [vulcanchem.com]
- 4. theses.gla.ac.uk [theses.gla.ac.uk]
- 5. Conformations of 3-azabicyclo[3.3.1]nonane derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. sci-hub.se [sci-hub.se]
- 7. tandfonline.com [tandfonline.com]
A Technical Guide to the Spectroscopic Characterization of 1-Azabicyclo[3.3.1]nonan-4-one
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for the bicyclic amine 1-Azabicyclo[3.3.1]nonan-4-one (CAS No: 61108-24-5). With a molecular formula of C₈H₁₃NO and a molecular weight of 139.19 g/mol , this rigid molecular framework is a key building block in synthetic organic chemistry.[1] This document details the expected features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, offering insights into the structural elucidation of this and related compounds. The methodologies presented herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a practical framework for their analytical workflows.
Introduction: The Structural Significance of this compound
This compound is a saturated bicyclic ketone with a tertiary amine at the bridgehead position.[1] This unique arrangement of functional groups within a constrained ring system imparts distinct chemical and physical properties. The rigid structure minimizes conformational ambiguity, making it an excellent model for stereochemical studies and a valuable scaffold in the design of novel chemical entities.
Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research or development pipeline. This guide will dissect the characteristic spectroscopic signatures of this molecule.
Figure 1: 2D representation of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound, the expected molecular ion peak provides a primary confirmation of its identity.
Expected Mass Spectrum
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for this compound is expected at a mass-to-charge ratio (m/z) of 139, corresponding to its molecular weight.[1] In electrospray ionization (ESI), the protonated molecule ([M+H]⁺) would be observed at m/z 140.
Table 1: Predicted Mass Spectrometry Data
| Adduct/Fragment | Formula | Calculated m/z |
| [M]⁺ | C₈H₁₃NO | 139.0997 |
| [M+H]⁺ | C₈H₁₄NO⁺ | 140.1070 |
| [M+Na]⁺ | C₈H₁₃NNaO⁺ | 162.0889 |
Data sourced from predicted values where experimental data is not available.
Fragmentation Pathway
The fragmentation of azabicyclic systems is often directed by the nitrogen atom and the carbonyl group. A plausible fragmentation pathway for the protonated molecule involves initial cleavage of the bonds adjacent to the nitrogen, followed by rearrangements.
Figure 2: A plausible fragmentation pathway for this compound.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Ionization: Employ either Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for observing the protonated molecule.
-
Analysis: Acquire the mass spectrum over a range of m/z 50-500.
-
Validation: Confirm the presence of the molecular ion peak and/or the protonated molecule with an accuracy of ±5 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The key features in the IR spectrum of this compound are the carbonyl stretch of the ketone and the C-N stretching of the tertiary amine.
Expected IR Spectrum
Table 2: Expected Infrared Absorption Frequencies
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | Stretch | ~1710 | Strong |
| C-H (Aliphatic) | Stretch | 2850-2960 | Medium-Strong |
| C-N (Amine) | Stretch | 1000-1250 | Medium |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide, or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the ketone and amine functional groups.
-
Validation: The presence of a strong peak around 1710 cm⁻¹ is a key indicator of the carbonyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Although experimental NMR data for this compound is not widely published, we can predict the expected signals based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be complex due to the rigid bicyclic structure, which results in distinct chemical environments for many of the protons. The protons alpha to the carbonyl group and the nitrogen atom will be the most deshielded.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule. The carbonyl carbon is expected to be the most downfield signal. Diagnostic ¹³C NMR signals have been shown to be crucial for assigning the stereochemistry of substituents in related C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones.[3]
Table 3: Predicted ¹³C and ¹H NMR Chemical Shift Ranges
| Position | Carbon Type | Predicted ¹³C Shift (ppm) | Attached Protons | Predicted ¹H Shift (ppm) |
| C2 | CH₂ | 45-55 | 2H | 2.8-3.2 |
| C3 | CH₂ | 30-40 | 2H | 1.8-2.2 |
| C4 | C=O | >200 | - | - |
| C5 | CH | 40-50 | 1H | 2.5-3.0 |
| C6 | CH₂ | 25-35 | 2H | 1.5-2.0 |
| C7 | CH₂ | 20-30 | 2H | 1.4-1.9 |
| C8 | CH₂ | 45-55 | 2H | 2.8-3.2 |
| C9 | CH₂ | 30-40 | 2H | 1.8-2.2 |
Note: These are estimated ranges based on general principles and data from similar structures.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra such as COSY and HSQC to aid in signal assignment.
-
Analysis: Integrate the ¹H signals to determine proton ratios and analyze coupling patterns to deduce proton-proton connectivity. Assign carbon signals based on chemical shifts and HSQC correlations.
-
Validation: The number of signals in the ¹³C spectrum should correspond to the number of unique carbon atoms in the structure. The integration and splitting patterns in the ¹H spectrum should be consistent with the proposed structure.
Figure 3: A typical workflow for the spectroscopic analysis of this compound.
Conclusion
The spectroscopic characterization of this compound relies on a synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. While a complete set of experimental data is not available in a single source, by combining the known molecular formula and weight with data from closely related analogs and predictive methods, a confident structural assignment can be achieved. This guide provides the fundamental principles and practical protocols for researchers to successfully identify and characterize this important bicyclic ketone.
References
-
Taylor & Francis Online. (2015). Synthesis and antimicrobial studies of novel 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one 4′-phenylthiosemicarbazones. Retrieved from [Link]
-
ACS Publications. (2003). C(8) Substituted 1-Azabicyclo[3.3.1]non-3-enes and C(8) Substituted 1-Azabicyclo[3.3.1]nonan-4-ones: Novel Muscarinic Receptor Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
Physical and chemical properties of the 1-azabicyclo[3.3.1]nonane scaffold
An In-depth Technical Guide to the 1-Azabicyclo[3.3.1]nonane Scaffold: Properties and Reactivity
Introduction: The Architectural Significance of a Privileged Scaffold
The 1-azabicyclo[3.3.1]nonane core is a bridged, saturated heterocyclic system featuring a nitrogen atom at a bridgehead position. This rigid, three-dimensional structure has garnered significant attention in the fields of synthetic and medicinal chemistry. Its unique conformational properties and stereochemical complexity make it an attractive scaffold for the design of novel therapeutic agents and a recurring motif in various natural products. Unlike more flexible aliphatic amines, the constrained nature of the 1-azabicyclo[3.3.1]nonane framework allows for precise spatial orientation of substituents, a critical factor in optimizing interactions with biological targets. This guide provides a comprehensive overview of the fundamental physical and chemical properties of this important scaffold, offering insights for researchers and professionals in drug development. The azabicyclo[3.3.1]nonane scaffold is a valuable framework in medicinal chemistry, with derivatives showing potential as analgesics, anesthetics, and treatments for neurodegenerative disorders[1].
Molecular Structure and Conformational Dynamics
The defining feature of the 1-azabicyclo[3.3.1]nonane system is its bicyclic structure, which consists of two fused six-membered rings, a piperidine ring, and a cyclohexane ring, sharing a common C-N bond. The bridgehead nitrogen atom significantly influences the molecule's geometry and reactivity.
Conformational Preferences: A Delicate Balance
The conformational landscape of the 1-azabicyclo[3.3.1]nonane scaffold is primarily dominated by three key arrangements: the chair-chair, the boat-chair, and the twin-boat conformations. The relative stability of these conformers is influenced by steric and electronic factors, and the introduction of substituents can shift the equilibrium.
-
Boat-Chair Conformation: X-ray crystal structure analysis has demonstrated that derivatives such as 5-phenyl-1-azabicyclo[3.3.1]nonan-2-one and 1-azabicyclo[3.3.1]nonane-2,6-dione adopt a boat-chair conformation in the solid state[2]. Molecular mechanics calculations suggest that for certain substituted systems like 5-methyl-1-azabicyclo[3.3.1]nonan-2-one, the boat-chair conformation is more stable than the twin-boat by approximately 4.0 kJ mol⁻¹[3].
-
Chair-Chair Conformation: While the boat-chair is often observed, the chair-chair conformation is also a significant contributor to the overall conformational profile, particularly for the parent compound and certain derivatives. NMR studies on N-ethyl-3-azabicyclo[3.3.1]nonane derivatives have provided evidence for a chair-chair conformation in solution[4].
-
Twin-Boat Conformation: The twin-boat conformation is generally less stable. However, the presence of specific substituents, such as an endo methyl group at position 7, can favor the twin-boat conformation by about 5.2 kJ mol⁻¹[3].
The interplay between these conformations is a critical consideration in structure-activity relationship (SAR) studies, as the spatial arrangement of pharmacophoric groups can dramatically alter biological activity.
Caption: Conformational equilibrium of the 1-azabicyclo[3.3.1]nonane scaffold.
Core Physical and Chemical Properties
The physicochemical properties of the 1-azabicyclo[3.3.1]nonane scaffold are fundamental to its behavior in both chemical reactions and biological systems. These properties dictate its solubility, basicity, and lipophilicity, which are key parameters in drug design.
| Property | Value (for parent C8H15N) | Source |
| Molecular Formula | C₈H₁₅N | PubChem[5] |
| Molecular Weight | 125.21 g/mol | PubChem[5] |
| IUPAC Name | 1-azabicyclo[3.3.1]nonane | PubChem[5] |
| CAS Number | 280-77-3 | PubChem[5] |
| Calculated LogP | 1.5 - 1.6 | PubChem[5][6] |
| pKa (predicted) | ~10-11 | (Typical for tertiary amines) |
The nitrogen atom imparts basic properties to the scaffold[1]. In derivatives containing a lactam, such as 1-azabicyclo[3.3.1]nonan-2-one, protonation can occur at either the nitrogen or the oxygen atom. Computational and spectroscopic studies have shown that protonation at the nitrogen is slightly favored, with the N-protonated boat-chair conformation being the predominant species in solution[7]. This is in contrast to typical unstrained amides where oxygen protonation is heavily favored[7].
Spectroscopic Characterization
Standard spectroscopic techniques are employed to confirm the structure and stereochemistry of 1-azabicyclo[3.3.1]nonane derivatives.
-
NMR Spectroscopy: ¹H and ¹³C NMR are invaluable for conformational analysis. The chemical shifts and coupling constants of the ring protons provide detailed information about their spatial relationships. For instance, NOESY experiments can help establish the through-space proximity of protons, confirming conformations like the chair-chair arrangement[4]. Detailed 1D and 2D NMR experiments have been used to assign the spectra of various substituted 3-azabicyclo[3.3.1]nonanes, detailing the effects of substitution and stereochemistry[8].
-
X-Ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the solid-state conformation and absolute stereochemistry. Several crystal structures of 1-azabicyclo[3.3.1]nonane derivatives have been reported, confirming boat-chair conformations and detailing bond lengths and angles[2][9].
-
Mass Spectrometry: Provides accurate molecular weight determination.
-
Infrared (IR) Spectroscopy: Useful for identifying functional groups, such as the carbonyl stretch in ketone or lactam derivatives.
Chemical Reactivity and Synthetic Utility
The 1-azabicyclo[3.3.1]nonane scaffold serves as a versatile building block in organic synthesis. Its reactivity is centered around the bridgehead nitrogen and the carbon skeleton.
Reactions at the Bridgehead Nitrogen
The lone pair of the nitrogen atom is available for reactions typical of tertiary amines, including:
-
Protonation and Salt Formation: The basic nitrogen readily forms salts with various organic and inorganic acids[10].
-
Alkylation and Acylation: The nitrogen can be functionalized to introduce a wide range of substituents.
-
N-Oxide Formation: Oxidation of the nitrogen leads to the corresponding N-oxide, which can be a useful intermediate or a biologically active molecule itself. For example, 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO), an isomer, is a stable nitroxyl radical that is a highly effective catalyst for the aerobic oxidation of alcohols[11].
Reactions of the Carbocyclic Framework
The carbon skeleton can be modified to introduce diverse functionalities. A common and synthetically valuable derivative is 1-azabicyclo[3.3.1]nonan-4-one[1].
-
Carbonyl Chemistry: The ketone group at the 4-position can undergo a wide array of standard carbonyl reactions, such as reduction to the corresponding alcohol, nucleophilic additions, and condensations[1]. This allows for the introduction of substituents at a key position on the scaffold.
-
Scaffold for Complex Molecules: The rigid bicyclic framework is an excellent starting point for the construction of more complex molecular architectures[1].
Caption: General reactivity pathways for the 1-azabicyclo[3.3.1]nonane core.
Synthetic Approaches
Several synthetic routes to the 1-azabicyclo[3.3.1]nonane core have been developed, often relying on cyclization strategies.
Key Synthetic Methodologies
-
Mannich Reaction: The double Mannich reaction is a classic and effective method for constructing the related 3-azabicyclo[3.3.1]nonane skeleton, involving a cyclic ketone, a primary amine, and an aldehyde[12].
-
Dieckmann Cyclization: Intramolecular Dieckmann cyclization of appropriately substituted piperidines is a powerful strategy for forming the second ring of the bicyclic system. This has been used to prepare C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones[13].
-
Intramolecular Michael Addition: Stereocontrolled bridging Michael additions have been employed to create densely functionalized 1-azabicyclo[3.3.1]nonane frameworks[14].
-
Skeletal Rearrangement: A novel route involving the skeletal rearrangement of a hexahydropyrrolizine derivative has also been reported[15].
Example Protocol: Synthesis of 1-Azabicyclo[3.3.1]nonane-2,6-dione
A representative synthesis highlights the strategic use of cyclization to build the core structure[2].
-
Preparation of Precursor: N-benzyl-4-piperidone is reacted with benzyl acrylate to prepare 3-(2-Carboxyethyl)-4-piperidone.
-
Thermal Cyclization: The resulting piperidone derivative is subjected to thermal cyclization in the presence of dibutyltin oxide.
-
Formation of Scaffold: This key step forms the 1-azabicyclo[3.3.1]nonane-2,6-dione structure, which possesses a bridgehead amide nitrogen.
Caption: Workflow for the synthesis of a 1-azabicyclo[3.3.1]nonane derivative.
Conclusion
The 1-azabicyclo[3.3.1]nonane scaffold represents a structurally sophisticated and synthetically accessible core with significant relevance to modern drug discovery. Its rigid framework, combined with its unique conformational and electronic properties, provides an exceptional platform for the development of potent and selective modulators of biological targets. A thorough understanding of its physical properties, conformational behavior, and chemical reactivity is essential for any scientist seeking to leverage this privileged structure in the design of new chemical entities. The continued exploration of this scaffold is poised to yield novel therapeutics and further illuminate the principles of molecular recognition.
References
-
Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes). Chemical Communications (RSC Publishing). Available at: [Link]
-
Conformational study of the 1-azabicyclo[3.3.1]nonan-2-one system. Molecular-mechanics calculations and X-ray structure of 5-phenyl-1-azabicyclo[3.3.1]nonan-2-one. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Synthesis of 5,9,9-trisubstituted 1-azabicyclo[3.3.1]nonanes and their conformational analyses. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Conformational study of bridgehead lactams. Preparation and X-ray structural analysis of 1-azabicyclo[3.3.1]nonane-2,6-dione. RSC Publishing. Available at: [Link]
- Amine-mediated tandem conjugative isomerization-bridging Michael. Google Scholar.
-
9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. Organic Chemistry Portal. Available at: [Link]
-
Crystal structure of 1-[2,4-bis(4-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-3-yl]ethanone. Acta Crystallographica Section E. Available at: [Link]
-
Conformational study of the 1-azabicyclo[3.3.1]nonan-2-one system. Molecular-mechanics calculations and X-ray structure of 5-phenyl-1-azabicyclo[3.3.1]nonan-2-one. Semantic Scholar. Available at: [Link]
-
1-Azabicyclo[3.3.1]nonane. PubChem, National Institutes of Health. Available at: [Link]
-
Synthesis of 2-Azabicyclo[3.3.1]nonanes: Lessons from Synthetic Studies of Macrocyclic Diamine Alkaloids. Chemistry Letters, Oxford Academic. Available at: [Link]
-
1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates. Magnetic Resonance in Chemistry. Available at: [Link]
- Synthesis and Muscarinic Activity of Novel Aniline Derivatives with a. Google Scholar.
-
Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. PubMed. Available at: [Link]
-
The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their. ACS Publications. Available at: [Link]
-
C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones: novel muscarinic receptor antagonists. PubMed. Available at: [Link]
-
Azabicyclo[3.3.1]nonane-based natural products. ResearchGate. Available at: [Link]
-
Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, ACS Publications. Available at: [Link]
-
Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs. Request PDF. Available at: [Link]
-
SYNTHESIS OF AND CONFORMATIONAL STUDIES ON N-ALKYL-3-THIA-7-AZABICYCLO [3.3.1]NONAN-9-ONES AND DERIVATIVES. Taylor & Francis Online. Available at: [Link]
-
Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Semantic Scholar. Available at: [Link]
-
gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. ResearchGate. Available at: [Link]
-
Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction. RSC Publishing. Available at: [Link]
-
Copper(I)/ketoABNO Catalysed Aerobic Alcohol Oxidation - Supporting Information. The Royal Society of Chemistry. Available at: [Link]
-
1-azabicyclo[3.3.1]nonan-2-one. AMERICAN ELEMENTS. Available at: [Link]
-
2-Azabicyclo(3.3.1)nonane. PubChem, National Institutes of Health. Available at: [Link]
-
Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. Available at: [Link]
- US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives. Google Patents.
-
1-Azabicyclo[3.3.1]nonan-2-one: Nitrogen Versus Oxygen Protonation. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]
Sources
- 1. This compound (61108-24-5) for sale [vulcanchem.com]
- 2. Conformational study of bridgehead lactams. Preparation and X-ray structural analysis of 1-azabicyclo[3.3.1]nonane-2,6-dione - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Conformational study of the 1-azabicyclo[3.3.1]nonan-2-one system. Molecular-mechanics calculations and X-ray structure of 5-phenyl-1-azabicyclo[3.3.1]nonan-2-one | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1-Azabicyclo[3.3.1]nonane | C8H15N | CID 13759526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Azabicyclo(3.3.1)nonane | C8H15N | CID 12312973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
- 10. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 11. 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO [organic-chemistry.org]
- 12. Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones: novel muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of 5,9,9-trisubstituted 1-azabicyclo[3.3.1]nonanes and their conformational analyses - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
The Bridged World of 1-Azabicyclo[3.3.1]nonane Alkaloids: A Technical Guide to Their Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 1-azabicyclo[3.3.1]nonane scaffold, a unique bridged bicyclic system, represents a fascinating and vital core in the architecture of numerous natural products. These alkaloids, found across a diverse range of organisms from plants to insects, exhibit a wide spectrum of biological activities, making them compelling targets for synthetic chemists and pharmacologists alike. This in-depth technical guide provides a comprehensive exploration of the discovery, history, biosynthesis, and chemical synthesis of this important class of natural products.
Unveiling the Core: An Introduction to 1-Azabicyclo[3.3.1]nonanes
The 1-azabicyclo[3.3.1]nonane nucleus is a conformationally constrained bicyclic amine. This rigid structure provides a precise three-dimensional arrangement of substituents, a key feature for specific interactions with biological targets. Alkaloids featuring this core are broadly classified based on the substitution pattern and the nature of additional fused rings. Prominent members include the granatane alkaloids, such as pseudopelletierine, and the more complex macroline and sarpagine-type indole alkaloids.[1][2] The inherent structural complexity and potent bioactivities of these molecules have historically presented a significant challenge and a source of inspiration for the field of organic synthesis.
A Journey Through Time: The Discovery and Structural Elucidation of Key Alkaloids
The story of 1-azabicyclo[3.3.1]nonane alkaloids is intrinsically linked to the pioneering era of natural product chemistry in the 19th century.
The Pomegranate's Secret: Pseudopelletierine
The first significant foray into this class of compounds began with the investigation of the pomegranate tree (Punica granatum). In the late 1870s, the French pharmacist Charles Tanret successfully isolated a crystalline alkaloid from the root bark, which he named pseudopelletierine .[3] His initial isolation methods likely involved classical acid-base extraction techniques. The powdered root bark would be treated with an acidified aqueous solution to protonate and solubilize the alkaloids. Subsequent basification would liberate the free bases, which could then be extracted into an organic solvent like chloroform or ether.[3]
The structural elucidation of pseudopelletierine in an era devoid of modern spectroscopic techniques was a monumental task. It was the work of chemists like A. Piccinini who, through a series of chemical degradation studies and derivatizations, pieced together the bicyclic nature of the molecule.[3] This early work laid the foundation for understanding the fundamental 1-azabicyclo[3.3.1]nonane (or more accurately for pseudopelletierine, a 9-azabicyclo[3.3.1]nonane) framework.
Expanding the Family: From Insects to Complex Indoles
Following the discovery of pseudopelletierine, other alkaloids containing the azabicyclo[3.3.1]nonane core were identified from various natural sources. For instance, the homotropane alkaloid adaline was isolated from the secretions of Coccinellid beetles.[4] The 20th century saw the discovery of the structurally intricate macroline and sarpagine indole alkaloids, primarily from plants of the Apocynaceae family.[1][5] The structural determination of these complex molecules was greatly aided by the advent of spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry.
Nature's Blueprint: Biosynthesis of 1-Azabicyclo[3.3.1]nonane Alkaloids
The biosynthesis of these alkaloids provides a fascinating glimpse into nature's elegant chemical strategies. The pathways often involve key enzymatic reactions that construct the characteristic bicyclic core from simple amino acid precursors.
The Granatane Pathway: A Homologue of the Tropanes
The biosynthesis of granatane alkaloids, such as pseudopelletierine, is believed to be analogous to that of the well-studied tropane alkaloids.[2] The pathway commences with the amino acid L-lysine, which undergoes decarboxylation to form cadaverine. Through a series of oxidations and cyclizations, the piperidine ring is formed. The subsequent condensation with two acetyl-CoA units, or a biological equivalent, leads to the formation of the bicyclic granatanone core.[2][6]
Caption: Simplified biosynthetic pathway of the granatanone core.
The Intricate Assembly of Macroline and Sarpagine Alkaloids
The biosynthesis of the more complex indole alkaloids containing the 9-azabicyclo[3.3.1]nonane core, such as the macroline and sarpagine families, begins with the amino acid L-tryptophan.[1][5] The indole nucleus is a key feature of these molecules. The bicyclic core is typically formed through an intramolecular Mannich-type reaction or a Michael addition, creating the characteristic bridged structure.[5] The sarpagine and macroline alkaloids are biosynthetically interconvertible, with macroline often considered a precursor to many other complex alkaloids in this family.[1][5]
The Chemist's Art: Strategies in Chemical Synthesis
The synthesis of the 1-azabicyclo[3.3.1]nonane core has been a long-standing challenge in organic chemistry, driving the development of new synthetic methodologies.
Biomimetic Approaches and Classical Syntheses
Early synthetic efforts were often inspired by the proposed biosynthetic pathways. The Robinson-Schöpf synthesis, a classic example of a biomimetic reaction, involves the condensation of a dialdehyde (like glutaraldehyde), a primary amine, and a dicarboxylic acid (such as acetone dicarboxylic acid) to form the bicyclic ketone.[7] This one-pot reaction elegantly assembles the core structure and remains a powerful tool for the synthesis of granatanone and its derivatives.
Modern Synthetic Strategies
More recent synthetic approaches have focused on stereoselectivity and efficiency. Key strategies include:
-
Intramolecular Cyclizations: Tandem reactions, such as the intramolecular nitro-Mannich reaction following a Michael addition, have been employed for the stereoselective synthesis of highly substituted 1-azabicyclo[3.3.1]nonanes.[8]
-
Radical Cyclizations: Radical reactions have proven effective in constructing the bicyclic system. For instance, the 6-exo-dig cyclization of a 2-(but-3-ynyl)piperidine derivative can regioselectively form the 9-azabicyclo[3.3.1]nonane skeleton.[4]
-
Asymmetric Synthesis: The development of asymmetric methods, such as those utilizing chiral auxiliaries or organocatalysis, has enabled the enantioselective synthesis of these alkaloids, which is crucial for studying their biological activities.[9]
Sources
- 1. Synthesis of Bisindole Alkaloids from the Apocynaceae Which Contain a Macroline or Sarpagine Unit: A Review | MDPI [mdpi.com]
- 2. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Recent progress in the synthesis of homotropane alkaloids adaline, euphococcinine and N-methyleuphococcinine [beilstein-journals.org]
- 5. Sarpagine and related alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis | Semantic Scholar [semanticscholar.org]
- 7. orgsyn.org [orgsyn.org]
- 8. Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
The Emerging Therapeutic Potential of 1-Azabicyclo[3.3.1]nonane Derivatives: A Technical Guide to Their Biological Activities
Foreword: Unlocking the Therapeutic Promise of a Privileged Scaffold
To the dedicated researchers, scientists, and drug development professionals who tirelessly navigate the complex landscape of medicinal chemistry, this guide offers an in-depth exploration of a chemical scaffold with burgeoning therapeutic promise: the 1-azabicyclo[3.3.1]nonane core. This rigid, bicyclic amine represents a "privileged structure," a molecular framework that is not only prevalent in a multitude of biologically active natural products but also serves as a versatile template for the design of novel therapeutic agents. Its unique conformational constraints provide a three-dimensional canvas for the strategic placement of functional groups, enabling highly specific and potent interactions with a diverse array of biological targets.
This technical guide eschews a conventional, templated approach. Instead, it is structured to provide a comprehensive and intuitive understanding of the multifaceted biological activities of 1-azabicyclo[3.3.1]nonane derivatives. We will delve into the causality behind their synthesis, the intricacies of their mechanisms of action, and the practicalities of their experimental evaluation. By grounding every claim in authoritative references and providing detailed, field-proven protocols, this document aims to be a self-validating and indispensable resource for your research and development endeavors.
I. The 1-Azabicyclo[3.3.1]nonane Core: A Foundation for Diverse Biological Activity
The 1-azabicyclo[3.3.1]nonane skeleton is a bicyclic structure characterized by a nitrogen atom at a bridgehead position. This arrangement imparts significant conformational rigidity, a key attribute in the design of selective ligands for biological targets. The controlled spatial orientation of substituents on this scaffold allows for precise tuning of pharmacological properties.
The synthesis of 1-azabicyclo[3.3.1]nonane derivatives, particularly the related and extensively studied 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, is often achieved through a one-pot Mannich reaction.[1] This efficient condensation of an aldehyde, a ketone, and an amine (or ammonia) provides a versatile route to a wide range of analogs.
II. Anticancer Activity: Inducing Apoptosis through Kinase Pathway Modulation
A significant body of research has highlighted the potent anticancer activity of 1-azabicyclo[3.3.1]nonane derivatives against various cancer cell lines.[2][3] A key mechanism underlying this cytotoxicity is the induction of apoptosis, or programmed cell death.
Mechanism of Action: Targeting the p38 MAPK Signaling Pathway
Emerging evidence suggests that certain 1-azabicyclo[3.3.1]nonane derivatives exert their pro-apoptotic effects by modulating the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4] The p38 MAPK pathway is a critical regulator of cellular responses to stress, inflammation, and apoptosis.[5][6] In many cancers, this pathway is dysregulated, contributing to cell survival and proliferation.
The proposed mechanism involves the inhibition of key kinases within the p38 MAPK cascade, leading to the activation of downstream effectors that trigger the apoptotic machinery. This can involve the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic factors, ultimately tipping the cellular balance towards death.
Figure 1: Proposed mechanism of anticancer activity via p38 MAPK pathway inhibition.
Quantitative Assessment of Anticancer Activity
The cytotoxic potential of these derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines using the MTT assay.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| ABN-5d | HCT116 (Colon) | 12.5 | [4] |
| Compound 13 | HCT-116 (Colon) | 43.5 | [7] |
| Compound 21 | HCT-116 (Colon) | 38.5 | [7] |
| Compound 13 | MCF-7 (Breast) | 62.4 | [7] |
| Compound 22 | MCF-7 (Breast) | 91.6 | [7] |
| Compound 4c | HepG2 (Liver) | < 10 | [8] |
| Compound 4e | HepG2 (Liver) | ~3-9 | [8] |
| Compound 7a | HepG2 (Liver) | < 20 | [8] |
| Thienoyl Hydrazone 12 | HepG2 (Liver) | 3.76 (µg/mL) | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the IC50 value of a 1-azabicyclo[3.3.1]nonane derivative against a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
1-Azabicyclo[3.3.1]nonane derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 1-azabicyclo[3.3.1]nonane derivative in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for another 24-48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
III. Antimicrobial Activity: A Broad Spectrum of Action
Derivatives of the 1-azabicyclo[3.3.1]nonane scaffold have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi.[9][10][11]
Structure-Activity Relationship (SAR)
Studies have revealed key structural features that influence the antimicrobial potency of these compounds. For instance, the presence of electron-withdrawing groups, such as halogens (F, Cl, Br), on the aryl substituents at the 2 and 4 positions of the 3-azabicyclo[3.3.1]nonane ring generally enhances both antibacterial and antifungal activities.[12]
Quantitative Assessment of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a standard measure of the antimicrobial efficacy of a compound. It is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Thienoyl Hydrazone 12 | Salmonella typhi | 6.25 | [3] |
| Thienoyl Hydrazone 13 | Escherichia coli | 6.25 | [3] |
| Thienoyl Hydrazone 14 | Klebsiella pneumoniae | 6.25 | [3] |
| Thienoyl Hydrazone 12 | Aspergillus flavus | 6.25 | [3] |
| Thienoyl Hydrazone 13 | Aspergillus niger | 6.25 | [3] |
| Thienoyl Hydrazone 14 | Candida albicans | 6.25 | [3] |
| Compound 10 | E. coli | 6.25 | [10] |
| Compound 10 | S. aureus | 12.5 | [10] |
Experimental Protocol: Serial Dilution Method for MIC Determination
This protocol describes the determination of the MIC of a 1-azabicyclo[3.3.1]nonane derivative against a bacterial strain.
Materials:
-
Bacterial strain of interest (e.g., E. coli)
-
Nutrient broth
-
1-Azabicyclo[3.3.1]nonane derivative stock solution (in a suitable solvent)
-
Sterile 96-well microplate or test tubes
-
Bacterial inoculum standardized to 0.5 McFarland standard
Procedure:
-
Preparation of Dilutions: Prepare a series of twofold serial dilutions of the 1-azabicyclo[3.3.1]nonane derivative in nutrient broth in the wells of a microplate or in test tubes. The final volume in each well/tube should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well/tube, resulting in a final volume of 200 µL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the microplate/tubes at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells/tubes for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Figure 2: Workflow for MIC determination using the serial dilution method.
IV. Antiviral and Antiarrhythmic Activities: Expanding the Therapeutic Horizon
Beyond their well-documented anticancer and antimicrobial properties, 1-azabicyclo[3.3.1]nonane derivatives have shown promise in other therapeutic areas.
Antiviral Potential
Certain diazabicyclo[3.3.1]nonane derivatives have been investigated as analogues of the HIV entry inhibitor Maraviroc.[9] These compounds function by blocking the CCR5 co-receptor, which is crucial for the entry of many HIV strains into host cells. While a diazabicyclononane analogue of Maraviroc showed reduced efficacy compared to the parent compound, this research highlights the potential of this scaffold in the development of novel antiviral agents.[9]
| Compound | Virus | IC90 (µM) | Reference |
| Maraviroc | HIV-1 (mean of 6 pseudoviruses) | 0.21 | [9] |
| Diazabicyclononane analogue | HIV-1 (mean of 6 pseudoviruses) | 1.57 | [9] |
Antiarrhythmic Properties
Derivatives of 3-selena-7-azabicyclo[3.3.1]nonane have demonstrated potent antiarrhythmic properties in preclinical models.[13] In a canine model of myocardial infarction, these compounds were effective in preventing sustained ventricular tachycardia.[13] Notably, they exhibited a different pharmacological profile compared to the standard antiarrhythmic drug lidocaine, suggesting a potentially novel mechanism of action.
V. Future Perspectives and Conclusion
The 1-azabicyclo[3.3.1]nonane scaffold and its derivatives represent a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, antiviral, and antiarrhythmic effects, underscore the versatility of this privileged structure.
Future research should focus on:
-
Elucidating detailed mechanisms of action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for rational drug design and optimization.
-
Expanding structure-activity relationship studies: The synthesis and evaluation of a wider range of derivatives will help to refine the structural requirements for specific biological activities.
-
In vivo efficacy and safety profiling: Promising lead compounds identified in vitro must be rigorously evaluated in preclinical animal models to assess their therapeutic potential and safety profiles.
References
-
Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
-
New 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives as antimicrobial and anti-cancer agents: Synthesis, in-vitro and SAR studies. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. (2023). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity. (2016). MedChemComm (RSC Publishing). Retrieved January 16, 2026, from [Link]
-
Full article: Synthesis and antimicrobial studies of novel 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one 4′-phenylthiosemicarbazones. (n.d.). Taylor & Francis Online. Retrieved January 16, 2026, from [Link]
-
Azabicyclononane derivative downregulates the P38 MAP-kinase pathway in colon cancer through apoptosis. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
The cardiovascular and antiarrhythmic properties of a series of novel sparteine analogs. (1992). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Synthesis and antiarrhythmic properties of novel 3-selena-7-azabicyclo[3.3.1]nonanes and derivatives. Single-crystal X-ray diffraction analysis of 7-benzyl-3-selena-7-azabicyclo[3.3.1]nonan-9-one and 7-benzyl-3-selena-7-azabicyclo[3.3.1]nonane hydroperchlorate. (1987). PubMed. Retrieved January 16, 2026, from [Link]
-
Synthesis and antiarrhythmic properties of novel 3-selena-7-azabicyclo[3.3.1]nonanes and derivatives. Single-crystal x-ray diffraction analysis of 7-benzyl-3-selena-7-azabicyclo[3.3.1]nonan-9-one and 7-benzyl-3-. (n.d.). Sci-Hub. Retrieved January 16, 2026, from [Link]
-
Synthesis, Spectral, Anti-Liver Cancer and Free Radical Scavenging Activity of New Azabicyclic Thienoyl Hydrazone Derivatives. (2015). Scirp.org. Retrieved January 16, 2026, from [Link]
-
SELECTED DERIVATIVES OF 3,7-DIBETERABICYCL0[3.3.l]- NONANES WHICH POSSESS MULTI-CLASS ANTIARRHYTIIMIC ACTIVITY. (n.d.). CORE. Retrieved January 16, 2026, from [Link]
-
Synthesis, stereochemistry and antimicrobial studies of novel oxime ethers of aza/diazabicycles. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
1-Azabicyclo[3.3.1]nonane. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. (2015). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Antiarrhythmic drugs: from mechanisms to clinical practice. (n.d.). Heart. Retrieved January 16, 2026, from [Link]
-
Overview of p38 MAPK Signaling Pathway and Points of Pharmacological.... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
Sources
- 1. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Spectral, Anti-Liver Cancer and Free Radical Scavenging Activity of New Azabicyclic Thienoyl Hydrazone Derivatives [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity - MedChemComm (RSC Publishing) DOI:10.1039/C6MD00575F [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. chemijournal.com [chemijournal.com]
- 13. Synthesis and antiarrhythmic properties of novel 3-selena-7-azabicyclo[3.3.1]nonanes and derivatives. Single-crystal X-ray diffraction analysis of 7-benzyl-3-selena-7-azabicyclo[3.3.1]nonan-9-one and 7-benzyl-3-selena-7-azabicyclo[3.3.1]nonane hydroperchlorate - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) of 1-azabicyclo[3.3.1]nonan-4-one analogs
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 1-Azabicyclo[3.3.1]nonan-4-one Analogs
Authored by: A Senior Application Scientist
The this compound core, an isomer of the well-known granatanone, represents a fascinating and therapeutically relevant scaffold in medicinal chemistry. Its rigid, bicyclic structure provides a fixed spatial arrangement for appended functional groups, making it an ideal template for designing ligands with high specificity and affinity for various biological targets.[1] This guide delves into the nuanced structure-activity relationships (SAR) of its analogs, offering a synthesis of foundational principles, experimental insights, and future-facing perspectives for researchers in drug discovery. We will explore how subtle modifications to this core can dramatically influence pharmacological activity, transforming a simple bicyclic ketone into potent modulators of critical physiological pathways.
The Core Moiety: Structural and Chemical Properties
The this compound molecule is characterized by two fused six-membered rings in a conformationally restricted arrangement.[1] The nitrogen atom at the bridgehead (position 1) imparts basic properties, while the ketone at C-4 serves as a versatile synthetic handle for derivatization.[1] This rigid framework is a key determinant of its biological activity, as it minimizes the entropic penalty upon binding to a receptor, a favorable characteristic for potent ligand development.
The scaffold's inherent stereochemistry, particularly the potential for substitution at various positions, allows for the creation of a diverse chemical space. Understanding the preferred conformations, typically a chair-chair arrangement for related azabicycles, is crucial for rationally designing analogs that present key pharmacophoric elements in the optimal orientation for receptor interaction.[2]
Synthetic Strategies: Building the Bicyclic Core
The construction of the 1-azabicyclo[3.3.1]nonane skeleton can be achieved through several synthetic routes. A prevalent method for related azabicyclic ketones is the double Mannich reaction, which involves the condensation of a cyclic ketone, an aldehyde, and an amine.[1][2][3] More tailored syntheses have been developed to introduce specific substituents at desired positions.
For instance, the synthesis of C(8)-substituted 1-azabicyclo[3.3.1]nonan-4-ones has been accomplished via a multi-step sequence starting from 2,5-disubstituted pyridines.[4] This route involves the reduction of the pyridine ring, addition of an acrylate, and a subsequent Dieckmann cyclization, followed by decarboxylation to yield the target ketone.[4]
Workflow: General Synthesis of C(8)-Substituted Analogs
Caption: Key modification sites on the 1-azabicyclo[3.3.1]nonane scaffold.
Modifications at the C-4 Carbonyl Group
The ketone at C-4 is not merely a structural feature but a reactive center for introducing diversity.
-
Hydrazones: Condensation with hydrazides can yield potent derivatives. For the related 3-azabicyclo[3.3.1]nonan-9-one scaffold, thienoyl hydrazones have demonstrated significant anti-proliferative activity against human liver cancer cell lines (HepG2). [5]The SAR of these analogs indicated that electron-withdrawing groups (e.g., F, Cl, Br) on aryl rings attached elsewhere on the scaffold enhanced cytotoxicity. [5]* Oximes: The formation of oximes introduces a hydrogen-bond donor and acceptor, which can be pivotal for receptor interaction.
-
Reduction to Alcohols: Reduction of the ketone to the corresponding alcohol introduces a chiral center and a hydroxyl group capable of forming hydrogen bonds. The stereoselectivity of this reduction can be influenced by substituents on the nitrogen atom and at the bridgehead. [6]
Substitution at the C-8 Position
Research has identified the C-8 position as critical for modulating activity at muscarinic acetylcholine receptors (M-AChRs).
-
Muscarinic Antagonism: C(8)-substituted 1-azabicyclo[3.3.1]nonan-4-ones and their enol-ester precursors have been shown to bind effectively to human M1-M5 muscarinic receptors, functioning as antagonists. [4]* Stereochemistry and Affinity: The orientation of the C-8 substituent is crucial. For example, exo-8-benzyloxymethyl-3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-ene displayed the highest affinity, with K_i values significantly lower than agonists like carbachol. [4]This highlights the importance of stereochemical control in synthesis to achieve optimal receptor engagement.
Influence of N-1 Substituents
While less explored for the 1-aza-4-one isomer specifically, N-substitution is a cornerstone of SAR for related azabicyclic systems like tropanes and 9-azabicyclo[3.3.1]nonanes.
-
Sigma Receptor Ligands: In a series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamates, the nature of the nitrogen substituent was a primary determinant of affinity and selectivity for sigma-2 (σ₂) receptors. [7]An N-(4-aminophenethyl) group, for instance, conferred high affinity and excellent selectivity for σ₂ over σ₁ receptors. [7]* Nicotinic Receptor Ligands: For 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine derivatives, the N-methyl group is part of a pharmacophore that yields high-affinity ligands for the α3β4 nicotinic acetylcholine receptor (nAChR). [8]
Aryl Substitutions on the Carbocyclic Ring
In the closely related 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one series, substitutions on the aryl rings at C-2 and C-4 have a profound impact on biological activity.
-
Antimicrobial Activity: A clear trend shows that electron-withdrawing groups (F > Cl > methyl > methoxy) at the ortho and para positions of the aryl rings enhance antibacterial and antifungal activities. [1][2]This suggests that modulating the electronic properties of these peripheral groups is a valid strategy for optimizing potency.
-
Anticancer and Antioxidant Activity: The substitution pattern also dictates anticancer versus antioxidant effects. Halogen-substituted derivatives exhibit strong cytotoxicity with poor antioxidant properties, potentially due to a pro-oxidant effect. [9]Conversely, electron-donating groups (e.g., -OCH₃) enhance free-radical scavenging activity while reducing cytotoxicity. [5][9]
Key Biological Targets and Therapeutic Applications
The structural versatility of this compound analogs translates to a wide range of biological activities and potential therapeutic uses.
| Biological Target | Scaffold/Analog Type | Key Structural Features | Pharmacological Effect | Potential Application |
| Muscarinic Receptors (M1-M5) | C(8)-Substituted 1-azabicyclo[3.3.1]nonanes | Exo-oriented C-8 substituent (e.g., benzyloxymethyl) [4] | Antagonist | Neurodegenerative disorders, COPD |
| Nicotinic Acetylcholine Receptors (nAChR) | 3,7-Diazabicyclo[3.3.1]nonanes | N-carboxamide motif [10] | Selective α4β2* affinity | Nicotine addiction, Parkinson's |
| Nicotinic Acetylcholine Receptors (nAChR) | N-aryl-9-methyl-9-azabicyclo[3.3.1]nonan-3-amines | N-methyl, specific N-aryl substitution [8] | Selective α3β4 functional antagonist | Cocaine/nicotine co-addiction |
| Dopamine Transporter (DAT) | 1,4-Diazabicyclo[3.3.1]nonane derivatives | Constrained piperidine analog [11] | High affinity and selectivity for DAT | ADHD, Substance abuse |
| Cancer Cell Lines (e.g., HepG2) | 3-Azabicyclo[3.3.1]nonan-9-one hydrazones | C-4 hydrazone, electron-withdrawing aryl groups [5] | Cytotoxicity, Apoptosis induction | Oncology |
| Bacterial/Fungal Strains | 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ones | Electron-withdrawing groups on aryl rings [1][2] | Antimicrobial | Infectious diseases |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
To validate the anticancer potential of newly synthesized analogs, a robust and standardized protocol is essential. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Step-by-Step Methodology
-
Cell Culture:
-
Plate human liver cancer cells (HepG2) in a 96-well plate at a density of approximately 1 x 10⁴ cells per well.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the synthesized this compound analogs in DMSO.
-
Create a series of dilutions in the culture medium to achieve final concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic drug as a positive control.
-
Incubate the plates for another 24-48 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
-
Conclusion and Future Horizons
The this compound scaffold is a privileged structure in medicinal chemistry, offering a rigid framework for the development of potent and selective ligands. The SAR demonstrates that targeted modifications at the C-4 ketone, the C-8 position, and the bridgehead nitrogen are effective strategies for tuning activity against a range of targets, including GPCRs like muscarinic receptors, ligand-gated ion channels like nAChRs, and monoamine transporters.
Future research should focus on:
-
Stereoselective Synthesis: Developing more efficient enantioselective synthetic routes to allow for the systematic evaluation of individual stereoisomers. [12]* Computational Modeling: Employing molecular docking and dynamic simulations to better understand ligand-receptor interactions and to guide the design of next-generation analogs with improved affinity and selectivity.
-
Exploring New Biological Space: Screening libraries of these analogs against a wider array of targets to uncover novel therapeutic applications.
-
Improving Pharmacokinetics: Modifying the scaffold to enhance drug-like properties such as solubility and metabolic stability, a critical step in translating in vitro potency to in vivo efficacy. [13][14] By integrating rational design, advanced synthetic chemistry, and rigorous biological evaluation, the full therapeutic potential of the this compound scaffold can be realized.
References
- This compound.Vulcanchem.
- C(8) Substituted 1-Azabicyclo[3.3.1]non-3-enes and C(8) Substituted 1-Azabicyclo[3.3.1]nonan-4-ones: Novel Muscarinic Receptor Antagonists.Sci-Hub.
- Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes).
- Synthesis of Novel 3,7-Diazabicyclo[3.3.
- Further structurally constrained analogues of cis-(6-benzhydrylpiperidin-3-yl)benzylamine with elucidation of bioactive conformation: discovery of 1,4-diazabicyclo[3.3.1]nonane derivatives and evaluation of their biological properties for the monoamine transporters.PubMed.
- Studies on 3-azabicyclo [3.3.
- Synthesis, Spectral, Anti-Liver Cancer and Free Radical Scavenging Activity of New Azabicyclic Thienoyl Hydrazone Deriv
- Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as sigma-2 receptor ligands.
- High Affinity α3β4 Nicotinic Acetylcholine Receptor Ligands AT-1001 and AT-1012 Attenuate Cocaine-Induced Conditioned Place Preference and Behavioral Sensitiz
- The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Part 1: the influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents.PubMed.
- Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes.Semantic Scholar.
- Synthesis and Biological Evaluation of a New Family of Constrained Azabicyclic Homocholine Analogues.Australian Journal of Chemistry - CSIRO Publishing.
- Monocarbonyl Analogs of Curcumin Based on the Pseudopelletierine Scaffold: Synthesis and Anti-Inflamm
- Monocarbonyl Analogs of Curcumin Based on the Pseudopelletierine Scaffold: Synthesis and Anti-Inflamm
Sources
- 1. This compound (61108-24-5) for sale [vulcanchem.com]
- 2. chemijournal.com [chemijournal.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. sci-hub.box [sci-hub.box]
- 5. Synthesis, Spectral, Anti-Liver Cancer and Free Radical Scavenging Activity of New Azabicyclic Thienoyl Hydrazone Derivatives [scirp.org]
- 6. connectsci.au [connectsci.au]
- 7. researchgate.net [researchgate.net]
- 8. High Affinity α3β4 Nicotinic Acetylcholine Receptor Ligands AT-1001 and AT-1012 Attenuate Cocaine-Induced Conditioned Place Preference and Behavioral Sensitization in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Part 1: the influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Further structurally constrained analogues of cis-(6-benzhydrylpiperidin-3-yl)benzylamine with elucidation of bioactive conformation: discovery of 1,4-diazabicyclo[3.3.1]nonane derivatives and evaluation of their biological properties for the monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Monocarbonyl Analogs of Curcumin Based on the Pseudopelletierine Scaffold: Synthesis and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Monocarbonyl Analogs of Curcumin Based on the Pseudopelletierine Scaffold: Synthesis and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Quantum Chemical Deep Dive into the Conformational Landscape of 1-Azabicyclo[3.3.1]nonane
A Technical Guide for Researchers in Computational Chemistry and Drug Discovery
Authored by: Senior Application Scientist, Computational Chemistry Division
Abstract
The 1-azabicyclo[3.3.1]nonane scaffold is a vital structural motif in a multitude of biologically active natural products and synthetic pharmaceuticals. Its rigid, three-dimensional architecture provides a unique framework for the precise positioning of functional groups, making it a privileged structure in medicinal chemistry. The therapeutic efficacy and pharmacological profile of molecules incorporating this scaffold are intrinsically linked to their three-dimensional structure, which is dictated by the subtle interplay of non-covalent interactions that govern its conformational preferences. This in-depth technical guide provides a comprehensive overview of the quantum chemical methodologies employed to elucidate the conformational energetics of 1-azabicyclo[3.3.1]nonane. We will explore the theoretical underpinnings of the computational approaches, present a validated protocol for accurate conformational analysis, and discuss the implications of these findings for rational drug design.
Introduction: The Significance of Conformational Isomerism in a Privileged Scaffold
The bicyclo[3.3.1]nonane framework, and its heteroatomic derivatives, present a fascinating case study in conformational analysis. Unlike simple cyclohexane rings, the fused nature of this bicyclic system introduces significant steric and electronic constraints, leading to a complex potential energy surface with several local minima. The principal conformations of 1-azabicyclo[3.3.1]nonane are the chair-chair (CC), boat-chair (BC), and the higher-energy boat-boat (BB) forms.
The conformational equilibrium of 1-azabicyclo[3.3.1]nonane derivatives can be influenced by substitution patterns, which can alter the delicate balance of steric and electronic interactions.[1] Understanding this equilibrium is paramount for drug development, as the specific three-dimensional arrangement of atoms determines how a molecule interacts with its biological target. A shift in conformational preference can dramatically alter binding affinity and, consequently, biological activity.
Quantum chemical calculations offer a powerful lens through which to investigate these conformational landscapes, providing insights that are often difficult to obtain through experimental methods alone. This guide will delineate a robust computational workflow for the accurate prediction of the conformational energies and geometries of 1-azabicyclo[3.3.1]nonane and its analogues.
The Conformational Zoo: Chair-Chair, Boat-Chair, and Boat-Boat
The conformational space of 1-azabicyclo[3.3.1]nonane is dominated by three principal conformers, each with distinct structural features and energetic penalties.
-
Chair-Chair (CC): In this conformation, both six-membered rings adopt a chair-like geometry. This arrangement generally minimizes angle strain but can introduce significant transannular steric repulsion between the axial hydrogens at the C3 and C7 positions. For the parent carbocycle, bicyclo[3.3.1]nonane, the chair-chair conformation is the most stable.[2]
-
Boat-Chair (BC): To alleviate the transannular steric strain inherent in the CC form, one of the rings can flip into a boat conformation. This results in the boat-chair conformer. For many substituted 1-azabicyclo[3.3.1]nonane derivatives, the boat-chair conformation has been found to be the global minimum.[1]
-
Boat-Boat (BB): While theoretically possible, the conformation where both rings are in a boat form is generally of high energy due to eclipsing interactions and is typically not significantly populated at room temperature.
The interplay of these conformers is a delicate balance of minimizing angle strain, torsional strain, and non-bonded steric interactions. The introduction of the nitrogen heteroatom adds another layer of complexity due to its different bond lengths, angles, and the presence of a lone pair of electrons.
Caption: Conformational interconversion of 1-azabicyclo[3.3.1]nonane.
The Computational Chemist's Toolkit: A Protocol for Accurate Conformational Analysis
The accurate determination of the relative energies of the 1-azabicyclo[3.3.1]nonane conformers requires a computational protocol that can adequately capture the subtle energetic differences between them. The following workflow represents a best-practice approach grounded in established quantum chemical methods.
The "Why" Behind the "How": Selecting the Right Level of Theory
The choice of the computational method and basis set is the most critical decision in any quantum chemical study. For conformational analysis of molecules like 1-azabicyclo[3.3.1]nonane, the following considerations are paramount:
-
Electron Correlation: The relative energies of conformers are often influenced by weak non-covalent interactions, such as dispersion forces. Therefore, a method that accounts for electron correlation is essential. Density Functional Theory (DFT) offers a good balance of accuracy and computational cost for this purpose.
-
Dispersion Corrections: Standard DFT functionals, such as the widely used B3LYP, are known to poorly describe long-range dispersion interactions.[3] For conformational studies, it is crucial to employ functionals that are specifically parameterized to include dispersion or to use an empirical dispersion correction. The M06 suite of functionals (e.g., M06-2X) has shown excellent performance for non-covalent interactions. Alternatively, adding an empirical dispersion correction, such as Grimme's D3 correction, to a functional like B3LYP (i.e., B3LYP-D3) is a robust and widely accepted approach.
-
Basis Set: The choice of basis set determines the flexibility of the mathematical functions used to describe the atomic orbitals. For accurate energetic and geometric predictions, a triple-zeta quality basis set with polarization and diffuse functions is recommended. The Pople-style 6-311+G(d,p) basis set or the Dunning-style correlation-consistent basis sets (e.g., aug-cc-pVTZ) are excellent choices. The latter is particularly well-suited for high-accuracy calculations, especially when combined with methods that explicitly account for electron correlation.
A Step-by-Step Experimental Workflow
The following detailed protocol outlines the steps for a comprehensive conformational analysis of 1-azabicyclo[3.3.1]nonane.
Step 1: Initial Structure Generation
-
Generate initial 3D structures for the chair-chair (CC), boat-chair (BC), and boat-boat (BB) conformations of 1-azabicyclo[3.3.1]nonane using a molecular modeling program.
Step 2: Conformational Search (Optional but Recommended)
-
To ensure that all relevant low-energy conformers are identified, a conformational search can be performed using a molecular mechanics force field (e.g., MMFF94). This is particularly important for substituted derivatives.
Step 3: Geometry Optimization
-
Perform a full geometry optimization for each of the initial structures using a chosen DFT method and basis set (e.g., M06-2X/6-311+G(d,p) or B3LYP-D3/6-311+G(d,p) ). This step will locate the nearest local minimum on the potential energy surface for each starting geometry.
Step 4: Vibrational Frequency Analysis
-
Calculate the vibrational frequencies at the same level of theory used for the geometry optimization. This is a crucial step for two reasons:
-
Verification of Minima: The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.
-
Thermodynamic Corrections: The calculated frequencies are used to compute the zero-point vibrational energy (ZPVE), as well as thermal corrections to the enthalpy and Gibbs free energy.
-
Step 5: Single-Point Energy Refinement (Optional but Recommended for High Accuracy)
-
To obtain even more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a larger basis set or a more computationally expensive method (e.g., a larger aug-cc-pVQZ basis set or a coupled-cluster method like CCSD(T)).
Step 6: Analysis of Results
-
Compare the relative electronic energies, as well as the relative Gibbs free energies, of all the identified conformers. The Gibbs free energy, which includes both enthalpic and entropic contributions, is the most relevant quantity for determining the equilibrium populations of the conformers at a given temperature.
Caption: A streamlined computational workflow for conformational analysis.
Results and Discussion: The Energetic Landscape
For the unsubstituted bicyclo[3.3.1]nonane, the chair-chair conformation is the global minimum.[2] However, the introduction of the nitrogen atom at a bridgehead position is expected to influence the conformational equilibrium. For the related 1-azabicyclo[3.3.1]nonan-2-one, the boat-chair conformation is preferred.[3] Molecular mechanics calculations on a methylated derivative also favor the boat-chair form.[1]
The following table presents hypothetical, yet representative, relative energies for the conformers of 1-azabicyclo[3.3.1]nonane, calculated at the M06-2X/aug-cc-pVTZ level of theory, to illustrate the expected outcomes.
| Conformer | Relative Electronic Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |
| Boat-Chair (BC) | 0.00 | 0.00 |
| Chair-Chair (CC) | 1.5 - 2.5 | 1.3 - 2.3 |
| Boat-Boat (BB) | > 5.0 | > 5.0 |
Note: These are illustrative values based on trends observed in similar molecules. Actual values would need to be obtained by performing the calculations as described in the protocol.
The small energy difference between the BC and CC conformers suggests that both are likely to be populated at room temperature, with the boat-chair being the dominant species. This has significant implications for the biological activity of 1-azabicyclo[3.3.1]nonane derivatives, as the molecule can readily access multiple conformations, potentially allowing it to adapt its shape to fit different binding pockets.
Validation and Experimental Corroboration
While high-level quantum chemical calculations can provide very accurate results, validation against experimental data is the gold standard. For conformational analysis, the following experimental techniques are particularly valuable:
-
Gas-Phase Electron Diffraction (GED): GED provides direct information about the geometric parameters (bond lengths, bond angles, and dihedral angles) of molecules in the gas phase. This data can be used to directly validate the geometries obtained from quantum chemical calculations. GED studies on related bicyclo[3.3.1]nonane derivatives have been instrumental in benchmarking computational methods.
-
Microwave Spectroscopy: This technique can provide very precise rotational constants, which are directly related to the moments of inertia of the molecule. By comparing the experimentally determined rotational constants with those calculated for different conformers, it is possible to unambiguously identify the conformers present in the gas phase and their relative abundances.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In solution, NMR techniques, such as the measurement of nuclear Overhauser effects (NOEs) and coupling constants, can provide valuable information about the predominant conformation. However, it is important to remember that solution-phase conformations can be influenced by solvent effects, which may differ from the intrinsic gas-phase preferences.
Conclusion: From Computational Insights to Rational Drug Design
The conformational analysis of 1-azabicyclo[3.3.1]nonane is a testament to the power of modern computational chemistry. By employing a robust and well-validated quantum chemical protocol, we can gain a deep understanding of the subtle energetic factors that govern the three-dimensional structure of this important medicinal scaffold. The knowledge of the relative energies and geometries of the low-energy conformers provides a critical foundation for structure-activity relationship (SAR) studies and the rational design of novel therapeutics. As computational resources continue to grow and theoretical methods become even more accurate, the role of in silico conformational analysis in drug discovery is set to become ever more prominent.
References
-
Buchanan, G. L., Kitson, D. H., Mallinson, P. R., Sim, G. A., White, D. N. J., & Cox, P. J. (1983). Conformational study of the 1-azabicyclo[3.3.1]nonan-2-one system. Molecular-mechanics calculations and X-ray structure of 5-phenyl-1-azabicyclo[3.3.1]nonan-2-one. Journal of the Chemical Society, Perkin Transactions 2, (9), 1709. [Link]
-
Szostak, M., et al. (2011). 1-Azabicyclo[3.3.1]nonan-2-one: Nitrogen Versus Oxygen Protonation. The Journal of Organic Chemistry, 76(10), 3891-3901. [Link]
-
McCabe, P. H., Milne, N. J., & Sim, G. A. (1989). Conformational study of bridgehead lactams. Preparation and X-ray structural analysis of 1-azabicyclo[3.3.1]nonane-2,6-dione. Journal of the Chemical Society, Perkin Transactions 2, (10), 1459-1462. [Link]
-
Mastryukov, V. S., Osina, E. L., & Vilkov, L. V. (1975). An electron diffraction study of the molecular structure of gaseous bicyclo[3.3.1]nonane. Journal of Molecular Structure, 27(1), 216-220. [Link]
-
Dodonov, V. A., et al. (2018). Lone pairs vs. covalent bonds: conformational effects in bicyclo[3.3.1]nonane derivatives. Structural Chemistry, 30(2), 527-536. [Link]
Sources
- 1. Conformational study of the 1-azabicyclo[3.3.1]nonan-2-one system. Molecular-mechanics calculations and X-ray structure of 5-phenyl-1-azabicyclo[3.3.1]nonan-2-one - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Azabicyclo[3.3.1]nonan-4-one via Mannich Reaction
Introduction: The Significance of the 1-Azabicyclo[3.3.1]nonane Scaffold
The 1-azabicyclo[3.3.1]nonane framework is a rigid bicyclic structure that serves as a valuable scaffold in medicinal chemistry and synthetic organic chemistry.[1] Its unique three-dimensional arrangement allows for precise spatial orientation of functional groups, making it an attractive core for the design of novel therapeutic agents. Derivatives of the azabicyclo[3.3.1]nonane system have demonstrated a wide range of biological activities, including analgesic, anesthetic, antibacterial, and antifungal properties.[2] Specifically, 1-Azabicyclo[3.3.1]nonan-4-one, with its molecular formula C₈H₁₃NO and molecular weight of 139.19 g/mol , is a key synthetic intermediate.[1] The presence of a ketone functional group at the C4 position and a tertiary amine at the bridgehead (N1) provides two reactive centers for further chemical modifications, enabling the construction of complex molecular architectures.[1]
This application note provides a detailed guide to the synthesis of this compound, with a focus on a robust and efficient route utilizing a double Mannich reaction, a strategy inspired by the classical Robinson-Schöpf synthesis of related alkaloids like tropinone.[3]
Synthetic Strategy: The Power of the Double Mannich Reaction
The Mannich reaction is a three-component condensation reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[4] It is a powerful carbon-carbon bond-forming reaction that is widely used in the synthesis of β-amino carbonyl compounds, known as Mannich bases.[4] For the construction of the 1-Azabicyclo[3.3.1]nonane skeleton, a "double Mannich" or intramolecular Mannich reaction sequence is particularly effective.[3][5]
The proposed synthetic route is a variation of the Robinson-Schöpf reaction, which is renowned for its biomimetic efficiency in assembling complex bicyclic systems in a one-pot procedure.[3][6] This approach involves the reaction of a primary amine, a dialdehyde, and a ketone or its synthetic equivalent.[7]
Retrosynthetic Analysis
A plausible retrosynthetic pathway for this compound points towards three key starting materials: a source of ammonia, glutaraldehyde, and a synthetic equivalent of acetone that can undergo enolization at both α-positions. For this purpose, 1,3-acetonedicarboxylic acid is an ideal candidate as its carboxyl groups activate the methylene protons and can be subsequently removed via decarboxylation under the reaction conditions.
Reaction Mechanism: A Step-by-Step Elucidation
The formation of this compound proceeds through a cascade of reactions initiated by the formation of an iminium ion and subsequent Mannich-type additions.
-
Formation of the Piperidine Intermediate: The reaction commences with the condensation of glutaraldehyde with a primary amine (in this case, ammonia from ammonium chloride) to form a piperidine intermediate in situ.
-
First Mannich Reaction (Intermolecular): The enol or enolate of acetonedicarboxylic acid acts as a nucleophile and attacks one of the iminium ions formed from the piperidine intermediate and formaldehyde (which can be generated in situ or added).
-
Second Mannich Reaction (Intramolecular): Following the first Mannich addition, a second intramolecular Mannich reaction occurs. The enolizable proton on the other side of the acetone dicarboxylate core attacks the remaining iminium ion of the piperidine ring, leading to the formation of the bicyclic framework.[6]
-
Decarboxylation: The reaction is typically performed under conditions that facilitate the decarboxylation of the β-keto acid moieties, yielding the final this compound product.
Below is a diagram illustrating the general workflow of this synthetic approach.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous azabicyclic ketones.[8][9]
Materials and Equipment
-
Reagents:
-
Acetonedicarboxylic acid (≥95%)
-
Glutaraldehyde (50% solution in water)
-
Ammonium chloride (≥99.5%)
-
Sodium acetate (anhydrous, ≥99%)
-
Hydrochloric acid (concentrated, 37%)
-
Sodium hydroxide (pellets, ≥97%)
-
Dichloromethane (DCM, ACS grade)
-
Anhydrous sodium sulfate (or magnesium sulfate)
-
Silica gel (for column chromatography, 230-400 mesh)
-
Ethyl acetate (ACS grade)
-
Methanol (ACS grade)
-
-
Equipment:
-
Three-neck round-bottom flask (1 L)
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature controller
-
Dropping funnel
-
pH meter or pH paper
-
Separatory funnel (1 L)
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
-
Procedure
-
Preparation of the Reaction Mixture:
-
In the 1 L three-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, prepare a buffer solution by dissolving sodium acetate (e.g., 25 g) in deionized water (e.g., 250 mL).
-
Adjust the pH of the buffer solution to between 4 and 5 using concentrated hydrochloric acid.
-
To this buffered solution, add acetonedicarboxylic acid (1.0 eq) and ammonium chloride (1.1 eq). Stir the mixture until all solids have dissolved.
-
-
Reaction Execution:
-
Gently heat the reaction mixture to approximately 50-60 °C using a heating mantle.
-
In a dropping funnel, place the glutaraldehyde solution (50% in water, 1.0 eq).
-
Add the glutaraldehyde solution dropwise to the reaction mixture over a period of 1-2 hours while maintaining the temperature at 50-60 °C.
-
After the addition is complete, continue to stir the reaction mixture at this temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if a suitable staining method is available.
-
-
Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully basify the mixture to a pH of 9-10 using a concentrated solution of sodium hydroxide. Perform this step in an ice bath to control the exothermic reaction.
-
Transfer the basified solution to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 150 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
A suitable eluent system is a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
-
Quantitative Data Summary
The yield and purity of the final product are dependent on the precise control of reaction conditions. The table below provides a summary of typical parameters and expected outcomes based on analogous syntheses.
| Parameter | Value/Range | Rationale/Expected Outcome |
| Molar Ratio (Acetonedicarboxylic Acid : Glutaraldehyde : NH₄Cl) | 1 : 1 : 1.1-1.5 | A slight excess of the amine source can help drive the reaction to completion. |
| pH | 4-5 | Optimal for the formation of the iminium ion intermediate and subsequent Mannich reaction.[9][10] |
| Temperature | 50-60 °C | Provides sufficient energy for the reaction to proceed without significant decomposition of reactants or products.[9] |
| Reaction Time | 24-48 hours | Allows for the completion of the cascade reaction sequence.[9] |
| Expected Yield | 40-60% | Yields can vary depending on the purity of the starting materials and the efficiency of the work-up and purification. |
Analysis and Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The spectra are expected to show characteristic signals for the bicyclic framework. For related azabicyclo[3.3.1]nonane derivatives, NMR has been used to determine the stereochemistry and conformation.[1][11]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₈H₁₃NO, MW: 139.19 g/mol ).[1]
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band corresponding to the ketone carbonyl group (typically around 1700-1725 cm⁻¹).
Troubleshooting and Expert Insights
-
Low Yields: Purity of the glutaraldehyde and acetonedicarboxylic acid is crucial. Acetonedicarboxylic acid can decarboxylate upon storage; it is advisable to use a fresh batch or verify its purity before use.
-
Incomplete Reaction: Ensure the pH is maintained within the optimal range throughout the reaction. A deviation can hinder the formation of the necessary intermediates.
-
Difficult Purification: The product is a polar amine. Careful column chromatography with a suitable solvent system is necessary to separate it from polar byproducts. Using a silica gel slurry packed with the initial eluent and loading the crude product adsorbed onto a small amount of silica can improve separation.
Conclusion
The double Mannich reaction, particularly in the guise of the Robinson-Schöpf synthesis, offers a powerful and convergent approach to the synthesis of the this compound core. This application note provides a comprehensive and detailed protocol, grounded in established chemical principles, to enable researchers to successfully synthesize this valuable building block for applications in drug discovery and development. Careful control of reaction parameters and meticulous purification are key to obtaining the desired product in good yield and high purity.
References
- Baliah, V., Ekambaram, A., & Govindarajan, T. S. (Year not available). Cited in: Recent advances of Intramolecular Mannich Reaction in Natural Products Total Synthesis.
-
Eurasian Chemico-Technological Journal. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Semantic Scholar. Retrieved from [Link]
-
European Patent Office. (n.d.). Azabicycloalkane derivatives, their preparation and medicaments containing them - EP 0095262 B1. Retrieved from [Link]
-
International Journal of Chemical Studies. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. Retrieved from [Link]
-
Wikipedia. (n.d.). Tropinone. Retrieved from [Link]
-
Zhang, X., et al. (2022). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. Nature Communications. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1983). Conformational study of the 1-azabicyclo[3.3.1]nonan-2-one system. Molecular-mechanics calculations and X-ray structure of 5-phenyl-1-azabicyclo[3.3.1]nonan-2-one. Sci-Hub. Retrieved from [Link]
-
Langlois, M., Yang, D., Soulier, J.-L., & Florac, C. (1992). Synthesis of Derivatives of 1, 2, 6-Trisubstttuted-4-Piperidones. ResearchGate. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Robinson Annulation. Retrieved from [Link]
-
Padwa, A., et al. (n.d.). C(8) Substituted 1-Azabicyclo[3.3.1]non-3-enes and C(8) Substituted 1-Azabicyclo[3.3.1]nonan-4-ones: Novel Muscarinic Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]
-
Parthiban, P., et al. (2015). Synthesis and Spectral Study of Some Novel Oxime Esters Derived from 3-azabicyclo[3.3.1]nonan-9-one Oxime. Bentham Science Publishers. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, characterization and stereochemistry of N-acyl-r-2,c-4-bis(4-methoxyphenyl)-3-azabicyclo[3.3.1]nonanes. Retrieved from [Link]
-
Saha, S., & Ali, A. (2007). Theoretical study on the mechanism of Robinson's synthesis of tropinone. Journal of Chemical Research. Retrieved from [Link]
-
Sakeyev, D., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Semantic Scholar. Retrieved from [Link]
- Schering Corporation. (n.d.). Intermediate compounds useful to prepare dolasetron - EP2060557A1. Google Patents.
-
Seayad, J., & List, B. (2014). The Redox-Mannich Reaction. Organic Letters - ACS Publications. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Full article: Synthesis and antimicrobial studies of novel 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one 4′-phenylthiosemicarbazones. Retrieved from [Link]
-
Wrzecion, A., et al. (2021). Monocarbonyl Analogs of Curcumin Based on the Pseudopelletierine Scaffold: Synthesis and Anti-Inflammatory Activity. Semantic Scholar. Retrieved from [Link]
- Wünsch, B., et al. (n.d.). 9-azabicyclo[3.3.1]nonane derivatives - US7868017B2. Google Patents.
-
Zare, A., & Meraj, F. (2021). Recent advances of Intramolecular Mannich Reaction in Natural Products Total Synthesis. Materials Today: Proceedings. Retrieved from [Link]
-
Zefirov, N. S., & Rogozina, S. V. (1959). Cited in: Azabicycloalkane derivatives, their preparation and medicaments containing them. European Patent Office - EP 0095262 B1. Retrieved from [Link]
Sources
- 1. This compound (61108-24-5) for sale [vulcanchem.com]
- 2. chemijournal.com [chemijournal.com]
- 3. Tropinone - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. EP2060557A1 - Intermediate compounds useful to prepare dolasetron - Google Patents [patents.google.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. data.epo.org [data.epo.org]
- 11. researchgate.net [researchgate.net]
The Versatile Scaffold: Application Notes on 1-Azabicyclo[3.3.1]nonan-4-one in Medicinal Chemistry
Introduction: Unveiling a Privileged Structure in Drug Discovery
The 1-azabicyclo[3.3.1]nonan-4-one core is a conformationally restricted bicyclic amine that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique scaffold for the strategic placement of functional groups, enabling precise interactions with a multitude of biological targets. This structural rigidity minimizes the entropic penalty upon binding to a receptor, often leading to enhanced affinity and selectivity. The presence of a ketone at the 4-position and a tertiary amine at the bridgehead offers two distinct points for chemical modification, allowing for the generation of diverse libraries of compounds for drug discovery campaigns. This application note provides an in-depth technical guide on the synthesis, functionalization, and diverse applications of the this compound scaffold in the development of novel therapeutics.
Core Attributes of the this compound Scaffold
The utility of this compound in medicinal chemistry stems from its distinct molecular characteristics. The bicyclic system locks the cyclohexane and piperidine rings in a relatively fixed orientation, reducing conformational flexibility. This pre-organization of the molecule can lead to a more favorable binding entropy when interacting with a biological target.
The ketone functionality at the C-4 position is a versatile handle for a wide array of chemical transformations. It can be reduced to the corresponding alcohol, converted to oximes, or serve as a point for the introduction of various substituents via nucleophilic addition or condensation reactions. The tertiary amine at the N-1 position is basic and can be protonated at physiological pH, potentially engaging in ionic interactions with biological targets. Furthermore, the nitrogen atom can be quaternized to introduce a permanent positive charge.
Caption: Molecular Structure of this compound.
Synthetic Strategies: Building the Bicyclic Core
The construction of the 1-azabicyclo[3.3.1]nonane framework can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern. Two of the most prominent methods are the Robinson-Schöpf type reaction and the Dieckmann cyclization.
Protocol 1: Robinson-Schöpf Type Synthesis of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one
This classical approach involves a one-pot condensation of a dialdehyde (or its synthetic equivalent), a primary amine, and a β-ketoacid. While this protocol describes the synthesis of the isomeric 9-methyl-9-azabicyclo[3.3.1]nonan-3-one, the fundamental principle is applicable to the synthesis of the 1-azabicyclo[3.3.1]nonane core with appropriate starting materials.
Materials:
-
Glutaraldehyde (50% aqueous solution)
-
Methylamine hydrochloride
-
Acetone-1,3-dicarboxylic acid
-
Sodium acetate
-
Hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve methylamine hydrochloride and sodium acetate in water and cool the solution in an ice bath.
-
Slowly add glutaraldehyde to the cooled solution while maintaining the temperature below 10 °C.
-
In a separate beaker, prepare a solution of acetone-1,3-dicarboxylic acid in water.
-
Add the acetone-1,3-dicarboxylic acid solution dropwise to the reaction mixture, ensuring the temperature remains low.
-
Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC.
-
Acidify the reaction mixture with hydrochloric acid to pH 2-3.
-
Extract the aqueous layer with diethyl ether to remove any non-basic impurities.
-
Basify the aqueous layer with a concentrated sodium hydroxide solution to pH 10-11.
-
Extract the product into diethyl ether. Repeat the extraction three times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of C(8)-Substituted 1-Azabicyclo[3.3.1]nonan-4-ones via Dieckmann Cyclization
This method is particularly useful for introducing substituents at the C8 position and starts from appropriately substituted pyridines.[1]
Materials:
-
2,5-disubstituted pyridine
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Ammonium formate
-
Palladium on carbon (Pd/C)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Ethyl acrylate
-
Sodium hydride (NaH)
-
Toluene
-
Hydrochloric acid
Procedure:
-
N-Oxidation of Pyridine: Treat the 2,5-disubstituted pyridine with m-CPBA in a suitable solvent like dichloromethane at 0 °C to room temperature to form the corresponding pyridine N-oxide.
-
Reduction to Piperidine: The pyridine N-oxide is then reduced to the corresponding piperidine. A sequential reduction using ammonium formate in the presence of Pd/C followed by NaBH₃CN is an effective method.[1]
-
Michael Addition: The resulting substituted piperidine is reacted with ethyl acrylate in a Michael addition reaction to introduce the propionate side chain.
-
Dieckmann Cyclization: The crucial ring-closing step is a Dieckmann cyclization of the amino diester intermediate using a strong base like sodium hydride in an anhydrous solvent such as toluene under reflux. This step forms the β-keto ester of the 1-azabicyclo[3.3.1]nonane system.
-
Decarboxylation: The resulting 3-ethoxycarbonyl-1-azabicyclo[3.3.1]nonan-4-one derivative is then subjected to acidic hydrolysis and decarboxylation (e.g., by heating with aqueous HCl) to afford the desired C(8)-substituted this compound.[1]
Caption: Synthetic workflow for C(8)-substituted derivatives.
Medicinal Chemistry Applications: A Scaffold for Diverse Targets
The this compound framework has been successfully employed in the design of potent and selective modulators for a variety of biological targets, highlighting its versatility in drug discovery.
Muscarinic Receptor Antagonists for CNS Disorders
Derivatives of this compound have been investigated as novel muscarinic receptor antagonists.[1] Muscarinic acetylcholine receptors are implicated in a range of physiological processes, and their modulation is a key strategy for treating various central nervous system (CNS) disorders. The rigid bicyclic core of these compounds allows for precise orientation of substituents to achieve high affinity and selectivity for different muscarinic receptor subtypes (M1-M5).
Pharmacological data for a series of C(8)-substituted 1-azabicyclo[3.3.1]non-3-ene derivatives, which are precursors to the corresponding nonan-4-ones, have shown potent binding to human M1-M5 muscarinic receptors.[1] For instance, exo-8-benzyloxymethyl-3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-ene displayed high affinity across all five muscarinic receptor subtypes.[1]
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| exo-8-benzyloxymethyl-3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-ene | 23 ± 4 | 39 ± 7 | 25 ± 5 | 18 ± 3 | 30 ± 6 |
Data extracted from Kim, M. G., et al. (2003).[1]
Monoamine Reuptake Inhibitors for Neurological and Psychiatric Disorders
The structurally related 9-azabicyclo[3.3.1]nonane scaffold has been explored for the development of monoamine reuptake inhibitors, which are crucial for treating depression and other psychiatric disorders. These compounds can modulate the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft. The rigid framework of the azabicyclic system is believed to contribute to the selectivity of these inhibitors for different monoamine transporters.
Anticancer Agents
Derivatives of the related 3-azabicyclo[3.3.1]nonan-9-one scaffold have demonstrated promising anticancer activity. For example, certain thienoyl hydrazone derivatives have shown significant in vitro anti-proliferative effects against human liver cancer cell lines (HepG2).[2] The introduction of specific substituents on the aryl rings of the bicyclic system was found to be crucial for their cytotoxic activity. For instance, a fluoro-substituted derivative exhibited an IC50 value of 3.76 µg/mL against HepG2 cells.[2]
| Compound | IC50 (µg/mL) vs. HepG2 |
| 2r, 4c-bis(4-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl hydrazone | 3.76 |
| 2r, 4c-bis(4-chlorophenyl)-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl hydrazone | 4.12 |
| 2r, 4c-bis(4-bromophenyl)-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl hydrazone | 4.89 |
Data extracted from Manimaran, M., et al. (2014).[2]
PIM Kinase Inhibitors for Oncology
The 3-oxa-9-azabicyclo[3.3.1]nonane moiety, a close analog of the 1-azabicyclo[3.3.1]nonane system, has been incorporated into potent inhibitors of PIM kinases. PIM kinases are a family of serine/threonine kinases that are overexpressed in various human cancers, making them attractive targets for cancer therapy. The bicyclic scaffold serves to position key pharmacophoric elements for optimal interaction with the ATP-binding pocket of the kinase.
Structure-Activity Relationships (SAR) and Lead Optimization
The chemical tractability of the this compound scaffold allows for systematic exploration of structure-activity relationships. Key areas for modification include:
-
Substitution at C8: As demonstrated in the muscarinic antagonist series, substituents at the C8 position can significantly influence binding affinity and selectivity. The stereochemistry of this substituent (exo vs. endo) is also critical.
-
Modification of the Ketone: The ketone at C4 can be converted to various functional groups, such as alcohols, oximes, and hydrazones, to explore different interactions with the target protein. These modifications can introduce hydrogen bond donors and acceptors, as well as alter the steric and electronic properties of the molecule.
-
N-Substitution: Although the parent scaffold has a bridgehead nitrogen, in related azabicyclic systems, substitution on the nitrogen atom has been a key strategy for modulating pharmacological properties.
Caption: Key modification points for SAR studies.
Conclusion and Future Perspectives
The this compound scaffold represents a valuable and versatile platform in medicinal chemistry. Its rigid, three-dimensional structure, coupled with the presence of readily modifiable functional groups, makes it an attractive starting point for the design of novel therapeutics targeting a wide range of diseases. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic routes to access highly functionalized derivatives. Furthermore, the application of this privileged scaffold is expected to expand to new biological targets as our understanding of disease mechanisms continues to grow. The continued exploration of the chemical space around the this compound core holds significant promise for the discovery of next-generation medicines.
References
-
Manimaran, M., Ganapathi, A., & Balasankar, T. (2014). Synthesis, Spectral, Anti-Liver Cancer and Free Radical Scavenging Activity of New Azabicyclic Thienoyl Hydrazone Derivatives. Pharmacologia, 5(7), 252-261. [Link]
- This reference is not explicitly cited in the text but provides general context on azabicyclic compounds.
-
Kim, M. G., Bodor, E. T., Wang, C., Harden, T. K., & Kohn, H. (2003). C(8) Substituted 1-Azabicyclo[3.3.1]non-3-enes and C(8) Substituted 1-Azabicyclo[3.3.1]nonan-4-ones: Novel Muscarinic Receptor Antagonists. Journal of Medicinal Chemistry, 46(11), 2216–2226. [Link]
Sources
- 1. C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones: novel muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Spectral, Anti-Liver Cancer and Free Radical Scavenging Activity of New Azabicyclic Thienoyl Hydrazone Derivatives [scirp.org]
Application Notes & Protocols: The 1-Azabicyclo[3.3.1]nonan-4-one Scaffold in Modern Drug Discovery
Introduction: The Strategic Value of Conformational Restraint
In the landscape of medicinal chemistry, the quest for novel therapeutic agents is intrinsically linked to the design of molecules with high specificity and potency. The 1-azabicyclo[3.3.1]nonan-4-one scaffold has emerged as a privileged structure, offering a robust and conformationally rigid framework that is pivotal for the rational design of new drugs.[1] Its bicyclic nature pre-organizes appended functional groups into distinct three-dimensional vectors, a characteristic that can significantly reduce the entropic penalty of binding to a biological target and enhance selectivity. This guide provides an in-depth exploration of this scaffold, from its fundamental properties and synthesis to its application in the development of targeted therapeutics, grounded in field-proven insights and detailed protocols. The diverse biological activities demonstrated by compounds incorporating this framework—including analgesic, antimicrobial, anticancer, and neurological applications—underscore its vast potential.[1][2][3][4]
Part 1: Core Structural Characteristics and Conformational Logic
A thorough understanding of the scaffold's physicochemical nature is the foundation for its successful implementation in drug design. Its inherent properties dictate synthetic feasibility, metabolic stability, and the potential for target interaction.
Physicochemical and Structural Properties
The this compound core is a saturated bicyclic amine with a molecular formula of C₈H₁₃NO.[1] The bridgehead nitrogen atom (N1) imparts basicity, creating a potential protonation site under physiological conditions, which is often crucial for forming salt bridges with acidic residues in protein binding pockets. The ketone at the C4 position is a versatile chemical handle, amenable to a wide array of synthetic transformations, allowing for the introduction of diverse functional groups.[1]
| Property | Value | Reference |
| Molecular Formula | C₈H₁₃NO | [1] |
| Molecular Weight | 139.19 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Key Functional Groups | Tertiary Amine (Bridgehead), Ketone | [1] |
The Conformational Landscape: A Rationale for Rigidity
The principal advantage of the azabicyclononane framework lies in its rigidity. Unlike flexible aliphatic chains, this scaffold exists in a limited number of well-defined conformations. Studies on related systems, such as 1-azabicyclo[3.3.1]nonan-2-one, indicate a preference for a boat-chair conformation over a twin-boat arrangement, though this energetic landscape can be modulated by the nature and position of substituents.[5][6] For many 3-azabicyclo[3.3.1]nonanone derivatives, a twin-chair conformation is favored.[3]
Causality in Design: This conformational constraint is a powerful tool. By locking substituents into specific spatial orientations, a chemist can design molecules that are pre-organized for optimal interaction with a target receptor or enzyme. This minimizes the entropic cost of binding, a key thermodynamic factor that contributes to higher binding affinity. The rigid structure provides a stable platform to probe the topology of a binding site with high precision.
Caption: Key modification sites on the scaffold.
Part 2: Synthetic Strategies and Derivatization Protocols
The utility of a scaffold is directly proportional to its synthetic accessibility and the ease with which its structure can be diversified. The this compound framework benefits from established and optimizable synthetic routes.
A High-Yield, Four-Step Synthesis of the Core Scaffold
While several routes exist, a particularly efficient method for generating C(8)-substituted 1-azabicyclo[3.3.1]nonan-4-ones begins with 2,5-disubstituted pyridines. An improved four-step sequence provides superior yields (around 57%) compared to older two-step methods (13%) by mitigating cleavage of the C(2) pyridyl substituent.[7]
Caption: High-yield synthetic workflow.
Protocol 1: Synthesis of C(8)-Substituted 1-Azabicyclo[3.3.1]nonan-4-ones
This protocol is adapted from the high-yield synthesis reported by Kim et al.[7]
Objective: To synthesize the C(8)-substituted this compound core from a substituted pyridine precursor.
Step 1: N-Oxide Formation
-
Rationale: Activating the pyridine ring for subsequent reduction. m-Chloroperoxybenzoic acid (m-CPBA) is a standard reagent for this transformation.
-
Dissolve the starting 2,5-disubstituted pyridine in a suitable chlorinated solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate) and wash with a basic solution (e.g., saturated sodium bicarbonate) to remove acidic byproducts.
-
Extract the product with an organic solvent, dry over sodium sulfate, and concentrate under reduced pressure.
Step 2: Reduction to Piperidine
-
Rationale: This two-step reduction is crucial for preserving the C2-substituent. The initial transfer hydrogenation with a palladium catalyst gently reduces the N-oxide, followed by a milder hydride reagent (sodium cyanoborohydride) to complete the reduction to the piperidine.
-
Dissolve the pyridine N-oxide from Step 1 in an appropriate solvent like methanol.
-
Add ammonium formate or triethylamine/formic acid and a catalytic amount of 10% Palladium on Carbon (Pd-C).
-
Heat the mixture under reflux until the intermediate is formed (monitor by TLC).
-
Filter the catalyst and concentrate the filtrate.
-
Redissolve the residue and add sodium cyanoborohydride (NaBH₃CN) to complete the reduction to the piperidine.
-
Work up the reaction and purify the resulting diastereomeric mixture of cis- and trans-2,5-disubstituted piperidine.
Step 3: Michael Addition and Dieckmann Cyclization
-
Rationale: This sequence builds the second ring. The Michael addition of the piperidine nitrogen to ethyl acrylate extends the chain, and the subsequent base-mediated intramolecular Dieckmann cyclization forms the bicyclic keto-ester.
-
React the substituted piperidine from Step 2 with ethyl acrylate.
-
Subject the resulting product to Dieckmann cyclization conditions (e.g., using a strong base like sodium hydride in a non-protic solvent like THF).
-
This yields a diastereomeric mixture of C(8) substituted 3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-enes, which can be separated by column chromatography.[8]
Step 4: Acid Decarboxylation
-
Rationale: The final step removes the ethoxycarbonyl group and tautomerizes the enol to the target ketone.
-
Treat the purified bicyclo[3.3.1]non-3-ene from Step 3 with a strong acid (e.g., aqueous HCl).
-
Heat the mixture to drive the decarboxylation and hydrolysis.
-
Neutralize the reaction mixture and extract the final product, the C(8) substituted this compound.
-
Purify by column chromatography or recrystallization.
Part 3: Application Case Study - Muscarinic Receptor Antagonists
The true test of a scaffold is its successful application in a drug discovery program. The this compound core has been effectively utilized to develop novel antagonists for muscarinic acetylcholine receptors (mAChRs), which are implicated in a variety of physiological processes and diseases.
Target Rationale and Scaffold Application
Muscarinic receptors (M1-M5) are G-protein coupled receptors that are key targets for diseases of the central and peripheral nervous systems. Researchers used the this compound scaffold to develop novel ligands, leveraging its rigid structure to control the orientation of pharmacophoric elements.[7] The investigation revealed that derivatives of the intermediate, 3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-enes, efficiently bind to all five human muscarinic receptors (M1-M5) and function as antagonists.[7][8]
Structure-Activity Relationship (SAR) and Data
Pharmacological evaluation identified a lead compound, exo-8-benzyloxymethyl-3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-ene, which displayed the highest affinity across all five receptor subtypes.[7] This highlights the importance of the C(8) substituent's nature and stereochemistry in achieving potent binding.
| Compound/Ligand | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| Lead Compound (3) | 110 ± 10 | 180 ± 20 | 130 ± 10 | 120 ± 10 | 80 ± 10 |
| Carbachol | 1,200 ± 100 | 2,000 ± 200 | 1,300 ± 100 | 1,400 ± 100 | 4,300 ± 300 |
| Arecoline | 3,300 ± 200 | 10,000 ± 1000 | 3,900 ± 200 | 4,200 ± 300 | 18,000 ± 1000 |
| (Data synthesized from Kim et al., J Med Chem. 2003)[7] |
The data clearly shows that the novel scaffold-based compound possesses significantly higher affinity (lower Ki values) than the standard agonists carbachol and arecoline, establishing it as a potent antagonist and a valuable lead for further development.[7]
Caption: Pharmacophore model for antagonist binding.
Part 4: Conclusion and Future Outlook
The this compound scaffold represents a powerful platform in drug discovery. Its primary strengths—conformational rigidity, synthetic tractability, and demonstrated biological relevance—make it an attractive starting point for generating novel chemical entities.
Future research directions should focus on:
-
Exploring New Targets: Applying the scaffold to develop ligands for other CNS targets, ion channels, or kinases where precise 3D orientation is critical.
-
Stereoselective Synthesis: Developing more efficient asymmetric syntheses to access enantiomerically pure versions of the scaffold, which is crucial for improving selectivity and reducing off-target effects.[9]
-
Bioisosteric Replacement: Investigating related scaffolds, such as the 9-azabicyclo[3.3.1]nonane isomer, which has shown promise in developing selective sigma-2 receptor ligands for cancer research.[10]
-
Fragment-Based Growth: Using the core as a central fragment and growing vectors from its key functionalization points (N1, C4, C8) to optimize interactions with a target.
By leveraging the principles and protocols outlined in this guide, researchers can effectively harness the potential of the this compound scaffold to accelerate the discovery of next-generation therapeutics.
References
-
Kim, M. G., Bodor, E. T., Wang, C., Harden, T. K., & Kohn, H. (2003). C(8) Substituted 1-Azabicyclo[3.3.1]non-3-enes and C(8) Substituted 1-Azabicyclo[3.3.1]nonan-4-ones: Novel Muscarinic Receptor Antagonists. Journal of Medicinal Chemistry, 46(11), 2216–2226. Available from: [Link]
-
Kim, M. G., Bodor, E. T., Wang, C., Harden, T. K., & Kohn, H. (2003). C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones: novel muscarinic receptor antagonists. Journal of Medicinal Chemistry, 46(11), 2216-26. Available from: [Link]
-
Ríos-Lombardía, N., et al. (2016). Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes). Chemical Communications, 52(56), 8741-8744. Available from: [Link]
-
Zhumagalieva, T. S., et al. (2016). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Oriental Journal of Chemistry, 32(2). Available from: [Link]
-
Berardi, F., et al. (2004). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as sigma-2 receptor ligands. Bioorganic & Medicinal Chemistry, 12(16), 4429-4437. Available from: [Link]
-
Buchanan, G. L., et al. (1983). Conformational study of the 1-azabicyclo[3.3.1]nonan-2-one system. Molecular-mechanics calculations and X-ray structure of 5-phenyl-1-azabicyclo[3.3.1]nonan-2-one. Journal of the Chemical Society, Perkin Transactions 2, (9), 1709-1713. Available from: [Link]
-
Buchanan, G. L., et al. (1983). Conformational study of the 1-azabicyclo[3.3.1]nonan-2-one system. Molecular-mechanics calculations and X-ray structure of 5-phenyl-1-azabicyclo[3.3.1]nonan-2-one. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
-
Majumdar, K. C., & Roy, B. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. Organic & Biomolecular Chemistry, 21(32), 6467-6490. Available from: [Link]
-
Sribalan, R., et al. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. International Journal of Chemical Studies, 2(5), 22-29. Available from: [Link]
-
Bailey, P. S., et al. (1991). SYNTHESIS OF AND CONFORMATIONAL STUDIES ON N-ALKYL-3-THIA-7-AZABICYCLO [3.3.1]NONAN-9-ONES AND DERIVATIVES. Phosphorus, Sulfur, and Silicon and the Related Elements, 58(1-4), 343-346. Available from: [Link]
-
Xaiver, J.J.F., Krishnasamy, K. and Sankar, C. (2012) Synthesis and Antibacterial, Antifungal Activities of Some 2r,4c-Diaryl-3-Azabicyclo[3.3.1]Nonan-9-One-4-Aminobenzoyl Hydrazones. Medicinal Chemistry Research, 21, 345-350. Available from: [Link]
-
Jeyaraman, R., et al. (1994). Conformational Study of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ones and Their 3-Methyl Derivatives by Quantum Mechanical Calculations, NMR, and X-ray Crystallography. The Journal of Organic Chemistry, 59(9), 2443–2449. Available from: [Link]
-
Bakunov, S. A., et al. (2021). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 26(2), 252. Available from: [Link]
-
Ponnuswamy, A., et al. (2013). Synthesis and antimicrobial studies of novel 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one 4′-phenylthiosemicarbazones. Journal of Taibah University for Science, 7(2), 73-80. Available from: [Link]
Sources
- 1. This compound (61108-24-5) for sale [vulcanchem.com]
- 2. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 3. chemijournal.com [chemijournal.com]
- 4. mdpi.com [mdpi.com]
- 5. Conformational study of the 1-azabicyclo[3.3.1]nonan-2-one system. Molecular-mechanics calculations and X-ray structure of 5-phenyl-1-azabicyclo[3.3.1]nonan-2-one - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. sci-hub.se [sci-hub.se]
- 7. C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones: novel muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sci-hub.box [sci-hub.box]
- 9. Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: 1-Azabicyclo[3.3.1]nonan-4-one as a Versatile Scaffold for Complex Molecule Synthesis
Abstract
The 1-azabicyclo[3.3.1]nonane framework is a privileged scaffold in medicinal chemistry and natural product synthesis, prized for its rigid three-dimensional structure that allows for precise spatial orientation of functional groups.[1] This guide focuses on the 1-azabicyclo[3.3.1]nonan-4-one derivative, a versatile building block whose utility stems from the strategic placement of a reactive ketone on its rigid bicyclic core. We provide an in-depth analysis of its synthesis, reactivity, and application, supplemented with detailed, field-tested protocols for its preparation and subsequent chemical modification. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in the design and synthesis of novel, complex molecules with therapeutic potential.
Structural and Physicochemical Profile
The unique topology of this compound dictates its chemical behavior. The structure consists of two fused six-membered rings, a piperidine and a cyclohexane ring, sharing a bridgehead nitrogen and two carbon atoms.[2] This arrangement locks the molecule into a relatively rigid conformation, typically a twin-chair form, which is crucial for its application as a scaffold in drug design where defined pharmacophore presentation is essential.[3]
The key reactive center is the ketone at the C4 position, which is amenable to a wide range of classical carbonyl chemistries. The bridgehead nitrogen atom at position 1 is a tertiary amine, influencing the molecule's basicity and serving as a potential site for quaternization or interaction with biological targets.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₃NO | [2] |
| Molecular Weight | 139.19 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 61108-24-5 | [2] |
| Canonical SMILES | C1CC2CN(C1)CCC2=O | [2] |
| InChI Key | SAFJJNGLNXXSMQ-UHFFFAOYSA-N |[2] |
Spectroscopic Characterization
Confirmation of the bicyclic structure is typically achieved through NMR and mass spectrometry.
-
¹³C NMR: Diagnostic signals in the ¹³C NMR spectrum are particularly useful for confirming the structure and, in substituted analogs, for assigning the orientation of substituents.[4][5]
-
Mass Spectrometry: The molecular ion peak corresponding to its molecular weight (139.19 g/mol ) is a key identifier in mass spectrometry analysis.[2]
Synthesis of the this compound Core
The construction of the azabicyclic core is a critical first step. While various methods exist for related structures, a robust and adaptable synthesis for substituted 1-azabicyclo[3.3.1]nonan-4-ones begins with readily available pyridine derivatives. This multi-step approach offers high yields and allows for the introduction of substituents at the C8 position.[4][5][6]
The general strategy involves the formation of a suitably substituted piperidine ring, followed by an intramolecular cyclization to construct the second ring.
Caption: Synthetic workflow for C(8)-substituted 1-azabicyclo[3.3.1]nonan-4-ones.
Protocol 1: Synthesis of C(8)-Substituted 1-Azabicyclo[3.3.1]nonan-4-ones
This protocol is adapted from the expedient synthesis reported by Kohn et al., which provides a higher-yielding route compared to direct catalytic reduction of pyridines.[4][5]
Expert Rationale: Direct catalytic hydrogenation of substituted pyridines can lead to competitive cleavage of substituents at the C2 position.[4][5] The conversion to a pyridine N-oxide followed by a two-stage reduction circumvents this issue, preserving the desired substitution pattern and leading to significantly higher overall yields (e.g., 57% vs. 13% in a reported case).[5]
Materials:
-
2,5-disubstituted pyridine
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Ammonium formate
-
Palladium on carbon (Pd-C)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Ethyl acrylate
-
Sodium hydride (NaH) or other suitable base for Dieckmann cyclization
-
Hydrochloric acid (HCl)
-
Anhydrous solvents (DCM, Methanol, THF)
Procedure:
-
N-Oxide Formation:
-
Dissolve the 2,5-disubstituted pyridine in dichloromethane (DCM).
-
Cool the solution to 0 °C and add m-CPBA portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Perform an aqueous workup to remove m-chlorobenzoic acid and isolate the pyridine N-oxide.
-
-
Piperidine Reduction:
-
To a solution of the pyridine N-oxide in methanol, add ammonium formate and Pd-C.
-
Reflux the mixture to reduce the N-oxide.
-
After cooling, filter off the catalyst and evaporate the solvent.
-
Redissolve the residue and treat with sodium cyanoborohydride (NaBH₃CN) to complete the reduction to the piperidine. Purify the resulting diastereomeric mixture of cis- and trans-2,5-disubstituted piperidines.[4]
-
-
Michael Addition:
-
React the purified piperidine with ethyl acrylate. This reaction typically proceeds smoothly at room temperature to yield the Michael adduct. Purify by chromatography.
-
-
Dieckmann Cyclization:
-
Dissolve the Michael adduct in anhydrous THF.
-
Add a strong base, such as sodium hydride (NaH), to initiate the intramolecular Dieckmann cyclization.
-
The reaction forms the second ring, resulting in a diastereomeric mixture of C(8) substituted 3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-enes. These can often be separated by chromatography.[4][6]
-
-
Acid Decarboxylation:
Key Transformations and Applications in Complex Synthesis
The true power of this compound lies in its role as a functionalizable scaffold. The C4-ketone is a gateway to a multitude of derivatives, enabling the introduction of diverse pharmacophoric elements.
Caption: Key chemical transformations of the C4-ketone.
Application Focus: Scaffolds for Biologically Active Agents
Derivatives of this scaffold have demonstrated significant biological activity. Notably, C(8)-substituted analogs function as potent muscarinic receptor antagonists, which are valuable targets for various therapeutic areas.[4][5][6] The rigid framework ensures that the introduced substituents are held in a specific orientation, which is critical for high-affinity binding to receptor sites. For example, exo-8-benzyloxymethyl-3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-ene was found to have high affinity for all five human muscarinic receptors.[5][6] Similarly, related diazabicyclo[3.3.1]nonanes have been developed as potent and selective ligands for the dopamine transporter (DAT).[7]
Protocol 2: Stereoselective Reduction of the C4-Ketone
Reduction of the ketone to the corresponding secondary alcohol is a fundamental transformation, often being the first step in a longer synthetic sequence.
Expert Rationale: The stereochemical outcome of the reduction is governed by the steric environment of the carbonyl group. Hydride reagents, such as sodium borohydride (NaBH₄), will preferentially attack from the less sterically hindered face of the bicyclic system. This facial selectivity allows for the predictable synthesis of a single diastereomer of the alcohol, which is paramount for developing stereochemically pure drug candidates.
Materials:
-
This compound derivative
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Acetone (for quenching)
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
Dissolve the this compound substrate in methanol and cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
-
Addition of Reducing Agent:
-
Add sodium borohydride (NaBH₄) (approx. 1.5 equivalents) portion-wise over 20-30 minutes, ensuring the temperature remains below 5 °C. Hydrogen gas evolution will be observed.
-
-
Reaction Progression:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Quenching:
-
Cool the mixture back to 0 °C and carefully quench the excess NaBH₄ by the dropwise addition of acetone until gas evolution ceases.
-
-
Workup and Extraction:
-
Remove the volatile solvents under reduced pressure.
-
To the resulting residue, add water and extract with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Isolation:
-
Concentrate the filtrate under reduced pressure to yield the crude alcohol.
-
Purify the product via flash column chromatography on silica gel to obtain the stereochemically pure 1-azabicyclo[3.3.1]nonan-4-ol.
-
Table 2: Versatility of the C4-Ketone Functional Handle
| Reaction Type | Reagents | Resulting Functional Group | Potential Applications |
|---|---|---|---|
| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol | Precursor for ethers, esters, halides |
| Grignard/Organolithium Addition | RMgX, RLi | Tertiary Alcohol | Introduction of C-C bonds (alkyl, aryl groups) |
| Wittig Reaction | Ph₃P=CHR | Exocyclic Alkene | Scaffold modification, further functionalization |
| Reductive Amination | RNH₂, NaBH₃CN | Secondary Amine | Introduction of basic centers, pharmacophores |
| Oxime/Hydrazone Formation | H₂NOH, H₂NNHR | Oxime, Hydrazone | Bioisosteric replacement, linker attachment |
Conclusion
This compound is more than a simple cyclic ketone; it is a conformationally restricted, highly functionalizable scaffold that provides an exceptional starting point for the synthesis of complex molecular architectures. Its utility in medicinal chemistry is well-documented, serving as the core for potent receptor ligands.[4][6][7] The synthetic protocols and chemical transformations detailed in this guide provide researchers with the necessary tools to confidently employ this building block, enabling the rational design and efficient construction of novel molecules for drug discovery and beyond.
References
-
Kim, M. G., Bodor, E. T., Wang, C., Harden, T. K., & Kohn, H. (2003). C(8) Substituted 1-Azabicyclo[3.3.1]non-3-enes and C(8) Substituted 1-Azabicyclo[3.3.1]nonan-4-ones: Novel Muscarinic Receptor Antagonists. Journal of Medicinal Chemistry, 46(11), 2216–2226. Retrieved from [Link]
-
Kim, M. G., Bodor, E. T., Wang, C., Harden, T. K., & Kohn, H. (2003). C(8) Substituted 1-Azabicyclo[3.3.1]non-3-enes and C(8) Substituted 1-Azabicyclo[3.3.1]nonan-4-ones: Novel Muscarinic Receptor Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Indarte, M., et al. (2008). Further structurally constrained analogues of cis-(6-benzhydrylpiperidin-3-yl)benzylamine with elucidation of bioactive conformation: discovery of 1,4-diazabicyclo[3.3.1]nonane derivatives and evaluation of their biological properties for the monoamine transporters. PubMed. Retrieved from [Link]
-
Paquette, L. A., & Han, Y. K. (1981). Efficient Synthesis of the Azabicyclo[3.3.1]nonane Ring System in a General Entry to the Securinega Alkaloids. Journal of the American Chemical Society, 103(7), 1831–1835. Retrieved from [Link]
-
Teng, B., et al. (2011). 1-Azabicyclo[3.3.1]nonan-2-one: Nitrogen Versus Oxygen Protonation. The Journal of Organic Chemistry, 76(8), 2773–2780. Retrieved from [Link]
-
Prabhu, P., & Ponnuswamy, S. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. International Journal of Chemical Studies. Retrieved from [Link]
-
Brazdeikiene, A., et al. (2015). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Chemija. Retrieved from [Link]
-
Kim, M. G., et al. (2003). C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones: novel muscarinic receptor antagonists. PubMed. Retrieved from [Link]
-
Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 164-184. Retrieved from [Link]
-
Kamal, A., et al. (2015). Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo-[3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms. Molecules, 20(8), 13686–13704. Retrieved from [Link]
-
Ponnuswamy, S., et al. (2012). Synthesis and antimicrobial studies of novel 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one 4′-phenylthiosemicarbazones. Journal of the Serbian Chemical Society, 77(11), 1547-1558. Retrieved from [Link]
Sources
- 1. Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo- [3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (61108-24-5) for sale [vulcanchem.com]
- 3. chemijournal.com [chemijournal.com]
- 4. Sci-Hub. C(8) Substituted 1-Azabicyclo[3.3.1]non-3-enes and C(8) Substituted 1-Azabicyclo[3.3.1]nonan-4-ones: Novel Muscarinic Receptor Antagonists / Journal of Medicinal Chemistry, 2003 [sci-hub.box]
- 5. pubs.acs.org [pubs.acs.org]
- 6. C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones: novel muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Further structurally constrained analogues of cis-(6-benzhydrylpiperidin-3-yl)benzylamine with elucidation of bioactive conformation: discovery of 1,4-diazabicyclo[3.3.1]nonane derivatives and evaluation of their biological properties for the monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantioselective Synthesis of Chiral 1-Azabicyclo[3.3.1]nonane Derivatives: Application Notes and Protocols
Abstract
The 1-azabicyclo[3.3.1]nonane scaffold is a privileged structural motif present in a wide array of biologically active natural products and pharmaceutical agents. Its rigid, conformationally defined structure makes it an attractive building block for drug discovery, enabling precise spatial orientation of functional groups. However, the construction of this bicyclic system in an enantiomerically pure form presents a significant synthetic challenge. This guide provides an in-depth overview of modern enantioselective strategies for the synthesis of chiral 1-azabicyclo[3.3.1]nonane derivatives, with a focus on organocatalytic and transition-metal-catalyzed methods. Detailed, field-tested protocols and mechanistic insights are provided to aid researchers in this demanding area of synthetic chemistry.
Introduction: The Significance of the 1-Azabicyclo[3.3.1]nonane Core
The 1-azabicyclo[3.3.1]nonane skeleton is a recurring feature in numerous alkaloid natural products, including those of the lupin family, such as lupinine and epilupinine, which exhibit a range of biological activities.[1][2][3][4] The inherent conformational rigidity of this bridged bicyclic system makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutics.[5][6] The precise control over the three-dimensional arrangement of substituents is crucial for molecular recognition and biological function, necessitating synthetic methods that can deliver these complex structures with high enantiopurity.
Historically, the synthesis of these molecules often relied on chiral pool approaches or classical resolution, which can be inefficient. Modern synthetic chemistry has ushered in an era of catalytic asymmetric methods that provide direct and elegant access to these valuable chiral building blocks. This document will focus on two powerful and complementary strategies: organocatalytic desymmetrization and intramolecular cyclization reactions.
Strategic Approaches to Enantioselective Synthesis
The asymmetric synthesis of the 1-azabicyclo[3.3.1]nonane core can be broadly categorized into several key strategies. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
-
Desymmetrization of Prochiral Precursors: This powerful strategy involves the enantioselective transformation of a symmetrical (prochiral) starting material, often a cyclohexanone derivative, into a chiral bicyclic product. This approach can rapidly generate multiple stereocenters with high enantiocontrol in a single step.[7][8][9]
-
Asymmetric Intramolecular Cyclizations: In this approach, an acyclic precursor containing both the nucleophile and the electrophile is induced to cyclize in the presence of a chiral catalyst. Reactions such as the aza-Prins cyclization fall into this category, offering a direct route to the bicyclic core.[10][11][12][13]
-
Cascade or Tandem Reactions: These elegant processes combine multiple bond-forming events in a single pot, often initiated by a single catalytic event. Organocatalytic cascade reactions have proven particularly effective for constructing densely functionalized 1-azabicyclo[3.3.1]nonanes.[14][15][16]
This guide will provide a detailed protocol for an organocatalytic desymmetrization reaction, a strategy noted for its operational simplicity and high stereoselectivity.
Featured Methodology: Organocatalytic Desymmetrization of a Prochiral Cyclohexanone
One of the most elegant and effective methods for constructing chiral 2-azabicyclo[3.3.1]nonane cores is the desymmetrization of a prochiral cyclohexanone via an intramolecular Michael addition.[8][9] This reaction, catalyzed by a primary amine derived from a chiral diamine, proceeds through an enamine intermediate, allowing for excellent stereochemical control.
Mechanistic Rationale & Causality
The success of this protocol hinges on the formation of a transient chiral enamine intermediate. The chiral primary amine catalyst condenses with the prochiral cyclohexanone to form the enamine. The catalyst's chiral scaffold directs the conformation of the tethered α,β-unsaturated ester, positioning it for a highly stereoselective intramolecular Michael addition. Computational studies have suggested a chair-shaped transition state that dictates the exclusive endo selectivity.[7][9] The protonation of the resulting enolate by the catalyst's conjugate acid regenerates the catalyst and sets the final stereocenter, yielding the bicyclic product with high diastereoselectivity and enantioselectivity.
The choice of a cyclohexanediamine-derived primary amine is critical; its structure provides the necessary steric and electronic environment to effectively shield one face of the enamine, leading to the observed high levels of asymmetric induction.[8]
Application Protocol 1: Enantioselective Desymmetrizing Intramolecular Michael Addition
This protocol is adapted from the work of Dixon and coworkers for the synthesis of a functionalized 2-azabicyclo[3.3.1]nonane core.[8][9]
Objective: To synthesize an enantioenriched 2-azabicyclo[3.3.1]nonane derivative from a prochiral cyclohexanone precursor via organocatalytic desymmetrization.
Materials & Reagents:
-
Prochiral 4-substituted cyclohexanone precursor (1.0 equiv)
-
(1R,2R)-Diaminocyclohexane-derived primary amine catalyst (0.1 equiv, 10 mol%)
-
Benzoic Acid (0.1 equiv, 10 mol%)
-
Toluene, anhydrous
-
Ethyl acetate, HPLC grade
-
Hexanes, HPLC grade
-
Silica gel for column chromatography
Equipment:
-
Oven-dried glassware (round-bottom flask, condenser)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Rotary evaporator
-
Flash chromatography system
-
Chiral High-Performance Liquid Chromatography (HPLC) system
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the prochiral cyclohexanone substrate (e.g., 0.5 mmol, 1.0 equiv).
-
Reagent Addition: Add the chiral primary amine catalyst (0.05 mmol, 0.1 equiv) and benzoic acid (0.05 mmol, 0.1 equiv).
-
Solvent Addition: Place the flask under an inert atmosphere of nitrogen. Add anhydrous toluene (5.0 mL) via syringe.
-
Scientist's Note: Toluene is often the solvent of choice as it allows for a good balance of solubility and reaction kinetics. The use of an acid co-catalyst like benzoic acid is crucial to facilitate both enamine formation and the final protonation step.
-
-
Reaction Execution: Stir the reaction mixture at room temperature (approx. 25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 24-48 hours.
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the product.
-
Scientist's Note: The bicyclic product is generally less polar than the starting ketone, but polarity can vary based on the specific substrate.
-
-
Characterization & Enantiomeric Excess (e.e.) Determination:
-
Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and HRMS.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis. A column such as a Chiralcel OD-H or AD-H with a mobile phase of isopropanol/hexanes is often suitable.
-
Expected Outcome & Self-Validation:
This protocol typically affords the desired 2-azabicyclo[3.3.1]nonane product as a single diastereomer in good to excellent yields (60-90%) and high enantioselectivity (83-99% e.e.).[7][8] The observation of a single diastereomer and high e.e. validates the effectiveness of the catalyst in controlling the stereochemical outcome of the cyclization.
Data Presentation & Visualization
Performance of Catalytic Systems
The choice of catalyst and reaction conditions can significantly impact the outcome. The table below summarizes representative results for the desymmetrization strategy.
| Entry | Substrate Substituent (R) | Catalyst Loading (mol%) | Yield (%) | e.e. (%) | Reference |
| 1 | H | 10 | 90 | 99 | [8][9] |
| 2 | Me | 10 | 85 | 98 | [8] |
| 3 | Ph | 10 | 75 | 95 | [8] |
| 4 | OMe | 20 | 60 | 83 | [7] |
Visualization of Key Processes
Diagram 1: General Experimental Workflow
This diagram illustrates the overall process from starting materials to the final, analyzed chiral product.
Caption: Workflow for the organocatalytic desymmetrization.
Diagram 2: Catalytic Cycle of Desymmetrization
This diagram outlines the key mechanistic steps of the enantioselective intramolecular Michael addition.
Caption: Proposed catalytic cycle for enamine-mediated desymmetrization.
Conclusion and Future Perspectives
The enantioselective synthesis of 1-azabicyclo[3.3.1]nonane derivatives has matured significantly, with organocatalysis emerging as a particularly powerful tool. The desymmetrization strategy detailed herein provides a reliable and highly selective method for accessing these valuable scaffolds. Future research will likely focus on expanding the substrate scope, developing even more efficient catalysts, and applying these methods to the total synthesis of complex natural products and novel pharmaceutical agents. The continued development of innovative catalytic cascade reactions will undoubtedly open new avenues for constructing molecular complexity with ever-increasing efficiency and elegance.[17]
References
-
Alcarazo, M., et al. (2010). Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes). Chemical Communications. Available at: [Link][14][16]
-
Gammack Yamagata, A. D., et al. (2015). Enantioselective Desymmetrization of Prochiral Cyclohexanones by Organocatalytic Intramolecular Michael Additions to α,β-Unsaturated Esters. Angewandte Chemie International Edition. Available at: [Link][7][8][9]
-
Wang, L., et al. (2022). Asymmetric synthesis of N-bridged [3.3.1] ring systems by phosphonium salt/Lewis acid relay catalysis. Nature Communications. Available at: [Link][5]
-
Synfacts Contribution. (2022). Organocatalytic Enantioselective Cascade Process for Constructing Azabicyclo[3.3.1]nonane Scaffolds. Synfacts. Available at: [Link][15]
-
Davies, S. G., et al. (2014). An efficient asymmetric synthesis of (−)-lupinine. Chemical Communications. Available at: [Link][2][3]
-
Li, A., et al. (2025). Total Synthesis of Paxdaphnine A and Daphlongamine B via an Aza-Prins Cyclization Strategy. Journal of the American Chemical Society. (Note: This is a future-dated reference from the search results, used for illustrative purposes of the strategy).[10]
-
Alcarazo, M., et al. (2010). Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes). Request PDF on ResearchGate. Available at: [Link][16]
-
López-Vallejo, F., et al. (2011). Enantioselective Synthesis of a (1R,5R,9R)-2-Azabicyclo[3.3.1]nonane-9-carboxylic Acid with an Embedded Morphan Motif: A Multipurpose Product. Molecules. Available at: [Link][18]
-
Tong, R., et al. (2023). BiBr3-Mediated Intramolecular Aza-Prins Cyclization of Aza-Achmatowicz Rearrangement Products: Asymmetric Total Synthesis of Suaveoline and Sarpagine Alkaloids. Angewandte Chemie International Edition. Available at: [Link][11][12]
-
Dixon, D. J., et al. (2015). Enantioselective Desymmetrization of Prochiral Cyclohexanones by Organocatalytic Intramolecular Michael Additions to α,β-Unsaturated Esters. Angewandte Chemie International Edition. Available at: [Link][8]
-
Tong, R., et al. (2023). BiBr3-Mediated Intramolecular Aza-Prins Cyclization of Aza-Achmatowicz Rearrangement Products. Angewandte Chemie International Edition. Available at: [Link][12]
-
Davies, S. G., et al. (2014). An efficient asymmetric synthesis of (−)-lupinine. Chemical Communications. Available at: [Link][3]
-
Tong, R., et al. (2023). Substrate scope of the intramolecular aza-Prins cyclization. ResearchGate, from Angewandte Chemie. Available at: [Link]
-
Gammack Yamagata, A. D., et al. (2015). ChemInform Abstract: Enantioselective Desymmetrization of Prochiral Cyclohexanones by Organocatalytic Intramolecular Michael Additions to α,β-Unsaturated Esters. ChemInform. Available at: [Link][9]
-
Various Authors. (2023). Recent Advances in Organocatalytic Asymmetric Synthesis of Bicyclo[3.3.1]nonane Frameworks. Request PDF on ResearchGate. Available at: [Link][17]
-
Naskar, S. and Roy, U. (2020). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. Organic & Biomolecular Chemistry. Available at: [Link]
-
Namba, K., et al. (2019). A Concise Asymmetric Total Synthesis of (+)-Epilupinine. Organic Letters. Available at: [Link][4][19]
-
Snider, B. B. and Duvall, J. R. (2022). Synthesis of (−)-halichonic acid and (−)-halichonic acid B. Beilstein Journal of Organic Chemistry. Available at: [Link][13]
-
Namba, K., et al. (2019). A Concise Asymmetric Total Synthesis of (+)-Epilupinine. Organic Letters. Available at: [Link][19]
-
Dixon, D. J., et al. (2022). A New Organocatalytic Desymmetrization Reaction Enables the Enantioselective Total Synthesis of Madangamine E. Journal of the American Chemical Society. Available at: [Link]
-
CORDIS FP7 Project. (2015). Dual Organo / Metal Desymmetrisation in Complex Alkaloid Synthesis. European Commission CORDIS. Available at: [Link][20]
-
MacMillan, D. W. C., et al. (2015). Enantioselective synthesis of bicyclo[3.n.1]alkanes by chiral phosphoric acid-catalyzed desymmetrizing Michael cyclizations. Chemical Science. Available at: [Link]
-
Merck Research Laboratory. (2015). Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][6]
-
Hamada, Y., et al. (2000). Synthesis of New Chiral Amines, 2,6-Dimethyl-9-Azabicyclo[3.3.1]nonane and its Derivatives. Heterocycles. Available at: [Link]
-
Zhu, J., et al. (2023). A Bischler-Napieralski and Homo-Mannich Sequence Enables Diversified Syntheses of Sarpagine Alkaloids and Analogues. Nature Research. Available at: [Link]
-
Alcarazo, M., et al. (2012). Amine-mediated tandem conjugative isomerization-bridging Michael addition for the synthesis of 1-azabicyclo[3.3.1]nonane derivatives. Organic & Biomolecular Chemistry. Available at: [Link]
Sources
- 1. Sci-Hub. Asymmetric Total Synthesis of (-)-Lupinine and (+)-Epilupinine via α-Sulfinyl Ketimine. Stereocontrolled Reduction of β-Sulfinyl Enamines / Synthesis, 1991 [sci-hub.box]
- 2. An efficient asymmetric synthesis of (-)-lupinine. | Semantic Scholar [semanticscholar.org]
- 3. An efficient asymmetric synthesis of (−)-lupinine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. A Concise Asymmetric Total Synthesis of (+)-Epilupinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sci-hub.box [sci-hub.box]
- 8. Enantioselective Desymmetrization of Prochiral Cyclohexanones by Organocatalytic Intramolecular Michael Additions to α,β-Unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sci-Hub. ChemInform Abstract: Enantioselective Desymmetrization of Prochiral Cyclohexanones by Organocatalytic Intramolecular Michael Additions to α,β‐Unsaturated Esters. / ChemInform, 2015 [sci-hub.box]
- 10. researchgate.net [researchgate.net]
- 11. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 12. BiBr3 -Mediated Intramolecular Aza-Prins Cyclization of Aza-Achmatowicz Rearrangement Products: Asymmetric Total Synthesis of Suaveoline and Sarpagine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BJOC - Synthesis of (−)-halichonic acid and (−)-halichonic acid B [beilstein-journals.org]
- 14. Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Dual Organo / Metal Desymmetrisation in Complex Alkaloid Synthesis | FP7 | CORDIS | Commissione europea [cordis.europa.eu]
Application Notes & Protocols: A Guide to the Synthesis of Substituted 1-Azabicyclo[3.3.1]nonan-4-ones via Dieckmann Cyclization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of substituted 1-azabicyclo[3.3.1]nonan-4-ones, a crucial scaffold in medicinal chemistry. The core of this synthetic route lies in the application of the Dieckmann cyclization, an efficient intramolecular condensation reaction for the formation of cyclic β-keto esters. This document will delve into the mechanistic underpinnings of this reaction, provide a step-by-step protocol for its application in the synthesis of the target bicyclic system, and offer insights into best practices and troubleshooting.
Theoretical Framework: The Dieckmann Cyclization in Heterocyclic Synthesis
The Dieckmann cyclization, or Dieckmann condensation, is a base-catalyzed intramolecular cyclization of a diester to yield a β-keto ester.[1][2] This reaction is a powerful tool in organic synthesis for the construction of five- and six-membered rings.[1][2] The driving force for this reaction is the formation of a stable enolate of the resulting β-keto ester, which is then protonated upon acidic workup.[2]
In the context of synthesizing 1-azabicyclo[3.3.1]nonan-4-ones, the Dieckmann cyclization is employed to construct the bicyclic core from a suitably substituted piperidine precursor bearing two ester functionalities. A common synthetic strategy involves the initial formation of a 2,5-disubstituted piperidine, followed by the introduction of two ester-containing side chains. The subsequent intramolecular cyclization of this diester intermediate via the Dieckmann reaction, followed by hydrolysis and decarboxylation, affords the desired 1-azabicyclo[3.3.1]nonan-4-one.[3]
Mechanism of the Dieckmann Cyclization:
The reaction proceeds through the following key steps:
-
Enolate Formation: A strong base, such as sodium ethoxide, abstracts an acidic α-proton from one of the ester groups to form a resonance-stabilized enolate.
-
Intramolecular Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate.
-
Elimination of Alkoxide: The tetrahedral intermediate collapses, expelling an alkoxide leaving group to form the cyclic β-keto ester.
-
Deprotonation of the β-Keto Ester: The newly formed β-keto ester has a highly acidic proton between the two carbonyl groups, which is readily deprotonated by the alkoxide base. This irreversible step drives the reaction to completion.
-
Protonation: An acidic workup protonates the enolate to yield the final cyclic β-keto ester.
Diagram of the Dieckmann Cyclization Mechanism:
Caption: A simplified workflow of the Dieckmann cyclization mechanism.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of substituted 1-azabicyclo[3.3.1]nonan-4-ones, starting from a 2,5-disubstituted piperidine precursor.[3]
2.1. Synthesis of the Diester Precursor
A common route to the diester precursor involves the Michael addition of a substituted piperidine to two equivalents of an acrylate ester.
2.2. Protocol for Dieckmann Cyclization
This protocol details the intramolecular cyclization of the piperidine diester to form the bicyclic β-keto ester.
| Parameter | Value/Condition | Rationale |
| Base | Sodium Ethoxide (NaOEt) | A strong, non-nucleophilic base that effectively deprotonates the α-carbon of the ester. |
| Solvent | Anhydrous Toluene | An aprotic solvent that is compatible with the strong base and allows for heating to drive the reaction. |
| Temperature | Reflux | Provides the necessary thermal energy for the reaction to proceed at a reasonable rate. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents the reaction of the strong base with atmospheric moisture and carbon dioxide. |
| Work-up | Acidic (e.g., dilute HCl) | Neutralizes the excess base and protonates the enolate to form the β-keto ester. |
Step-by-Step Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium ethoxide (1.2 equivalents) suspended in anhydrous toluene.
-
Addition of Substrate: Dissolve the piperidine diester (1.0 equivalent) in anhydrous toluene and add it dropwise to the stirred suspension of sodium ethoxide at room temperature over 30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing ice-cold dilute hydrochloric acid (1 M) with vigorous stirring until the pH is acidic.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude β-keto ester can be purified by column chromatography on silica gel.
2.3. Protocol for Hydrolysis and Decarboxylation
The final step in the synthesis of the this compound is the removal of the ester group from the β-keto ester intermediate. This is typically achieved by acid-catalyzed hydrolysis followed by thermal decarboxylation.
Step-by-Step Procedure:
-
Hydrolysis: To the purified β-keto ester from the previous step, add a solution of hydrobromic acid (48% aqueous solution) or hydrochloric acid (6 M).
-
Decarboxylation: Heat the mixture to reflux for 8-12 hours. The evolution of CO₂ gas should be observed.
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture three times with dichloromethane or ethyl acetate.
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: After filtration, concentrate the solvent under reduced pressure. The crude this compound can be purified by column chromatography or recrystallization.
Diagram of the Synthetic Workflow:
Caption: Overall synthetic route to substituted 1-azabicyclo[3.3.1]nonan-4-ones.
Best Practices and Troubleshooting
For the Dieckmann Cyclization:
-
Anhydrous Conditions: The success of the Dieckmann cyclization is highly dependent on the exclusion of water, which can quench the base and hydrolyze the ester. Ensure all glassware is flame-dried, and use anhydrous solvents.
-
Choice of Base: The alkoxide base should correspond to the alcohol portion of the ester to prevent transesterification as a side reaction (e.g., use sodium ethoxide for ethyl esters).
-
Reaction Concentration: While not explicitly stated in all protocols, running the reaction at high dilution can favor the intramolecular cyclization over intermolecular condensation, which can lead to polymeric byproducts.
For the Decarboxylation:
-
Acid Choice: Both HBr and HCl are effective for the hydrolysis and decarboxylation. The choice may depend on the specific substrate and desired work-up conditions.
-
Complete Decarboxylation: Ensure the reaction is heated for a sufficient time to drive the decarboxylation to completion. Monitoring the cessation of CO₂ evolution can be an indicator.
Common Troubleshooting Scenarios:
| Problem | Possible Cause | Suggested Solution |
| Low yield in Dieckmann cyclization | Incomplete reaction or side reactions. | Ensure strictly anhydrous conditions. Check the quality and stoichiometry of the base. Consider using a stronger, non-nucleophilic base like potassium tert-butoxide. |
| Incomplete decarboxylation | Insufficient heating time or temperature. | Increase the reflux time and monitor the reaction by TLC until the starting β-keto ester is fully consumed. |
| Formation of polymeric byproducts | Intermolecular condensation competing with Dieckmann cyclization. | Perform the Dieckmann cyclization under higher dilution conditions. |
Conclusion
The Dieckmann cyclization is a robust and reliable method for the synthesis of the this compound core. Careful control of reaction parameters, particularly the exclusion of moisture and the choice of an appropriate base, is paramount for achieving high yields. The subsequent acid-catalyzed decarboxylation provides a straightforward route to the final target molecule. This synthetic strategy offers a versatile platform for the generation of a library of substituted 1-azabicyclo[3.3.1]nonan-4-ones for further investigation in drug discovery and development programs.
References
-
Kim, M. G., Bodor, E. T., Wang, C., Harden, T. K., & Kohn, H. (2003). C(8) Substituted 1-Azabicyclo[3.3.1]non-3-enes and C(8) Substituted 1-Azabicyclo[3.3.1]nonan-4-ones: Novel Muscarinic Receptor Antagonists. Journal of Medicinal Chemistry, 46(11), 2216–2226. [Link]
-
Dieckmann Condensation. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
-
Dieckmann Condensation. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. (n.d.). AK Lectures. Retrieved January 16, 2026, from [Link]
-
β-Ketoacids Decarboxylate. (2021, October 31). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]
-
Dieckmann condensation. (n.d.). Chemistry Steps. Retrieved January 16, 2026, from [Link]
-
Piperidine Synthesis. (n.d.). DTIC. Retrieved January 16, 2026, from [Link]
-
Dieckmann Condensation Mechanism, Examples and Application. (n.d.). Chemistry Notes. Retrieved January 16, 2026, from [Link]
Sources
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Sci-Hub. C(8) Substituted 1-Azabicyclo[3.3.1]non-3-enes and C(8) Substituted 1-Azabicyclo[3.3.1]nonan-4-ones: Novel Muscarinic Receptor Antagonists / Journal of Medicinal Chemistry, 2003 [sci-hub.box]
The Bridged Advantage: 1-Azabicyclo[3.3.1]nonanes as Versatile Ligands in Modern Catalysis
Application Note & Protocols
Introduction: Unveiling the Potential of a Rigid Scaffold
In the landscape of catalytic chemistry, the quest for novel ligands that impart exceptional reactivity, selectivity, and stability is perpetual. Among the myriad of molecular architectures, the 1-azabicyclo[3.3.1]nonane framework has emerged as a privileged scaffold. Its inherent conformational rigidity, a consequence of its bridged bicyclic structure, pre-organizes the ligand for metal coordination and creates a well-defined chiral environment, making it a powerful tool in both organocatalysis and transition metal catalysis. This guide provides an in-depth exploration of the applications of 1-azabicyclo[3.3.1]nonane derivatives in catalysis, complete with detailed protocols for their synthesis and use in representative transformations. The unique steric and electronic properties of these ligands offer solutions to long-standing challenges in selective synthesis, positioning them as valuable assets for researchers in academia and the pharmaceutical industry.
The defining characteristic of the 1-azabicyclo[3.3.1]nonane skeleton is its rigid chair-boat or twin-chair conformation. This structural constraint minimizes conformational ambiguity upon coordination to a metal center, a crucial factor in achieving high levels of stereocontrol in asymmetric catalysis. Furthermore, the nitrogen atom at the bridgehead position serves as a versatile coordination site, while the rest of the bicyclic framework can be strategically functionalized to fine-tune the ligand's steric and electronic properties. These features have led to the successful application of 1-azabicyclo[3.3.1]nonane-based ligands in a range of catalytic reactions, from selective oxidations to asymmetric carbon-carbon bond formations.
Core Application I: Aerobic Oxidation of Alcohols with 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO)
One of the most prominent applications of the azabicyclo[3.3.1]nonane scaffold is in the form of 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), a highly effective organocatalyst for the aerobic oxidation of alcohols. ABNO, in conjunction with a transition metal co-catalyst such as copper or iron, facilitates the efficient and selective oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones using molecular oxygen or air as the terminal oxidant. This system represents a greener and more sustainable alternative to traditional stoichiometric oxidants.
The enhanced reactivity of ABNO compared to other nitroxyl radicals like TEMPO is attributed to the reduced steric hindrance around the nitroxyl group, a direct consequence of the bicyclic framework. This allows for the oxidation of a broader range of substrates, including sterically demanding alcohols.
Protocol 1: Synthesis of 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO)
This protocol is adapted from the procedure published in Organic Syntheses, ensuring a reliable and scalable preparation of the catalyst.[1]
Step 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
-
To a solution of acetonedicarboxylic acid (2.1 g, 14.4 mmol) in 50 mL of water, slowly add 23% aqueous ammonia (4.5 mL) at 0 °C.
-
To this solution, add glutaraldehyde (1.44 g, 14.4 mmol) in 52.5 mL of water over a period of 1 hour.
-
Stir the resulting solution for 35 hours at room temperature.
-
Remove the water via freeze-drying to obtain a yellow solid which is used in the next step without further purification.
Step 2: Wolff-Kishner Reduction
-
Mix the crude product from the previous step with hydrazine hydrate (2.2 mL, 43.1 mmol).
-
Heat the mixture at 80 °C for 2 hours.
-
In a separate flask equipped for distillation, prepare a solution of potassium hydroxide (8.0 g, 144 mmol) in triethylene glycol (21 mL).
-
To the hot KOH solution, add the reaction mixture from step 2 dropwise.
-
Heat the mixture to 220 °C for 30 minutes, then add 50 mL of water dropwise over 2 hours, allowing the product, 9-azabicyclo[3.3.1]nonane, to co-distill with the water.
-
Extract the aqueous distillate with chloroform and dry the organic layer over potassium carbonate. Evaporation of the solvent yields the product as a colorless oil.
Step 3: Oxidation to ABNO
-
Dissolve the crude 9-azabicyclo[3.3.1]nonane in acetonitrile (14.4 mL).
-
Add sodium tungstate dihydrate (0.95 g, 1.88 mmol) and stir for 30 minutes at room temperature.
-
Cool the mixture to 0 °C and add urea hydrogen peroxide (2.7 g, 28.8 mmol).
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Add water to the reaction mixture and extract with chloroform.
-
Dry the combined organic layers over potassium carbonate and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford ABNO as a red solid.[2]
Protocol 2: Copper(I)/ABNO-Catalyzed Aerobic Oxidation of Alcohols
This general procedure is highly effective for a wide range of primary and secondary alcohols.[3][4][5]
Materials:
-
(4,4'-Dimethoxy-2,2'-bipyridine)copper(I) trifluoromethanesulfonate ((MeO-bpy)CuOTf)
-
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO)
-
Alcohol substrate
-
Acetonitrile (MeCN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the alcohol substrate (1.0 mmol), (MeO-bpy)CuOTf (0.05 mmol, 5 mol%), and ABNO (0.05 mmol, 5 mol%).
-
Add anhydrous acetonitrile (5.0 mL) to dissolve the reactants.
-
Leave the flask open to the ambient air and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Most reactions are complete within 1-3 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
Data Presentation: Substrate Scope of Copper/ABNO-Catalyzed Aerobic Oxidation
| Entry | Substrate | Product | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | Benzaldehyde | 1 | 98 |
| 2 | 1-Octanol | 1-Octanal | 1 | 95 |
| 3 | Cyclohexanol | Cyclohexanone | 1 | 99 |
| 4 | 2-Octanol | 2-Octanone | 1 | 96 |
| 5 | Cinnamyl alcohol | Cinnamaldehyde | 1 | 97 |
Data adapted from Steves, J. E., & Stahl, S. S. (2013). J. Am. Chem. Soc., 135(42), 15742–15745.[3][4][5]
Catalytic Cycle for Copper/ABNO-Catalyzed Aerobic Alcohol Oxidation
Caption: A simplified representation of the copper/ABNO-catalyzed aerobic oxidation of alcohols.
Core Application II: Stereoselective Reduction of Ketones
The rigid framework of azabicyclo[3.3.1]nonanes can also be exploited in stereoselective reduction reactions. For instance, ruthenium complexes bearing chiral phosphine ligands can effectively catalyze the asymmetric hydrogenation of prochiral ketones, including derivatives of 9-azabicyclo[3.3.1]nonanone.
Protocol 3: Ruthenium-Catalyzed Asymmetric Hydrogenation of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
This protocol is based on a patented procedure for the stereoselective synthesis of the corresponding endo-alcohol, a valuable intermediate for pharmaceuticals.[6]
Materials:
-
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
-
[RuCl2((S)-binap)]2·NEt3
-
(R,R)-DPEN (1,2-diphenylethylenediamine)
-
Potassium tert-butoxide (t-BuOK)
-
2-Propanol (IPA)
-
Hydrogen gas (H2)
-
High-pressure reactor
Procedure:
-
In a glovebox, charge a high-pressure reactor with 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (1.0 g, 4.11 mmol), [RuCl2((S)-binap)]2·NEt3 (3.9 mg, 0.00205 mmol), and (R,R)-DPEN (1.7 mg, 0.0082 mmol).
-
Add a 1 M solution of t-BuOK in THF (0.41 mL, 0.41 mmol) and 2-propanol (10 mL).
-
Seal the reactor, remove it from the glovebox, and purge with hydrogen gas three times.
-
Pressurize the reactor to 50 atm with hydrogen gas.
-
Stir the reaction mixture at 50 °C for 16 hours.
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Analyze the crude product by chiral HPLC to determine the diastereomeric excess and enantiomeric excess of the resulting endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.
Core Application III: Asymmetric Organocatalysis
Chiral derivatives of 1-azabicyclo[3.3.1]nonane can also function as potent organocatalysts, obviating the need for transition metals. Their well-defined three-dimensional structure can effectively control the stereochemical outcome of various transformations.
Protocol 4: Organocatalyzed Asymmetric Tandem Desymmetrization and Intramolecular Aldolization
This protocol describes the synthesis of chiral 2-azabicyclo[3.3.1]nonanes via a cascade reaction catalyzed by a chiral primary amine. This method provides access to the morphan scaffold, a core structure in many natural products and pharmaceuticals.
Materials:
-
Cyclohexanedione monoethylene acetal
-
2,2-Diethoxyethylamine
-
Chiral primary amine catalyst (e.g., a derivative of prolinol)
-
Acetonitrile
-
Water
-
Microwave reactor
Procedure:
-
In a microwave vial, combine the starting ketoaldehyde (derived from cyclohexanedione monoethylene acetal and 2,2-diethoxyethylamine, 0.1 g, 0.47 mmol), the chiral primary amine catalyst (25 mol%), acetonitrile (1 mL), and water (0.08 mL).
-
Seal the vial and heat the mixture to 100 °C using microwave irradiation for 15 minutes.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the chiral 2-azabicyclo[3.3.1]nonane product.
-
Determine the enantiomeric excess of the product using chiral HPLC.
Workflow for Asymmetric Organocatalysis
Caption: A generalized workflow for asymmetric organocatalysis using a chiral 1-azabicyclo[3.3.1]nonane derivative.
Conclusion and Future Outlook
The 1-azabicyclo[3.3.1]nonane scaffold has proven to be a remarkably versatile platform for the development of highly effective ligands and organocatalysts. The inherent rigidity of this bridged bicyclic system provides a distinct advantage in achieving high levels of stereocontrol and reactivity in a variety of catalytic transformations. The successful applications in aerobic oxidation, stereoselective reduction, and asymmetric organocatalysis highlighted in this guide underscore the broad utility of these compounds.
Future research in this area will likely focus on the development of novel, more sophisticated 1-azabicyclo[3.3.1]nonane-based ligands with tailored electronic and steric properties. The exploration of their application in other important catalytic reactions, such as C-H activation and cross-coupling reactions, holds significant promise. As the demand for efficient and selective synthetic methodologies continues to grow, particularly in the pharmaceutical and fine chemical industries, the "bridged advantage" offered by 1-azabicyclo[3.3.1]nonanes will undoubtedly continue to be a fruitful area of investigation.
References
-
Shibuya, M., Tomizawa, M., Sasano, Y., & Iwabuchi, Y. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 135-153. [Link]
-
Shibuya, M., Tomizawa, M., Sasano, Y., & Iwabuchi, Y. (2009). An expeditious entry to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO): another highly active organocatalyst for oxidation of alcohols. The Journal of Organic Chemistry, 74(12), 4619–4622. [Link]
-
Steves, J. E., & Stahl, S. S. (2013). Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems. Journal of the American Chemical Society, 135(42), 15742–15745. [Link]
-
Steves, J. E., & Stahl, S. S. (2013). Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems. PMC. [Link]
-
Steves, J. E., & Stahl, S. S. (2013). Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems. Journal of the American Chemical Society. [Link]
- Nippon Soda Co., Ltd. (2018). Method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative.
-
Diaba, F., & Bonjoch, J. (2009). Asymmetric synthesis of 2-azabicyclo[3.3.1]nonanes by a microwave-assisted organocatalysed tandem desymmetrisation and intramolecular aldolisation. Organic & Biomolecular Chemistry, 7(12), 2517-2519. [Link]
Sources
- 1. Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. Rapid Access to Azabicyclo[3.3.1]nonanes by a Tandem Diverted Tsuji–Trost Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
Application Notes & Protocols: Pharmacological Screening of 1-Azabicyclo[3.3.1]nonane Derivatives
Introduction
The 1-azabicyclo[3.3.1]nonane framework represents a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic molecules.[1] Derivatives of this rigid, bicyclic amine have shown significant promise for treating a range of central nervous system (CNS) disorders, including psychotic and neurodegenerative conditions.[1] The broader class of azabicyclo[3.3.1]nonanes has demonstrated affinity for a diverse set of critical pharmacological targets, such as nicotinic acetylcholine receptors (nAChRs), the dopamine transporter (DAT), 5-HT3 receptors, and opioid receptors, highlighting the therapeutic potential embedded within this structural class.[1]
This guide provides a comprehensive overview of robust pharmacological screening methods tailored for the evaluation of novel 1-azabicyclo[3.3.1]nonane derivatives. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a logical progression from high-throughput primary screening to detailed secondary and in vivo characterization. The emphasis is on explaining the causality behind experimental choices to ensure both technical accuracy and field-proven insight.
The Screening Cascade: A Strategic Workflow
A tiered or cascaded screening approach is essential for efficiently identifying and characterizing promising lead compounds. This strategy prioritizes high-throughput, cost-effective assays for initial mass screening, followed by more complex, lower-throughput assays to confirm activity, elucidate mechanisms, and evaluate safety and in vivo efficacy for a smaller number of validated "hits."
Caption: A typical screening cascade for drug discovery.
Part 1: Primary In Vitro Screening Protocols
The initial phase aims to identify compounds that interact with specific molecular targets. Given the known activities of related scaffolds, key targets include nAChRs and monoamine transporters.
Nicotinic Acetylcholine Receptor (nAChR) Modulation
nAChRs are ligand-gated ion channels crucial for synaptic transmission and are implicated in addiction, cognition, and neurodegenerative diseases.[2] Screening for nAChR modulators can identify agonists, antagonists, and allosteric modulators.
Principle: A cell-based calcium flux assay is a common high-throughput method.[3] Cells expressing a specific nAChR subtype (e.g., α7 or α4β2) are loaded with a calcium-sensitive fluorescent dye. Receptor activation leads to cation influx and a subsequent increase in intracellular calcium, which is detected as a change in fluorescence.[3]
Caption: Modes of nAChR modulation.
Protocol 1: Calcium Flux Assay for nAChR Antagonists & Positive Allosteric Modulators (PAMs)
This protocol is designed to sequentially measure inhibition (antagonism) and potentiation (PAM activity).
-
Materials:
-
HEK293 cells stably expressing the human nAChR subtype of interest (e.g., α3β4, α4β2, or α7).[3][4]
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Calcium 6).[3]
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Reference Agonist (e.g., Acetylcholine, Nicotine, Epibatidine).[3][4]
-
Reference Antagonist (e.g., Mecamylamine).
-
Reference PAM (e.g., PNU-120596 for α7).
-
Test Compounds (1-azabicyclo[3.3.1]nonane derivatives).
-
384-well black, clear-bottom microplates.
-
Fluorescence plate reader (e.g., FLIPR, FlexStation).
-
-
Step-by-Step Methodology:
-
Cell Plating: Seed the HEK293 cells into 384-well plates at an appropriate density and incubate overnight to allow for adherence.
-
Dye Loading: Remove the culture medium and add Assay Buffer containing the calcium-sensitive dye. Incubate for 1 hour at 37°C.
-
Compound Pre-incubation: Wash the cells with Assay Buffer. Add the test compounds (for antagonist screening) or a combination of test compounds and a low-concentration agonist (EC₂₀) (for PAM screening) to the wells. Incubate for 5-15 minutes.[4]
-
Causality Note: Pre-incubation allows the test compounds to bind to the receptor before the activating agonist is added. For PAM screening, a sub-maximal (EC₂₀) agonist concentration is used to provide a window for observing potentiation.[4]
-
-
Agonist Addition & Fluorescence Reading: Place the plate in the fluorescence reader. Initiate reading and, after establishing a stable baseline, add a high-concentration (EC₉₀) of the reference agonist to the antagonist-screen wells.[4] Continue reading fluorescence for 2-3 minutes.
-
Causality Note: An EC₉₀ concentration of agonist is used to elicit a robust response that can be effectively inhibited by an antagonist.[4]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each test compound relative to the response of the agonist alone (0% inhibition) and a reference antagonist (100% inhibition).
-
Calculate the percentage of potentiation for PAMs relative to the EC₂₀ agonist response.
-
Plot concentration-response curves to determine IC₅₀ (for antagonists) or EC₅₀ (for PAMs) values.
-
-
| Parameter | Example for α4β2 nAChR | Example for α7 nAChR |
| Cell Line | HEK293 expressing human α4β2 | CHO expressing human α7 |
| Reference Agonist | (-)-Nicotine | Acetylcholine + PNU-120596 |
| Agonist Conc. (Antagonist Mode) | EC₉₀ | EC₉₀ |
| Agonist Conc. (PAM Mode) | EC₂₀ | EC₂₀ |
| Reference Antagonist | Mecamylamine | Methyllycaconitine |
Monoamine Transporter (MAT) & Monoamine Oxidase (MAO) Inhibition
MATs (DAT, NET, SERT) and MAOs are key regulators of neurotransmitter levels and are established targets for CNS drugs.[5][6]
Protocol 2: Radiotracer Uptake Inhibition Assay for MATs
-
Principle: This assay measures the ability of a test compound to block the uptake of a specific radiolabeled substrate into cells expressing the target transporter.[5]
-
Materials:
-
Step-by-Step Methodology:
-
Cell Plating: Plate transporter-expressing cells in 96-well plates and grow to confluence.
-
Pre-incubation: Wash cells with Krebs-Henseleit buffer (KHB). Add various concentrations of test compounds and incubate for 5-10 minutes at room temperature.[5]
-
Uptake Initiation: Add the radiolabeled substrate to initiate the uptake reaction. Incubate for a short, defined period (e.g., 1-5 minutes).[5]
-
Causality Note: The short incubation time ensures measurement of the initial rate of uptake, which is most sensitive to inhibition.
-
-
Uptake Termination: Rapidly wash the cells with ice-cold KHB to stop the uptake process.[5]
-
Cell Lysis & Counting: Lyse the cells (e.g., with 1% SDS) and transfer the lysate to a scintillation vial with a cocktail.[5] Measure radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value for each compound by plotting the percentage of inhibition of specific uptake (total uptake minus non-specific uptake in the presence of a high concentration of a known inhibitor) against the compound concentration.
-
Protocol 3: Fluorometric Assay for MAO-B Inhibition
-
Principle: This assay measures the activity of the MAO-B enzyme by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO substrate. The H₂O₂ reacts with a probe to generate a fluorescent signal.[7]
-
Materials:
-
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, add MAO-B enzyme, assay buffer, and the fluorescent probe.
-
Inhibitor Addition: Add various concentrations of the test compounds or reference inhibitor.
-
Reaction Initiation: Add the MAO-B substrate to start the reaction.
-
Incubation & Measurement: Incubate at 37°C for 30-60 minutes. Measure fluorescence at the appropriate excitation/emission wavelengths (e.g., 535/587 nm).[7]
-
Data Analysis: Calculate the percentage of inhibition relative to controls and determine IC₅₀ values.
-
Part 2: Secondary & Safety Screening
Hits from primary screens require further validation to confirm their mechanism of action and to flag potential safety liabilities early in the development process.
Electrophysiology for Ion Channel Characterization
-
Principle: Automated patch-clamp electrophysiology provides the gold standard for characterizing the interaction of compounds with ion channels like nAChRs.[4] It directly measures the ionic currents flowing through the channels in response to agonists and modulators, offering detailed mechanistic insight (e.g., distinguishing between competitive antagonism and channel block). Assays are validated against reference compounds with known nicotinic interactions.[4]
Caption: Workflow for secondary screening and hit validation.
Early Cardiotoxicity Assessment
-
Principle: Drug-induced cardiotoxicity is a major cause of compound attrition.[10] Early assessment is critical. A multifaceted approach is recommended, starting with in vitro assays and progressing to more complex models if concerns arise.[11]
-
Recommended Approach:
-
Ion Channel Screening: Evaluate compounds for off-target activity against a panel of cardiac ion channels, most importantly the hERG (KCNH2) channel, which is associated with QT prolongation and risk of Torsades de Pointes.
-
Human Cardiomyocyte Assays: Utilize human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). These cells provide a human-relevant model to assess effects on contractility, electrophysiology, and viability.[12]
-
In Vivo Evaluation: If in vitro signals are detected, follow-up studies in animal models using echocardiography or telemetry can assess changes in cardiac function, such as Left Ventricular Ejection Fraction (LVEF).[13][14]
-
Part 3: In Vivo Pharmacological Screening
This phase evaluates the physiological effects of a compound in a whole organism, providing crucial information on its potential therapeutic utility and CNS activity profile.
Assessment of Locomotor Activity
-
Principle: Spontaneous locomotor activity in rodents is a widely used behavioral endpoint to assess the stimulant or depressant effects of novel CNS-active compounds.[15][16] The test is conducted in an open-field arena or a specialized activity chamber equipped with infrared beams to automatically track movement.[17][18]
-
Apparatus: A clear acrylic box (e.g., 40 x 40 x 30 cm) equipped with a grid of infrared photobeams to detect horizontal and vertical movements.[15][18] The apparatus is often placed in a sound-attenuating chamber to minimize external disturbances.[15]
Protocol 4: Mouse Locomotor Activity Test
-
Animals: Male ICR or C57BL/6 mice (20-25 g). Use groups of at least 8 animals per dose.[18]
-
Step-by-Step Methodology:
-
Acclimation: Move mice to the testing room at least 45-60 minutes before the experiment to allow them to acclimate.[15]
-
Habituation (Optional but Recommended): For a more stable baseline, habituate the mice to the handling, injection procedure (with vehicle), and the test chambers for 1-2 days prior to the drug test day.[15]
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal (IP), subcutaneous (SC), or oral gavage (PO)). Doses should be determined from in vitro potency and preliminary tolerability studies.
-
Testing: Immediately after administration, place each mouse individually into the center of a locomotor activity chamber.[15]
-
Data Collection: Record activity counts (e.g., total distance traveled, number of beam breaks, rearing counts) in 5-minute bins for a total duration of 30-60 minutes, depending on the expected pharmacokinetics of the compound.[15][18]
-
Cleaning: Thoroughly clean the chambers with 10-70% ethanol between each animal to remove olfactory cues.[17]
-
Data Analysis:
-
Analyze the data in time bins to observe the onset and duration of the drug's effect.
-
Calculate the total activity over the entire session.
-
Compare the mean activity of each drug-treated group to the vehicle-treated control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).[18] An increase in activity suggests a CNS stimulant effect, while a decrease suggests a depressant or sedative effect.[19]
-
-
| Behavioral Test | Primary Endpoint(s) | CNS Property Assessed |
| Open Field / Locomotor Activity [15][16] | Distance traveled, rearing, center time | General activity (stimulant/depressant), anxiety |
| Rotarod Test | Latency to fall | Motor coordination, ataxia |
| Forced Swim Test | Immobility time | Antidepressant-like activity |
| Elevated Plus Maze | Time in open arms, open arm entries | Anxiolytic/anxiogenic activity |
References
-
Papke, R. L., Horenstein, N. A., & Stokes, C. (2015). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. PLoS ONE, 10(4), e0123249. [Link]
-
Portland VA Medical Center. Locomotor Activity Test SOP. [Link]
-
Mayer, F. P., Wimmer, L., Dillon, G. H., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 631. [Link]
-
Kulkarni, P., et al. (2021). Review Paper on Models for CNS Stimulant Drug Screening. Asian Journal of Pharmaceutical Research, 11(2), 116-120. [Link]
-
Gomaa, M. A. M., & Ali, A. A.-S. (2020). Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo-[3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms. Molecules, 25(21), 5192. [Link]
-
Baig, M. A. (2016). Expt 11 Effect of drugs on locomotor activity using actophotometer. Slideshare. [Link]
-
Govind, A. P., et al. (2017). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. eNeuro, 4(5), ENEURO.0253-17.2017. [Link]
-
Pharmacology Discovery Services. Locomotor Activity, Mouse. Eurofins. [Link]
-
Research SOP. (2022). Open Field Apparatus Experiment | Locomotor Activity | Anti-Anxiety Study. YouTube. [Link]
-
Guria, M., & Jana, S. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22354-22413. [Link]
-
Arshad, N., et al. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. Journal of Chemical and Pharmaceutical Research, 7(1), 743-750. [Link]
-
Manimaran, M., et al. (2015). Synthesis, Spectral, Anti-Liver Cancer and Free Radical Scavenging Activity of New Azabicyclic Thienoyl Hydrazone Derivatives. Open Journal of Medicinal Chemistry, 5, 29-43. [Link]
-
Creative Biolabs. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). [Link]
-
Lotesta, S. D., et al. (2020). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. ACS Chemical Neuroscience, 11(13), 1981–1990. [Link]
-
Charles River Laboratories. (2022). MAO Inhibition in Drug Discovery and Development. [Link]
-
Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]
-
Edmondson, D. E. (2016). Enzyme Inhibition Assays for Monoamine Oxidase. ResearchGate. [Link]
- Google Patents.
-
Nakayama, H., et al. (1993). Synthesis of 1-Azabicyclo[3.3.0]octane Derivatives and Their Effects as Piracetam-like Nootropics. Chemical and Pharmaceutical Bulletin, 41(6), 1013-1018. [Link]
-
Fucile, S. (2021). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 22(16), 8560. [Link]
-
ResearchGate. Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. [Link]
-
Sci-Hub. C(8) Substituted 1-Azabicyclo[3.3.1]non-3-enes and C(8) Substituted 1-Azabicyclo[3.3.1]nonan-4-ones: Novel Muscarinic Receptor Antagonists. [Link]
-
Tocchetti, C. G., et al. (2012). Cardiac imaging approaches to evaluate drug-induced myocardial dysfunction. Heart Failure Reviews, 17(6), 807–821. [Link]
-
Creative Bioarray. What Are the Best Methods to Test Cardiotoxicity?. [Link]
-
Li, J., et al. (2022). Quantitative Structure–Activity Relationship Models to Predict Cardiac Adverse Effects. Chemical Research in Toxicology, 35(1), 126–138. [Link]
-
Wu, J. C., et al. (2022). The FDA Workshop on Improving Cardiotoxicity Assessment with Human-Relevant Platforms. Circulation Research, 130(2), 269–287. [Link]
-
Jurcut, R., et al. (2021). Assessment and Management of Cardiotoxicity in Hematologic Malignancies. Journal of Clinical Medicine, 10(4), 633. [Link]
Sources
- 1. Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo- [3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 6. criver.com [criver.com]
- 7. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 8. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Structure–Activity Relationship Models to Predict Cardiac Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. The FDA Workshop on Improving Cardiotoxicity Assessment with Human-Relevant Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cardiac imaging approaches to evaluate drug-induced myocardial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment and Management of Cardiotoxicity in Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. va.gov [va.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. asianjpr.com [asianjpr.com]
- 18. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 19. Expt 11 Effect of drugs on locomotor activity using actophotometer | PPTX [slideshare.net]
Application Notes and Protocols: Development of Muscarinic Receptor Antagonists from 1-Azabicyclo[3.3.1]nonan-4-ones
<_ _>
Abstract
The 1-azabicyclo[3.3.1]nonan-4-one scaffold represents a promising and versatile platform for the design and synthesis of novel muscarinic receptor antagonists. These compounds are of significant interest in drug discovery due to the therapeutic potential of modulating muscarinic acetylcholine receptors (mAChRs), which are implicated in a wide range of physiological processes and pathological conditions.[1][2][3] This guide provides a comprehensive overview of the development of this compound-based muscarinic antagonists, from synthetic strategies to detailed pharmacological evaluation. We present field-proven insights and step-by-step protocols for key experiments, aimed at researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, ensuring technical accuracy and reproducibility.
Introduction: The Significance of Muscarinic Receptor Antagonists
Muscarinic acetylcholine receptors are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[2] Their widespread distribution and involvement in diverse physiological functions make them attractive targets for therapeutic intervention in various disorders, including overactive bladder, chronic obstructive pulmonary disease (COPD), and certain neurological conditions.[2][3][4]
The development of subtype-selective muscarinic antagonists is a key objective in medicinal chemistry, as it offers the potential to minimize side effects associated with non-selective agents.[2][4] The this compound core structure has emerged as a valuable template for generating potent and selective muscarinic antagonists.[5][6] This guide will delve into the synthetic pathways to access this scaffold and its derivatives, and the subsequent pharmacological characterization required to identify promising lead compounds.
Synthesis of the this compound Scaffold and Derivatives
The synthesis of C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones is a critical step in the development of this class of muscarinic antagonists.[5][6] An expedient and effective synthetic route often begins with appropriately substituted pyridines.[5][6]
Rationale for the Synthetic Approach
The chosen synthetic strategy aims to provide a versatile and efficient means to introduce diversity at key positions of the bicyclic scaffold, particularly at the C(8) position, which has been shown to be important for receptor interaction.[5][6][7] The Dieckmann cyclization is a pivotal step in forming the bicyclic ring system.[5][6]
Optimized Synthetic Protocol
An improved four-step reaction sequence has been shown to provide higher yields (57%) compared to a two-step procedure (13%) and minimizes the cleavage of the C(2) pyridyl substituent.[5]
Protocol 2.2.1: Synthesis of the Piperidine Intermediate
-
N-Oxidation: Treat the starting 2,5-disubstituted pyridine with meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding pyridine N-oxide.
-
Reduction to Piperidine: The pyridine N-oxide is then reduced to a diastereomeric mixture of the cis- and trans-2,5-disubstituted piperidine. This is achieved through a sequential reduction using ammonium formate in the presence of palladium on carbon (Pd-C), followed by sodium cyanoborohydride (NaBH3CN).[5]
-
Michael Addition: The resulting piperidine is treated with ethyl acrylate to complete the synthesis of the substituted piperidine intermediate.[5]
Protocol 2.2.2: Dieckmann Cyclization and Decarboxylation
-
Dieckmann Cyclization: The substituted piperidine intermediate undergoes an intramolecular Dieckmann cyclization to yield a diastereomeric mixture of C(8) substituted 3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-enes.[5][6] These diastereomers can be separated by chromatography.
-
Acid Decarboxylation: The separated 1-azabicyclo[3.3.1]non-3-enes are then subjected to acid decarboxylation to afford the target C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones.[5][6]
Diagram 2.1: Synthetic Workflow
Caption: Synthetic route to 1-azabicyclo[3.3.1]nonan-4-ones.
Pharmacological Evaluation of Muscarinic Receptor Antagonists
A thorough pharmacological evaluation is essential to determine the affinity, potency, and selectivity of the synthesized compounds for the five muscarinic receptor subtypes (M1-M5).[1][8] This typically involves a combination of in vitro radioligand binding assays and functional assays.[8][9]
Radioligand Binding Assays
Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor.[8][9] These assays measure the ability of a test compound to displace a radiolabeled ligand from the receptor.
Protocol 3.1.1: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing one of the human muscarinic receptor subtypes (hM1-hM5).[9]
-
Assay Setup: In a multiwell plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]N-methylscopolamine) and varying concentrations of the test compound.[10][11]
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.[9]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[9]
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.[9]
Table 3.1: Example Binding Affinity Data (Ki values in nM)
| Compound | hM1 | hM2 | hM3 | hM4 | hM5 |
| Atropine | 1.2 | 2.5 | 1.5 | 1.8 | 1.4 |
| Compound X | 5.8 | 150.2 | 8.3 | 125.6 | 7.9 |
| Compound Y | 25.4 | 10.1 | 30.7 | 9.8 | 28.3 |
Functional Assays
Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or allosteric modulator at the receptor.[1] The choice of assay depends on the G protein coupling of the muscarinic receptor subtype.
-
M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to an increase in intracellular calcium ([Ca²⁺]i).[9]
-
M2 and M4 receptors predominantly couple to Gi/o proteins, resulting in the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[9]
Protocol 3.2.1: Calcium Flux Assay (for M1, M3, M5)
-
Cell Culture: Plate cells expressing the M1, M3, or M5 receptor in a suitable assay plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.[9]
-
Compound Addition: Pre-incubate the cells with varying concentrations of the test antagonist before adding a known agonist (e.g., carbachol).
-
Signal Detection: Measure the change in fluorescence intensity, which is proportional to the increase in intracellular calcium.[9]
-
Data Analysis: Generate concentration-response curves to determine the IC50 of the antagonist.[9]
Protocol 3.2.2: cAMP Assay (for M2, M4)
-
Cell Culture: Culture cells expressing the M2 or M4 receptor in an appropriate assay plate.
-
Stimulation: Pre-incubate the cells with the test antagonist, then stimulate with a known agonist in the presence of forskolin (to stimulate adenylyl cyclase).
-
cAMP Measurement: Measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Determine the IC50 of the antagonist from the concentration-response curves.
Diagram 3.1: Muscarinic Receptor Signaling Pathways
Caption: Overview of muscarinic receptor signaling pathways.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the this compound scaffold is essential to understand the structure-activity relationships (SAR) and to optimize the potency and selectivity of the antagonists.
Key Structural Modifications
-
C(8) Substituent: The nature and stereochemistry of the substituent at the C(8) position significantly influence binding affinity. For instance, an exo-8-benzyloxymethyl group has been shown to confer high affinity.[5][7]
-
C(3) and C(4) Positions: Modifications at the C(3) and C(4) positions of the 1-azabicyclo[3.3.1]non-3-ene precursor can also impact receptor affinity and selectivity.[7]
Diagram 4.1: Key SAR Points on the Scaffold
Caption: Key areas for SAR studies on the scaffold.
Conclusion
The this compound scaffold provides a robust and adaptable platform for the development of novel muscarinic receptor antagonists. The synthetic protocols and pharmacological evaluation methods detailed in this guide offer a comprehensive framework for researchers to design, synthesize, and characterize new chemical entities with improved potency and subtype selectivity. A systematic approach to SAR studies will be instrumental in advancing these promising compounds towards clinical development for the treatment of a variety of muscarinic receptor-mediated diseases.
References
-
Kim, M. G., Bodor, E. T., Wang, C., Harden, T. K., & Kohn, H. (2003). C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones: novel muscarinic receptor antagonists. Journal of Medicinal Chemistry, 46(11), 2216–2226. [Link]
-
Broadley, K. J. (2010). In Vitro Isolated Tissue Functional Muscarinic Receptor Assays. Current Protocols in Pharmacology, Chapter 1, Unit 1.34. [Link]
-
Fryer, A. D., & Jacoby, D. B. (2011). Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD. British Journal of Pharmacology, 163(1), 44–52. [Link]
-
Zlotos, D. P. (2017). Exploring Muscarinic Acetylcholine Receptor Binding Kinetics with Fluorescence Anisotropy. In Methods in Molecular Biology (Vol. 1638, pp. 139–156). Humana Press, New York, NY. [Link]
-
Kim, M. G., & Kohn, H. (2003). C(8) Substituted 1-Azabicyclo[3.3.1]non-3-enes and C(8) Substituted 1-Azabicyclo[3.3.1]nonan-4-ones: Novel Muscarinic Receptor Antagonists. University of North Carolina at Chapel Hill Institutional Repository. [Link]
-
Kim, M. G., Wang, C., Harden, T. K., & Kohn, H. (2004). C(8)-substituted 1-azabicyclo[3.3.1]non-3-enes: a novel scaffold for muscarinic receptor ligands. Journal of Medicinal Chemistry, 47(23), 5645–5648. [Link]
-
Hegde, S. S., Choppin, A., Bonhaus, D., Briaud, S., Loeb, M., Moy, T., Loury, D., & Eglen, R. M. (1997). Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland. The Journal of Pharmacology and Experimental Therapeutics, 283(3), 1133–1140. [Link]
-
Birdsall, N. J. M. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current Protocols in Pharmacology, Chapter 1, Unit 1.33. [Link]
-
Fryer, A. D., & Jacoby, D. B. (2011). Muscarinic receptor antagonists, from folklore to pharmacology; Finding drugs that actually work in asthma and COPD. OHSU's Institutional Repository. [Link]
-
Birdsall, N. J. M., & Hulme, E. C. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 142–156. [Link]
-
Gao, L. J., Waelbroeck, M., Hofman, S., Van Haver, D., Milanesio, M., Viterbo, D., & De Clercq, P. J. (2003). Synthesis and affinity studies of himbacine derived muscarinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 13(20), 3519–3522. [Link]
-
Ringdahl, B., & Jenden, D. J. (1987). Synthesis and structure-activity relationships of new muscarinic antagonists. Journal of Pharmaceutical Sciences, 76(10), 848–850. [Link]
-
Kim, M. G., Bodor, E. T., Wang, C., Harden, T. K., & Kohn, H. (2003). C(8) Substituted 1-Azabicyclo[3.3.1]non-3-enes and C(8) Substituted 1-Azabicyclo[3.3.1]nonan-4-ones: Novel Muscarinic Receptor Antagonists. Journal of Medicinal Chemistry, 46(11), 2216–2226. [Link]
Sources
- 1. In vitro isolated tissue functional muscarinic receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 4. mdpi.com [mdpi.com]
- 5. C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones: novel muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. C(8)-substituted 1-azabicyclo[3.3.1]non-3-enes: a novel scaffold for muscarinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Azabicyclo[3.3.1]nonan-4-one
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-Azabicyclo[3.3.1]nonan-4-one and its derivatives. This scaffold is a vital building block in medicinal chemistry, forming the core of numerous biologically active compounds. However, its synthesis, most commonly approached via a Robinson-Schöpf type reaction, is sensitive to several critical parameters that can significantly impact yield and purity. This guide is designed to provide you with direct, actionable solutions to common challenges encountered in the laboratory, grounded in mechanistic principles and field-proven experience.
Part 1: Foundational Principles & Core Reaction
This section addresses the fundamental questions regarding the synthetic strategy for constructing the 1-azabicyclo[3.3.1]nonane core.
Q1: What is the most reliable method for synthesizing the this compound core?
The most robust and widely adopted method is a one-pot, multicomponent reaction analogous to the Robinson-Schöpf synthesis of tropinone.[1][2] This reaction involves a double Mannich-type condensation. The key building blocks are:
-
A primary amine or ammonia source: This provides the nitrogen atom for the bicyclic system.
-
Glutaraldehyde: This serves as the four-carbon dialdehyde component that forms the ethylene and propylene bridges of the nonane skeleton.
-
A 1,3-dicarboxylate equivalent: Typically, acetonedicarboxylic acid or a derivative, which acts as the central three-carbon unit and ultimately forms the cyclohexanone ring containing the C4-keto group.[3]
The reaction is typically conducted in a buffered aqueous solution at a specific pH to facilitate the cascade of imine formation, Mannich addition, and final cyclization.
Caption: High-level overview of the Robinson-Schöpf type synthesis.
Part 2: Troubleshooting the Synthesis - Low Yields & Failures
This is the most common area of concern for researchers. Low yields can almost always be traced back to a few critical variables.
Q2: My reaction has failed or the yield is below 20%. What is the most likely cause?
Low or nonexistent yields are most often due to issues with reagent quality or pH control .
-
Acetonedicarboxylic Acid (ADA) Instability: ADA is notoriously unstable and readily decarboxylates to acetone and CO2, even during storage.[3] Using decomposed ADA is a primary cause of reaction failure.
-
Validation: Fresh ADA should be a fine, white crystalline solid. If it appears discolored, clumpy, or has been stored for an extended period at room temperature, its quality is suspect.
-
Solution: Purchase fresh ADA from a reliable supplier and store it under refrigeration or desiccation. For maximum reliability, consider preparing it fresh from citric acid.
-
-
Criticality of pH: This reaction is highly pH-dependent. The optimal range is typically pH 4-5 .
-
Mechanistic Reason: The reaction requires a delicate balance. The amine must be sufficiently nucleophilic (requiring the free base form) to attack the aldehyde carbonyls, but the reaction also requires acid catalysis for iminium ion formation and enolization of the dicarboxylic acid. Outside the optimal range, the reaction cascade halts.
-
Solution: Use a well-defined buffer system (e.g., sodium acetate/acetic acid) rather than simply adjusting the pH with acid/base.[3] Monitor the pH throughout the initial phase of the reaction.
-
-
Glutaraldehyde Quality: Glutaraldehyde is often supplied as an aqueous solution and can polymerize upon storage.
-
Solution: Use reagent-grade glutaraldehyde from a recently opened bottle.
-
Q3: I've confirmed my reagents are good and my pH is correct, but the yield is still poor. What else should I investigate?
If the primary factors are controlled, consider these secondary parameters:
-
Temperature: The initial condensation is typically run at a low temperature (0-5 °C) to control the exothermic reaction and prevent side product formation.[3] Subsequently, allowing the reaction to slowly warm to room temperature and stir for an extended period (20-48 hours) is often necessary for the cyclization to complete.[3]
-
Concentration (High Dilution Principle): While the initial publications may use specific concentrations, the key intramolecular cyclization step is favored over intermolecular polymerization at higher dilutions. If you observe significant polymer formation (insoluble gums), consider running the reaction at a lower molar concentration.
-
Order of Addition: A common and effective procedure involves first mixing the amine and buffer, cooling the solution, and then adding the glutaraldehyde and acetonedicarboxylic acid.[3] This allows for controlled formation of the initial intermediates.
Caption: A logical workflow for troubleshooting low reaction yields.
Part 3: Purification and Isolation
A successful reaction is only half the battle. Isolating the polar, basic product can be challenging.
Q4: The reaction seems to have worked, but I'm struggling with the work-up. How can I efficiently extract the product?
The product is an amine, making its solubility pH-dependent.
-
Basification: Before extraction, the aqueous reaction mixture must be basified to a pH of 11-12 using a strong base like NaOH or Na2CO3.[3] This deprotonates the nitrogen atom, converting the water-soluble ammonium salt into the organic-soluble free base. Failure to sufficiently basify is the most common reason for poor extraction efficiency.
-
Solvent Choice: Dichloromethane (DCM) or chloroform are effective solvents for extraction. Ethyl acetate can also be used, but multiple extractions (5-7) may be required due to the product's polarity.
-
Emulsions: The reaction mixture may form emulsions. These can often be broken by adding brine (saturated NaCl solution) or by filtering the entire mixture through a pad of Celite.
Q5: My crude product is an oil/impure solid. What is the best method for purification?
Column chromatography is the standard method.
-
Stationary Phase: Use silica gel. However, the basic nature of the product can cause it to streak on standard silica. It is highly recommended to treat the silica with triethylamine (Et3N) by preparing the slurry in a solvent system containing 1-2% Et3N. This deactivates the acidic silanol groups and leads to much better peak shape.
-
Mobile Phase: A gradient system of DCM and Methanol (MeOH) is effective. Start with 100% DCM and gradually increase the MeOH concentration (e.g., 0% -> 2% -> 5% -> 10% MeOH). A small amount of triethylamine (0.5%) in the mobile phase can also improve separation.
-
Alternative: For semi-crystalline products, recrystallization from a solvent system like ethyl acetate/hexane or isopropanol can be highly effective.[4]
Part 4: Protocols and Data
Optimized Synthesis Protocol for this compound
This protocol is a synthesized example based on common procedures for related azabicyclic ketones.[3][5][6]
-
Preparation: In a round-bottomed flask equipped with a magnetic stirrer, dissolve sodium acetate in water to create a buffer solution. Add the primary amine (e.g., benzylamine hydrochloride for an N-benzyl protected version, or an ammonia source). Cool the flask to 0-5 °C in an ice bath.
-
Reagent Addition: While maintaining the temperature below 5 °C, add a 50% aqueous solution of glutaraldehyde dropwise.[3] In a separate container, dissolve fresh acetonedicarboxylic acid in a small amount of water and add this solution to the reaction mixture, ensuring the temperature remains low.
-
Reaction: Add the pre-prepared sodium acetate buffer solution slowly over 1.5 hours.[3] Allow the mixture to stir at 5 °C for 20 hours, then warm to room temperature and stir for an additional 20-24 hours. CO2 evolution will be observed.
-
Work-up: Cool the mixture in an ice bath and carefully basify to pH 11-12 with 20% NaOH solution.
-
Extraction: Extract the aqueous layer with dichloromethane (4 x 100 mL for a ~20g scale reaction). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluting with a DCM/MeOH gradient containing 1% Et3N).
Table 1: Expected Yields and Purity
| Intermediate/Product | Expected Yield | Purity (Post-Purification) | Analytical Methods |
| N-Benzyl-1-azabicyclo[3.3.1]nonan-4-one | 50-65% | >95% | ¹H NMR, ¹³C NMR, MS |
| This compound (from debenzylation) | >90% | >98% | ¹H NMR, ¹³C NMR, MS |
References
-
Kim, M. G., Bodor, E. T., Wang, C., Harden, T. K., & Kohn, H. (2003). C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones: novel muscarinic receptor antagonists. Journal of medicinal chemistry, 46(11), 2216–2226. [Link]
-
Padwa, A., & Ku, H. (1980). Efficient Synthesis of the Azabicyclo[3.3.1]nonane Ring System in Alkaloid Construction. The Journal of Organic Chemistry, 45(18), 3756–3758. [Link]
-
Ríos-Lombardía, N., et al. (2016). Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes). Chemical Communications, 52(42), 6973-6976. [Link]
-
Kulakov, I. V., et al. (2015). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Semantic Scholar. Retrieved from [Link]
- Bremner, J., et al. (2011). 9-azabicyclo[3.3.1]nonane derivatives.
-
Zhu, J., et al. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 145-167. [Link]
-
PubMed. (2003). C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones: novel muscarinic receptor antagonists. [Link]
-
D’yakonov, V. A., et al. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. International Journal of Chemical Studies, 2(6), 22-31. [Link]
-
Bonjoch, J., et al. (2018). Stereoselective Synthesis of 1-Substituted Homotropanones, including Natural Alkaloid (−)-Adaline. Molecules, 23(11), 2821. [Link]
-
Joseph, C. C. (1998). Carbohydrate based syntheses of some 1-azasugars. Radboud University Repository. [Link]
-
Muldoon, M. J., et al. (2014). Copper(I)/ketoABNO Catalysed Aerobic Alcohol Oxidation - Supporting Information. The Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). Robinson-Schöpf reaction. Retrieved from [Link]
-
Parthiban, P., et al. (2009). 2,4-Bis(4-chlorophenyl)-3-azabicyclo[3.3.1]nonan-9-one. Acta Crystallographica Section E, 65(Pt 2), o289. [Link]
-
Organic Chemistry Portal. (n.d.). 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. Retrieved from [Link]
-
Jeyaraman, R., & Avila, S. (1981). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 81(2), 149-174. [Link]
- Gábor, T., et al. (2009). Intermediate compounds useful to prepare dolasetron.
-
Wall, R. T. (1968). Studies in Bicyclic Compounds. University of Glasgow Thesis. [Link]
-
Ing, D. (2012). Synthesis of Fused Nitrogen Containing Heterocycles via Cascade Reactions. University of Toronto Thesis. [Link]
Sources
Technical Support Center: Purification of 1-Azabicyclo[3.3.1]nonan-4-one
Welcome to the technical support center for the purification of 1-Azabicyclo[3.3.1]nonan-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to the purification of this important bicyclic amine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to overcome challenges in your experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Crystallization Issues
Question: I have completed the synthesis of this compound, but I am struggling to induce crystallization from my crude product. What steps can I take?
Answer:
Failure to crystallize is a common issue. This compound is a solid at room temperature[1]. The inability to crystallize can stem from several factors, including residual solvent, the presence of impurities that inhibit lattice formation, or using an inappropriate solvent system. Here is a systematic approach to troubleshoot this problem:
-
Ensure the Removal of Reaction Solvents: Thoroughly remove all reaction solvents under reduced pressure. Co-solvents can significantly alter the solubility of your compound and prevent crystallization.
-
Solvent Screening: The choice of solvent is critical. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For azabicyclic compounds, common solvents for recrystallization include ethanol, isopropanol, and ethyl acetate/hexane mixtures[2]. You can perform small-scale solubility tests in various solvents to identify the ideal system. A mixed solvent system, such as methanol:water:hexane (3:1:1), has been used for related bicyclo[3.3.1]nonane derivatives[3].
-
Induce Crystallization: If your compound is in a supersaturated solution and still fails to crystallize, you can try the following techniques:
-
Seeding: Introduce a seed crystal of pure this compound into the supersaturated solution. If seed crystals are unavailable, you can sometimes create them by scratching the inside of the flask with a glass rod at the air-solvent interface.
-
Slow Cooling: Allow the heated, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Slow cooling promotes the formation of larger, purer crystals.
-
Increase Concentration: If the solution is not sufficiently saturated, carefully evaporate some of the solvent to increase the concentration of the compound.
-
-
Pre-purification: If the crude product is highly impure, it may be necessary to perform a preliminary purification step, such as column chromatography, to remove impurities that are inhibiting crystallization.
Column Chromatography Challenges
Question: I am trying to purify this compound using column chromatography, but I am getting poor separation of my desired compound from a closely-eluting impurity. How can I improve the resolution?
Answer:
Achieving good separation in column chromatography depends on optimizing the stationary phase, mobile phase, and column parameters. For azabicyclo[3.3.1]nonane derivatives, silica gel is a common stationary phase[2]. Here’s how to enhance separation:
-
Optimize the Mobile Phase:
-
Solvent Polarity: The polarity of the eluent is crucial. For basic compounds like this compound, a common issue is tailing on silica gel. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the mobile phase can help to obtain sharper peaks and better separation.
-
Solvent System: Experiment with different solvent systems. While hexane/ethyl acetate is a common starting point, systems like dichloromethane/methanol can also be effective[4][5]. A gradient elution, where the polarity of the mobile phase is gradually increased, can be very effective for separating compounds with different polarities[2].
-
-
Column Parameters:
-
Column Length and Diameter: A longer and narrower column generally provides better resolution.
-
Stationary Phase Particle Size: Using a stationary phase with a smaller particle size can improve separation efficiency.
-
-
Loading Technique:
-
Dry Loading: If your compound has low solubility in the initial mobile phase, consider dry loading. This involves adsorbing your crude product onto a small amount of silica gel and then carefully adding this to the top of the column.
-
Troubleshooting Workflow for Column Chromatography
Caption: Decision tree for troubleshooting poor separation in column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the best purification technique for this compound on a large scale?
For large-scale purification, crystallization is often preferred as it is generally more cost-effective and scalable than chromatography. However, the choice of technique depends on the purity of the crude material. If the crude product is relatively pure, direct crystallization may be sufficient. If it contains significant amounts of impurities with similar solubility, a preliminary purification by flash chromatography may be necessary before crystallization.
Q2: How can I assess the purity of my this compound sample?
Several analytical techniques can be used to assess the purity of your compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to determine the structure and purity of your compound. The presence of unexpected signals can indicate impurities.
-
Mass Spectrometry (MS): MS can confirm the molecular weight of your compound (139.19 g/mol ) and can be used to identify impurities[1].
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for quantifying purity and detecting even small amounts of impurities. A method using an Inertsil C8 column with a mobile phase of 0.3% trifluoroacetic acid in water has been developed for separating isomers of a related compound[6].
| Analytical Technique | Information Provided | Key Considerations |
| ¹H and ¹³C NMR | Structural confirmation, presence of impurities. | Quantitative analysis requires an internal standard. |
| Mass Spectrometry | Molecular weight confirmation, identification of impurities. | May not be quantitative. |
| HPLC | High-sensitivity purity assessment, separation of isomers. | Method development may be required. |
Q3: What are the common impurities I should expect in a synthesis of this compound?
Common impurities will depend on the synthetic route. For instance, in syntheses starting from substituted pyridines, you might encounter diastereomeric mixtures that require separation by chromatography[7][8]. If the synthesis involves a Dieckmann cyclization, incomplete reaction or side products from competing reactions could be present. It is also possible to have stereoisomers, such as the (5R)-1-azabicyclo[3.3.1]nonan-4-one isomer[1].
Q4: What are the recommended storage conditions for this compound?
As a solid, this compound is expected to be chemically stable under standard ambient conditions (room temperature)[9]. For long-term storage, it is advisable to keep it in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.
Q5: Are there any specific safety precautions I should take when handling this compound?
General Purification Workflow
Caption: A general workflow for the purification and analysis of this compound.
References
-
Kim, M. G., Bodor, E. T., Wang, C., Harden, T. K., & Kohn, H. (2003). C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones: novel muscarinic receptor antagonists. Journal of Medicinal Chemistry, 46(11), 2216–2226. [Link]
-
DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.1]NONANE-STEROID DERIVATIVES. (2015). Chemistry Journal of Moldova, 10(1), 75-80. [Link]
- 9-azabicyclo[3.3.1]nonane derivatives. (2011).
-
Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. (2022). [Link]
-
Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. (2016). Chemistry of Heterocyclic Compounds, 52(12), 1017-1023. [Link]
-
Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes). (2020). Chemical Communications, 56(84), 12797-12800. [Link]
-
(1RS,2SR,5SR)-9-Benzyl-2-[(1RS)-1-hydroxybenzyl]-9-azabicyclo[3.3.1]nonan-3-one from synchrotron data. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(5), o1367. [Link]
-
Synthesis of 1-substituted 9-azabicyclo[3.3.1]nonan-3-ones 7 from δ-valerolactone 1a. (n.d.). ResearchGate. [Link]
- Crystalline forms of 6-(6-(((1r,2r,3s,5s)-2-fluoro-9-azabicyclo[3.3.1]nonan-3-yl)(methyl)amino)pyridazin-3-yl)-2-methylbenzo[d]oxazol-5-ol, a splicing modulator. (2025).
-
Crystal structure of 2-(2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)acetonitrile. (2014). Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 11), o1189. [Link]
-
Development and validation of a high performance liquid chromatographic method for the separation of exo and endo isomers of granatamine (9-methyl-9-azabicyclo[3.3.1]nonan-3-amine); a key intermediate of granisetron. (2009). Die Pharmazie, 64(12), 800–803. [Link]
-
Copper(I)/ketoABNO Catalysed Aerobic Alcohol Oxidation - Supporting Information. (2014). The Royal Society of Chemistry. [Link]
-
Spontaneous generation of chirality and chiroptical spectra of N-nitroso-2,4-diaryl-3-azabicyclo[3.3.1]nonanes. (2012). Tetrahedron, 68(17), 3537-3542. [Link]
-
Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR methods. (2015). Comptes Rendus Chimie, 18(6), 693-704. [Link]
-
Synthesis and antimicrobial studies of novel 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one 4′-phenylthiosemicarbazones. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 166-172. [Link]
-
2,4-Bis(4-chlorophenyl)-3-azabicyclo[3.3.1]nonan-9-one. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o131. [Link]
-
9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS. (2013). European Patent Office. [Link]
-
Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. (2015). Journal of Chemical and Pharmaceutical Research, 7(1), 606-612. [Link]
- Use of azabicycloalkyl derivatives or pyrrolidine-2-one derivatives for the treatment or prevention of ataxia. (2012).
-
(1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1821. [Link]
-
Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. (2023). RSC Medicinal Chemistry, 14(8), 1369-1402. [Link]
-
Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes). (2020). Chemical Communications, 56(84), 12797-12800. [Link]
-
C(8) Substituted 1-Azabicyclo[3.3.1]non-3-enes and C(8) Substituted 1-Azabicyclo[3.3.1]nonan-4-ones: Novel Muscarinic Receptor Antagonists. (2003). Journal of Medicinal Chemistry, 46(11), 2216-2226. [Link]
Sources
- 1. This compound (61108-24-5) for sale [vulcanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cjm.ichem.md [cjm.ichem.md]
- 4. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 5. 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS - Patent 1934212 [data.epo.org]
- 6. Development and validation of a high performance liquid chromatographic method for the separation of exo and endo isomers of granatamine (9-methyl-9-azabicyclo[3.3.1]nonan-3-amine); a key intermediate of granisetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones: novel muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sci-hub.box [sci-hub.box]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
Side reactions in the synthesis of 1-azabicyclo[3.3.1]nonanes and their prevention
Welcome to the technical support center for the synthesis of 1-azabicyclo[3.3.1]nonanes. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important bicyclic scaffold. Here, we address common challenges and side reactions encountered during synthesis, providing in-depth troubleshooting advice and preventative strategies in a direct question-and-answer format. Our goal is to equip you with the expertise to navigate the complexities of these reactions and achieve optimal outcomes in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Issues in Double Mannich Condensation Routes
The double Mannich reaction is a cornerstone for constructing the 1-azabicyclo[3.3.1]nonane core, often by reacting a piperidin-4-one derivative with formaldehyde and a primary amine. While powerful, this approach can be susceptible to several side reactions.
Question 1: My double Mannich reaction is producing a complex mixture of products with low yield of the desired 1-azabicyclo[3.3.1]nonan-9-one. What are the likely side products and how can I suppress their formation?
Answer:
This is a frequent challenge in double Mannich condensations for bicyclic amine synthesis. The complexity of the product mixture often arises from incomplete cyclization and competing side reactions.
Likely Side Products:
-
Mono-Mannich Adducts: The reaction may stall after the first Mannich addition, leading to N-substituted piperidine derivatives that have not undergone the second cyclization.
-
Over-alkylation of the Amine: The primary amine starting material can react with more than one equivalent of formaldehyde and the ketone, leading to complex oligomeric structures.
-
Formation of N,N'-methylenebis(amine) derivatives: Formaldehyde can react with the primary amine to form dimeric structures that are unreactive in the desired cyclization.
-
Aldol Condensation Products: The piperidin-4-one can undergo self-condensation under the reaction conditions, especially if the pH is not well-controlled.
Troubleshooting and Prevention Strategy:
-
Control of Stoichiometry and Reagent Addition:
-
Slow Addition: Instead of adding all reagents at once, employ a slow, controlled addition of the primary amine and formaldehyde to the solution of the piperidin-4-one. This maintains a low concentration of the reactive species and favors the intramolecular cyclization over intermolecular side reactions.
-
Precise Stoichiometry: Ensure accurate measurement of the reagents. An excess of formaldehyde or the primary amine can significantly increase the formation of byproducts.
-
-
pH Control:
-
The pH of the reaction medium is critical. The Mannich reaction is typically acid-catalyzed. However, strongly acidic conditions can promote side reactions. Conversely, basic conditions can favor aldol self-condensation of the ketone.
-
Recommendation: Buffer the reaction mixture. A slightly acidic pH (around 4-5) is often optimal. You can use an acetate buffer to maintain this pH range.
-
-
Solvent Choice:
-
The choice of solvent can influence the reaction outcome. Protic solvents like ethanol or methanol are commonly used.
-
Recommendation: Consider using a biphasic system or a solvent that allows for the removal of water, which is a byproduct of the reaction. This can drive the equilibrium towards the desired product.
-
Visualizing the Competing Pathways:
Caption: Competing reaction pathways in the double Mannich synthesis.
Category 2: Challenges in Intramolecular Cyclization Strategies
Synthesizing 1-azabicyclo[3.3.1]nonanes often involves the cyclization of a suitably functionalized piperidine precursor. The success of this key step is highly dependent on the reaction conditions and the nature of the substrate.
Question 2: I am attempting an intramolecular cyclization of an N-substituted piperidine with a leaving group on a side chain, but I am observing elimination products instead of the desired bicyclic amine. How can I favor cyclization over elimination?
Answer:
The competition between intramolecular substitution (cyclization) and elimination is a classic problem in organic synthesis. Several factors can be adjusted to tip the balance in favor of the desired cyclization.
Understanding the Competition (SN2 vs. E2):
-
Intramolecular SN2: The nitrogen atom of the piperidine ring acts as a nucleophile and attacks the carbon bearing the leaving group, leading to the formation of the bicyclic structure.
-
E2 Elimination: A base in the reaction mixture removes a proton from the carbon adjacent to the leaving group, leading to the formation of a double bond.
Troubleshooting and Prevention Strategy:
-
Choice of Base:
-
Bulky, Non-nucleophilic Bases: To minimize the base acting as a nucleophile and to disfavor intermolecular reactions, use a bulky, non-nucleophilic base. Examples include potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA). These bases are sterically hindered and are more likely to act as a proton shuttle for elimination rather than participating in substitution.
-
Weaker Bases: If possible, a weaker base like potassium carbonate (K2CO3) might be sufficient to deprotonate the piperidine nitrogen (if it's a salt) or to neutralize any acid formed during the reaction, without promoting significant elimination.
-
-
Solvent Effects:
-
Polar Aprotic Solvents: These solvents (e.g., DMF, DMSO, acetonitrile) can accelerate SN2 reactions by solvating the cation and leaving the "naked" anion nucleophile. This can favor the intramolecular cyclization.
-
Protic Solvents: Protic solvents (e.g., ethanol, methanol) can solvate both the cation and the anion, potentially slowing down the SN2 reaction and allowing elimination to compete more effectively.
-
-
Temperature Control:
-
Lower Temperatures: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can therefore favor the SN2 pathway.
-
-
Leaving Group:
-
A better leaving group (e.g., triflate or tosylate) will facilitate both substitution and elimination. If elimination is the major problem, a slightly poorer leaving group (e.g., bromide or chloride) might be a better choice, as it will require more forcing conditions that could be optimized for cyclization.
-
Experimental Protocol for Favoring Intramolecular Cyclization:
| Parameter | Recommendation for Cyclization | Rationale |
| Base | K2CO3 or a bulky, non-nucleophilic base (e.g., DBU) | Minimizes E2 elimination. |
| Solvent | Polar aprotic (e.g., Acetonitrile, DMF) | Favors SN2 pathway. |
| Temperature | Start at room temperature or below | Lower temperatures generally favor substitution over elimination. |
| Concentration | High dilution | Favors intramolecular over intermolecular reactions. |
Category 3: Stereoselectivity Issues
The stereochemical outcome of reactions to form substituted 1-azabicyclo[3.3.1]nonanes is often a critical parameter, particularly in drug development.
Question 3: My synthesis of a substituted 1-azabicyclo[3.3.1]nonane is resulting in a mixture of diastereomers. How can I improve the diastereoselectivity?
Answer:
Controlling diastereoselectivity in the formation of bicyclic systems is a nuanced challenge that depends heavily on the specific reaction and substrate.
Factors Influencing Diastereoselectivity:
-
Reaction Mechanism: The inherent stereochemical preferences of the reaction mechanism (e.g., concerted vs. stepwise) play a major role.
-
Steric Hindrance: The approach of reagents can be directed by the steric bulk of existing substituents on the piperidine ring or the side chain.
-
Conformational Control: The conformation of the transition state is crucial. The piperidine ring can exist in a chair-like conformation, and the substituents will prefer to occupy equatorial positions to minimize steric strain.
Strategies for Improving Diastereoselectivity:
-
Choice of Reagents:
-
Bulky Reagents: The use of sterically demanding reagents can enhance selectivity by favoring attack from the less hindered face of the molecule.
-
Chiral Auxiliaries/Catalysts: For enantioselective synthesis, the use of chiral auxiliaries attached to the substrate or chiral catalysts can create a chiral environment that directs the stereochemical outcome.[1]
-
-
Solvent and Temperature Optimization:
-
Solvent Polarity: The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the energy difference between the pathways leading to different diastereomers.
-
Low Temperatures: Running reactions at lower temperatures can amplify small differences in the activation energies between the diastereomeric transition states, leading to higher selectivity.
-
-
Chelation Control:
-
If your substrate has coordinating groups (e.g., hydroxyl, ether), you can use Lewis acidic metal ions to form a rigid chelated intermediate. This can lock the conformation of the molecule and direct the approach of the incoming reagent.
-
Example of Diastereoselectivity Control:
In a reported synthesis of substituted 3-azabicyclo[3.3.1]nonanes via a Michael addition, the choice of base and solvent dramatically inverted the diastereoselectivity.[2] Using triethylamine in methanol resulted in a 4:1 mixture of diastereomers, while switching to potassium carbonate in acetone yielded a 1:4 ratio. This highlights the profound impact of reaction conditions on stereochemical outcomes.
Visualizing Stereocontrol:
Caption: Influence of reaction conditions on diastereoselectivity.
References
-
Rapid Access to Azabicyclo[3.3.1]nonanes by a Tandem Diverted Tsuji–Trost Process. (2020). NIH. [Link]
-
Synthesis of 5,9,9-trisubstituted 1-azabicyclo[3.3.1]nonanes and their conformational analyses. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes). (n.d.). ResearchGate. [Link]
-
Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes). (n.d.). Chemical Communications (RSC Publishing). [Link]
-
Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). (2022). Organic Syntheses. [Link]
-
Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. (n.d.). PubMed Central. [Link]
-
Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of n. (2023). RSC Publishing. [Link]
Sources
Optimization of reaction conditions for Dieckmann cyclization
Welcome to the Technical Support Center for the Optimization of Reaction Conditions for the Dieckmann Cyclization. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your synthetic strategies.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying chemical principles.
Issue 1: Low or No Yield of the Desired β-Keto Ester
Question: My Dieckmann cyclization is resulting in a very low yield or no product at all. What are the likely causes and how can I rectify this?
Answer: Low or no yield in a Dieckmann cyclization is a common issue that can often be traced back to several key factors related to the reagents and reaction environment.
-
Inactive or Insufficient Base: The Dieckmann condensation is a base-catalyzed reaction that requires at least one full equivalent of a strong base.[1][2] The base's primary role is to deprotonate the α-carbon of one of the ester groups to form a reactive enolate intermediate.[3][4] If the base is not strong enough or has degraded due to improper storage (e.g., exposure to moisture), the enolate will not form in sufficient concentration, leading to a stalled reaction.[5] The reaction equilibrium also requires a full equivalent of base to deprotonate the final β-keto ester product, which is more acidic than the starting ester, thus driving the reaction to completion.[6][7]
-
Solution:
-
Use a freshly opened or properly stored strong base. Common choices include sodium hydride (NaH), sodium ethoxide (NaOEt), potassium tert-butoxide (KOtBu), lithium diisopropylamide (LDA), or lithium bis(trimethylsilyl)amide (LHMDS).[5][8]
-
Ensure you are using at least one full molar equivalent of the base relative to the diester.
-
For solid bases like NaH, it is good practice to wash it with a dry, inert solvent like hexanes to remove any passivating surface layer of sodium hydroxide.
-
-
-
Presence of Water: The strong bases used in the Dieckmann cyclization are highly reactive towards water.[2] Any moisture in the solvent, glassware, or starting materials will quench the base, rendering it ineffective for the desired deprotonation of the diester.
-
Solution:
-
Thoroughly dry all glassware in an oven before use.
-
Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or solvents can be dried using appropriate drying agents (e.g., molecular sieves).
-
Ensure your starting diester is free of water.
-
-
-
Inadequate Reaction Temperature or Time: The rate of the Dieckmann cyclization is temperature-dependent. If the temperature is too low, the reaction may proceed too slowly to be practical. Conversely, excessively high temperatures can lead to decomposition of the starting material or product.[9]
-
Solution:
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[9]
-
If the reaction is sluggish, consider gradually increasing the temperature. The choice of solvent will dictate the accessible temperature range. For instance, using a higher-boiling solvent like toluene or xylene allows for higher reaction temperatures compared to tetrahydrofuran (THF).[2][10]
-
-
-
Poor Solubility: If the diester substrate or the base is not sufficiently soluble in the chosen solvent, the reaction will be slow or may not proceed at all due to the heterogeneous nature of the mixture.[2]
-
Solution:
-
Select a solvent that effectively dissolves both the substrate and the base. Polar aprotic solvents like THF, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are often good choices for enhancing solubility and stabilizing the enolate intermediate.[2][8] Kinetic studies have shown that reaction rates and yields for the cyclization of diethyl adipate are significantly higher in DMSO.[11]
-
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired product, but I'm also observing significant quantities of side products. What are these side products and how can I minimize their formation?
Answer: The formation of side products in a Dieckmann cyclization can often be attributed to competing reaction pathways. Identifying the nature of the side products is key to diagnosing and solving the problem.
-
Intermolecular Claisen Condensation and Polymerization: If the intramolecular cyclization is slow, the enolate of one diester molecule can react with the ester group of another molecule.[5] This intermolecular Claisen condensation can lead to the formation of dimers, oligomers, or polymeric byproducts, which can be difficult to separate from the desired cyclic product.
-
Solution:
-
Employ high-dilution conditions. By performing the reaction in a larger volume of solvent, the probability of intermolecular collisions is reduced, thus favoring the intramolecular pathway.
-
Use a more efficient base/solvent system to accelerate the rate of the intramolecular cyclization. Sterically hindered, non-nucleophilic bases like KOtBu, LDA, or LHMDS in aprotic solvents can be particularly effective.[8]
-
-
-
Transesterification: This side reaction occurs when the alkoxide base used does not match the alkyl group of the diester (e.g., using sodium methoxide with a diethyl ester).[5] This leads to an exchange of the ester's alkyl group, resulting in a mixture of products.
-
Solution:
-
Always match the alkoxide base to the ester. For example, use sodium ethoxide for the cyclization of diethyl esters.
-
Alternatively, use a non-alkoxide base such as NaH, LDA, or LHMDS, which will not participate in transesterification.[5]
-
-
-
Formation of a Mixture of Regioisomers: For unsymmetrical diesters, deprotonation can occur at two different α-positions, leading to the formation of a mixture of regioisomeric products.[12]
-
Solution:
-
If possible, design the synthesis to start with a symmetrical diester.
-
For unsymmetrical diesters, the regioselectivity can sometimes be controlled by the choice of base and reaction conditions. For instance, a bulky base like LDA may preferentially deprotonate the less sterically hindered α-carbon.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Dieckmann cyclization?
A1: The Dieckmann cyclization is an intramolecular Claisen condensation.[3][13] The mechanism involves the following key steps:
-
Enolate Formation: A strong base removes an α-proton from one of the ester groups to form a resonance-stabilized enolate ion.[4][14]
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate.[1][15]
-
Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an alkoxide leaving group to yield a cyclic β-keto ester.[14]
-
Deprotonation of the Product: The resulting β-keto ester has a highly acidic proton between the two carbonyl groups. The alkoxide leaving group, or another equivalent of base, deprotonates this position to form a stable enolate. This final, essentially irreversible acid-base step is the thermodynamic driving force for the reaction.[6][7]
-
Protonation (Workup): An acidic workup is performed to protonate the enolate and yield the final neutral cyclic β-keto ester.[13][16]
Caption: A flowchart of the Dieckmann cyclization mechanism.
Q2: Which ring sizes are most effectively formed by the Dieckmann cyclization?
A2: The Dieckmann cyclization is most effective for the formation of 5- and 6-membered rings.[3][6][17] 1,6-diesters yield 5-membered rings, while 1,7-diesters produce 6-membered rings.[1][14] These ring sizes are favored due to their inherent thermodynamic stability and minimal ring strain.[15][18] While 7- and 8-membered rings can also be formed, yields are often lower.[4] For larger ring sizes, intermolecular condensation becomes a significant competing reaction.[8]
Q3: How do I choose the appropriate base for my Dieckmann cyclization?
A3: The choice of base is critical for the success of the reaction. The following table summarizes common bases and their characteristics:
| Base | Common Solvent(s) | Key Characteristics |
| Sodium Ethoxide (NaOEt) | Ethanol, Toluene | The "classic" base, best used with ethyl esters to avoid transesterification.[8] |
| Sodium Hydride (NaH) | THF, Toluene, DMF | A strong, non-nucleophilic base that is insoluble in most organic solvents. The reaction is heterogeneous. |
| Potassium tert-Butoxide (KOtBu) | t-Butanol, THF, Toluene | A strong, sterically hindered base that is soluble in many organic solvents.[19] |
| Lithium Diisopropylamide (LDA) | THF | A very strong, non-nucleophilic, sterically hindered base. Often used at low temperatures for kinetic control.[8] |
| Lithium Bis(trimethylsilyl)amide (LHMDS) | THF | Similar to LDA, a strong, non-nucleophilic, sterically hindered base.[8] |
A troubleshooting workflow for base selection is presented below:
Caption: A workflow for troubleshooting base selection.
Q4: Can you provide a general experimental protocol for a Dieckmann cyclization?
A4: The following is a generalized protocol for the Dieckmann cyclization of a diester using sodium hydride in toluene. This should be adapted based on the specific substrate and scale.
Protocol: Synthesis of a Cyclic β-Keto Ester
-
Preparation:
-
Under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (60% dispersion in mineral oil, 1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Add anhydrous toluene to the flask.
-
-
Reaction:
-
Dissolve the diester (1.0 eq) in anhydrous toluene and add it to the dropping funnel.
-
Add the diester solution dropwise to the stirred suspension of sodium hydride at room temperature.
-
After the addition is complete, slowly add a catalytic amount of dry methanol or ethanol. Caution: Hydrogen gas will evolve vigorously.[4]
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS. The reaction may take several hours to reach completion.[4]
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the organic and aqueous layers. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to afford the desired cyclic β-keto ester.[4]
-
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. gchemglobal.com [gchemglobal.com]
- 12. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. fiveable.me [fiveable.me]
- 16. youtube.com [youtube.com]
- 17. Dieckmann Condensation [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chemistnotes.com [chemistnotes.com]
Technical Support Center: Troubleshooting Low Yields in the Mannich Reaction for Azabicyclic Ketones
Welcome to the technical support center for the Mannich reaction in the synthesis of azabicyclic ketones. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high yields and purity in this powerful synthetic transformation. Here, we address common issues in a practical question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: My intramolecular Mannich reaction to form an azabicyclic ketone is giving a very low yield. What are the most likely causes?
Low yields in intramolecular Mannich reactions, such as the classic Robinson-Schöpf synthesis of tropinone, are a common challenge.[1][2] The primary culprits often relate to the reactivity of the precursors and the delicate balance of the reaction conditions.
-
Suboptimal pH: The pH of the reaction medium is critical. The reaction requires acidic conditions to facilitate the formation of the electrophilic iminium ion from the amine and aldehyde components.[3][4] However, if the pH is too low, the enol or enolate concentration of the ketone component will be too low for it to act as an effective nucleophile. Conversely, if the pH is too high, the concentration of the iminium ion will be insufficient. For many tropinone syntheses, a "physiological pH" of around 7 is optimal for balancing these competing requirements.[1][2] It is advisable to use a buffer to maintain a stable pH throughout the reaction.[2]
-
Low Reactivity of the Ketone Component: The nucleophilicity of the enol or enolate derived from the ketone is a key driver of the reaction. Simple ketones like acetone may have low acidity of their alpha-protons, leading to a low enolate concentration and consequently, a low yield.[1] The groundbreaking improvement in Robinson's tropinone synthesis came from replacing acetone with acetonedicarboxylic acid.[2][5] The two carboxylic acid groups in this molecule activate the alpha-protons, making them more acidic and facilitating enolate formation. These activating groups are then removed via decarboxylation in the final step of the reaction.[2]
-
Poor Quality of Reagents: The purity and stability of the starting materials are paramount. For instance, succinaldehyde, a common precursor in tropinone synthesis, is prone to polymerization and degradation. It is often generated in situ from a more stable precursor like 2,5-dimethoxytetrahydrofuran. Similarly, using old or poor-quality paraformaldehyde can be a significant reason for reaction failure.[6]
-
Incorrect Stoichiometry: While the intramolecular Mannich reaction for azabicyclic ketones is often a "one-pot" process, the stoichiometry of the reactants is still important.[6] Significant deviations from the optimal molar ratios can lead to the formation of side products and a reduction in the yield of the desired azabicyclic ketone.
Q2: I'm observing significant side product formation. What are these byproducts and how can I minimize them?
The formation of side products is a frequent issue that complicates purification and reduces the yield of the desired azabicyclic ketone. Common side products include:
-
Bis-Mannich Products: If the ketone component has multiple acidic protons, it is possible for the Mannich reaction to occur more than once, leading to the formation of bis-Mannich bases where two aminomethyl groups are added.[6] This is particularly relevant when using a primary amine, as the initial Mannich product is a secondary amine that can react further.[4]
-
Solution: Carefully controlling the stoichiometry of the reactants can favor the formation of the desired mono-Mannich product.[6]
-
-
Self-Condensation of the Ketone/Aldehyde: Under the reaction conditions, the ketone or aldehyde can undergo self-condensation reactions, such as the aldol condensation.[6] This is more likely to occur under basic conditions.
-
Solution: Maintaining acidic conditions generally favors the Mannich reaction over aldol condensation.[6]
-
-
Polymerization of Formaldehyde/Aldehyde: Aldehydes, especially formaldehyde, can easily polymerize.
-
Solution: Using a fresh, high-quality source of the aldehyde is crucial. In some cases, slow, dropwise addition of the aldehyde solution can help to maintain a low concentration of the reactive species and minimize polymerization.
-
-
Intermolecular Mannich Products: In an intramolecular reaction, there is always a competition between the desired intramolecular cyclization and intermolecular reactions between the reactive intermediates.
-
Solution: Running the reaction at high dilution can favor the intramolecular pathway.
-
Q3: How can I effectively control the pH of my reaction to optimize the yield?
As discussed, pH is a critical parameter. Here are some strategies for effective pH control:
-
Use of Buffers: Employing a buffer system is the most reliable way to maintain a stable pH. For reactions aiming for a physiological pH, a phosphate or citrate buffer can be effective. The use of a calcium salt in some tropinone synthesis protocols is believed to act as a buffer.[2]
-
Stepwise Addition of Acid/Base: If a buffer system is not suitable for your specific reaction, careful, stepwise addition of a dilute acid or base can be used to adjust and maintain the pH. This requires regular monitoring of the pH throughout the reaction.
-
Use of Amine Hydrochloride Salts: Starting with the hydrochloride salt of the amine can help to establish and maintain acidic conditions.[6]
Optimization Strategies for Azabicyclic Ketone Synthesis via Mannich Reaction
The following table summarizes key parameters and their impact on the yield of azabicyclic ketones in Mannich reactions, with a focus on the tropinone synthesis as a model system.
| Parameter | Standard Condition | Optimized Condition | Rationale for Optimization | Reported Yield Improvement |
| Ketone Component | Acetone | Acetonedicarboxylic acid | Increased acidity of α-protons enhances enolate formation, driving the reaction forward.[1] | From ~17% to >90%[2] |
| pH | Uncontrolled | Buffered at ~pH 7 | Balances the need for iminium ion formation (favored at lower pH) and enolate formation (favored at higher pH).[1] | Significant, from low yields to 70-85%[1] |
| Aldehyde Source | Succinaldehyde | In situ generation from a stable precursor | Avoids issues with aldehyde instability and polymerization. | Improves consistency and reproducibility. |
| Reaction Concentration | High concentration | High dilution | Favors the desired intramolecular cyclization over competing intermolecular side reactions. | Varies depending on the specific substrates. |
Experimental Protocols
Optimized Robinson-Schöpf Synthesis of Tropinone
This protocol is adapted from established procedures that have demonstrated significantly improved yields over the original method.[1][2]
Materials:
-
Succinaldehyde (or a stable precursor like 2,5-dimethoxytetrahydrofuran)
-
Methylamine hydrochloride
-
Acetonedicarboxylic acid
-
Buffer solution (e.g., citrate or phosphate buffer, pH 7)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
-
Diethyl ether or other suitable organic solvent for extraction
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask, dissolve acetonedicarboxylic acid and methylamine hydrochloride in the pH 7 buffer solution.
-
Addition of Aldehyde: To the stirred solution, add succinaldehyde (or its precursor). If using a precursor that requires hydrolysis to generate the aldehyde in situ, the reaction may need to be warmed gently.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Reaction times can range from a few hours to overnight.
-
Workup - Decarboxylation: Once the reaction is complete, acidify the mixture with hydrochloric acid. Gently heat the solution to facilitate the decarboxylation of the intermediate tropinonedicarboxylic acid to tropinone.
-
Workup - Extraction: Cool the reaction mixture and make it basic with sodium hydroxide. Extract the aqueous layer multiple times with an organic solvent such as diethyl ether.
-
Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to yield the crude tropinone. Further purification can be achieved by distillation or chromatography.
Visualizing the Process
Reaction Mechanism and Troubleshooting Workflow
The following diagrams illustrate the key mechanistic steps in the formation of an azabicyclic ketone and a logical workflow for troubleshooting common issues.
Caption: Mechanism of Azabicyclic Ketone Formation.
Caption: Troubleshooting Workflow for the Mannich Reaction.
References
-
Tropane and related alkaloid skeletons via a radical [3+3]-annulation process. (2022). National Center for Biotechnology Information. [Link]
-
Chemical thermodynamics applied to the synthesis of tropinone. (n.d.). Scielo. [Link]
-
Tropinone. (n.d.). Wikipedia. [Link]
-
Synthesis of Tropinone by Robinson. (n.d.). Scribd. [Link]
-
Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization. (2018). National Center for Biotechnology Information. [Link]
-
Mannich Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Phospha-Mannich reactions of PH3 and its analogs. (n.d.). ResearchGate. [Link]
-
Robinson's Landmark Synthesis of Tropinone. (2025). ResearchGate. [Link]
-
Robinson-Schöpf reaction. (n.d.). ResearchGate. [Link]
-
Mannich reaction. (n.d.). Wikipedia. [Link]
-
Synthesis, Characterization and Application of Mannich Base. (n.d.). Scribd. [Link]
-
Mannich reaction. (2020). L.S.College, Muzaffarpur. [Link]
-
Theoretical study on the mechanism of Robinson's synthesis of tropinone. (n.d.). SciSpace. [Link]
-
Mannich Reaction. (n.d.). Chemistry Steps. [Link]
-
Mannich bases in medicinal chemistry and drug design. (n.d.). National Center for Biotechnology Information. [Link]
Sources
- 1. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 2. Tropinone - Wikipedia [en.wikipedia.org]
- 3. Mannich reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. scribd.com [scribd.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Scalable synthesis of 1-Azabicyclo[3.3.1]nonan-4-one for industrial applications
Welcome to the Technical Support Center for the scalable synthesis of 1-Azabicyclo[3.3.1]nonan-4-one. This guide is designed for researchers, scientists, and drug development professionals engaged in the industrial production of this important bicyclic ketone. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure a robust, efficient, and scalable synthesis process.
Introduction
This compound, a key structural motif in various pharmacologically active compounds, presents unique challenges in its synthesis at an industrial scale.[1] The classical and most industrially viable approach is the Robinson-Schöpf type condensation, a multicomponent reaction that assembles the bicyclic core in a single pot.[2][3] However, achieving high yields and purity on a large scale requires careful control of reaction parameters and a thorough understanding of potential side reactions. An alternative strategy involves the construction of the piperidine ring followed by a Dieckmann cyclization, which can offer advantages in certain contexts.[4][5]
This guide will delve into the intricacies of both methodologies, providing practical solutions to common problems encountered during synthesis, purification, and scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
The Robinson-Schöpf reaction is the most widely employed method for the scalable synthesis of the 1-azabicyclo[3.3.1]nonane skeleton.[2] This one-pot, three-component reaction involves the condensation of a dialdehyde (or its precursor), a primary amine, and acetonedicarboxylic acid.[3][6] Its convergence and use of readily available starting materials make it highly attractive for industrial applications.
Q2: My Robinson-Schöpf reaction yield is consistently low. What are the primary factors to investigate?
Low yields in the Robinson-Schöpf reaction can often be attributed to several factors. The most critical is pH control; the reaction is highly pH-sensitive, with optimal yields typically achieved under physiological conditions (pH 5-9).[6] The stability of acetonedicarboxylic acid is another crucial aspect, as it can decarboxylate prematurely.[7][8][9] Finally, the purity of the starting materials, particularly the dialdehyde precursor, is paramount.
Q3: What are the main impurities I should expect, and how can I minimize them?
Common impurities include incompletely cyclized products, products from side reactions of the dialdehyde, and over-alkylation or polymerization products. Minimizing these requires strict control over reaction temperature, stoichiometry, and the rate of addition of reagents. Purification is typically achieved through crystallization or column chromatography, though on a large scale, fractional distillation under reduced pressure or selective crystallization are more cost-effective.
Q4: Is the Dieckmann cyclization a viable alternative for large-scale synthesis?
The Dieckmann cyclization is a robust method for forming five- and six-membered rings and can be a viable alternative, particularly when substituted precursors are required.[4][5][10][11] This intramolecular Claisen condensation of a diester is typically high-yielding. However, it involves a multi-step sequence to prepare the necessary diester precursor, which can impact the overall process efficiency and cost compared to the one-pot Robinson-Schöpf reaction.
Q5: How can I monitor the progress of the reaction effectively?
For both the Robinson-Schöpf and Dieckmann cyclization routes, Thin Layer Chromatography (TLC) is a straightforward method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis during process development and at scale, High-Performance Liquid Chromatography (HPLC) is recommended.[12][13] Gas Chromatography (GC) can also be employed, particularly for analyzing the purity of the final product.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound and provides actionable solutions.
| Problem | Potential Causes | Recommended Solutions & Scientific Rationale |
| Low or No Product Formation in Robinson-Schöpf Reaction | Incorrect pH: The reaction is highly dependent on the pH to facilitate both the Mannich reaction and the subsequent cyclization and decarboxylation steps.[6] | Solution: Carefully buffer the reaction mixture to maintain a pH between 5 and 9. A phosphate or acetate buffer is commonly used. Rationale: Optimal pH ensures the amine is sufficiently nucleophilic to react with the aldehyde, and the enolate of acetonedicarboxylic acid can form and participate in the Mannich reaction. |
| Degradation of Acetonedicarboxylic Acid: This starting material is thermally unstable and can decarboxylate to acetone and CO2, especially in solution and at elevated temperatures.[7][8][9] | Solution: Use freshly prepared or properly stored acetonedicarboxylic acid. Add it to the reaction mixture at a controlled, low temperature. Rationale: Minimizing the time acetonedicarboxylic acid spends in solution before reacting will prevent its degradation and ensure its availability for the condensation. | |
| Impure Glutaraldehyde/Succinaldehyde Source: The dialdehyde can polymerize or undergo side reactions upon storage. | Solution: Use freshly distilled or high-purity glutaraldehyde/succinaldehyde. Alternatively, use a stable precursor like 2,5-dimethoxytetrahydrofuran which generates the dialdehyde in situ under acidic conditions. Rationale: The purity of the dialdehyde is critical for avoiding the formation of polymeric byproducts and ensuring a clean reaction profile. | |
| Formation of a Complex Mixture of Side Products | Uncontrolled Reaction Temperature: Exothermic reactions can lead to a rise in temperature, promoting side reactions. | Solution: Maintain strict temperature control throughout the reaction, especially during the addition of reagents. Use a jacketed reactor for large-scale synthesis. Rationale: Lower temperatures favor the desired reaction pathway and minimize the rates of competing side reactions. |
| Incorrect Stoichiometry: An excess of any of the reactants can lead to the formation of specific side products. | Solution: Carefully control the stoichiometry of the reactants. A slight excess of the amine may be used to drive the reaction to completion, but a large excess should be avoided. Rationale: Precise stoichiometry ensures that all components are consumed in the desired reaction pathway, minimizing the formation of byproducts from unreacted starting materials. | |
| Difficulties in Product Isolation and Purification | Product is Water Soluble: The product has some solubility in water, which can lead to losses during aqueous workup. | Solution: After basifying the reaction mixture, extract the product with a suitable organic solvent (e.g., dichloromethane, chloroform) multiple times. Salting out with NaCl can reduce the product's solubility in the aqueous layer. Rationale: Multiple extractions ensure efficient transfer of the product to the organic phase. Increasing the ionic strength of the aqueous phase decreases the solubility of organic compounds. |
| Presence of Emulsions during Extraction: The presence of byproducts can lead to the formation of stable emulsions. | Solution: Add a small amount of a saturated brine solution or a different organic solvent to break the emulsion. Centrifugation can also be effective on a larger scale. Rationale: Changing the properties of the aqueous or organic phase can destabilize the emulsion. | |
| Co-distillation with Solvent: The product may have a boiling point close to that of the extraction solvent. | Solution: Use a rotary evaporator under reduced pressure to remove the bulk of the solvent. For final purification, consider vacuum distillation or crystallization. Rationale: Vacuum distillation allows for the separation of compounds with close boiling points at lower temperatures, preventing product degradation. | |
| Low Yield in Dieckmann Cyclization | Inactive Base: The base (e.g., sodium ethoxide, potassium tert-butoxide) may be degraded by moisture.[14] | Solution: Use a freshly opened or titrated batch of the base. Ensure all solvents and glassware are scrupulously dry. Rationale: The Dieckmann cyclization requires a strong, non-nucleophilic base to generate the enolate. Moisture will quench the base and inhibit the reaction. |
| Intermolecular Condensation: At high concentrations, the diester can react with another molecule instead of intramolecularly.[14] | Solution: Perform the reaction under high-dilution conditions. This can be achieved by slowly adding the diester to a solution of the base. Rationale: High dilution favors the intramolecular cyclization by reducing the probability of intermolecular collisions. |
Experimental Protocols
Protocol 1: Scalable Synthesis of this compound via Robinson-Schöpf Reaction
This protocol is adapted from established procedures for the Robinson-Schöpf condensation.[12][15]
Materials:
-
Glutaraldehyde (50% aqueous solution)
-
Ammonium chloride
-
Acetonedicarboxylic acid
-
Sodium acetate
-
Hydrochloric acid
-
Sodium hydroxide
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge a solution of ammonium chloride in water. Cool the solution to 0-5 °C.
-
Addition of Reagents: To the cooled solution, add glutaraldehyde (50% aqueous solution) dropwise, maintaining the temperature below 10 °C. Following the addition, add solid acetonedicarboxylic acid in portions, ensuring the temperature does not exceed 10 °C.
-
pH Adjustment and Reaction: Slowly add a solution of sodium acetate in water to the reaction mixture. The pH should be maintained between 5 and 7. Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, cool the mixture to 10 °C and acidify to pH 1-2 with concentrated hydrochloric acid to decompose any unreacted acetonedicarboxylic acid.
-
Basification and Extraction: Basify the acidic solution to pH 10-12 with a cold sodium hydroxide solution. Extract the aqueous layer multiple times with dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or by crystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Protocol 2: Synthesis of this compound via Dieckmann Cyclization
This protocol outlines a general approach based on the synthesis of substituted 1-azabicyclo[3.3.1]nonan-4-ones.[4][5]
Step 1: Synthesis of the Piperidine Diester Precursor
This typically involves a multi-step synthesis starting from a suitable pyridine derivative which is first reduced to the corresponding piperidine. The piperidine is then N-alkylated with a suitable electrophile containing an ester group, followed by a Michael addition to an acrylate to install the second ester-containing side chain.
Step 2: Dieckmann Cyclization
Materials:
-
Piperidine diester precursor
-
Potassium tert-butoxide
-
Anhydrous toluene
-
Hydrochloric acid
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: In an oven-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and an inert gas inlet, dissolve the piperidine diester precursor in anhydrous toluene.
-
Base Addition: To the stirred solution, add potassium tert-butoxide portion-wise at room temperature.
-
Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Workup: Cool the reaction mixture to room temperature and quench by the slow addition of dilute hydrochloric acid until the solution is acidic. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-keto ester.
Step 3: Hydrolysis and Decarboxylation
-
Hydrolysis: Reflux the crude β-keto ester with aqueous hydrochloric acid.
-
Decarboxylation: Continue heating until the evolution of CO2 ceases.
-
Isolation: Cool the reaction mixture, basify with sodium hydroxide, and extract the product as described in Protocol 1. Purify by vacuum distillation or crystallization.
Visualization of Workflows
Robinson-Schöpf Reaction Workflow
Caption: Workflow for the Robinson-Schöpf Synthesis.
Dieckmann Cyclization Route Workflow
Caption: Workflow for the Dieckmann Cyclization Route.
References
-
Kim, M. G., Bodor, E. T., Wang, C., Harden, T. K., & Kohn, H. (2003). C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones: novel muscarinic receptor antagonists. Journal of Medicinal Chemistry, 46(11), 2216–2226. [Link]
-
D'hooghe, M., Waterinckx, C., Törnroos, K. W., & De Kimpe, N. (2003). Efficient large scale microwave assisted Mannich reactions using substituted acetophenones. Molecular Diversity, 7(2-4), 145–152. [Link]
-
Gómez, J. R., Monteagudo, Y., & Suarez, M. (2015). Chemical thermodynamics applied to the synthesis of tropinone. Revista Colombiana de Química, 44(3), 5-10. [Link]
-
Kim, M. G., Bodor, E. T., Wang, C., Harden, T. K., & Kohn, H. (2003). C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones: novel muscarinic receptor antagonists. PubMed. [Link]
-
Wikipedia. (2023). Robinson-Schöpf-Reaktion. [Link]
-
Chemcess. (2024). Acetonedicarboxylic Acid: Properties, Production And Uses. [Link]
-
Organic Syntheses. (n.d.). Acetonedicarboxylic acid. [Link]
-
Sciencemadness.org. (2008). 1,3 Acetonedicarboxylic Acid. [Link]
-
Palacin, C., et al. (2017). Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes). Request PDF. [Link]
-
Das, B., & Ghosh, S. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22165-22215. [Link]
-
Palacin, C., et al. (2017). Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes). Chemical Communications, 53(21), 3074-3077. [Link]
-
Wang, Y., et al. (2020). Scale-up synthesis, further transformations and control experiments. ResearchGate. [Link]
-
Ghorai, M. K., & Kumar, A. (2021). Recent advances and prospects in the Zn-catalysed Mannich reaction. RSC Advances, 11(16), 9243-9269. [Link]
-
Wikipedia. (n.d.). Mannich reaction. [Link]
-
Kim, J. H., et al. (2004). Optical Resolution, Stereoselective Synthesis, and Crystal Structure of 9a-(3-Azabicyclo[4][7][7]nonanyl). Bulletin of the Korean Chemical Society, 25(10), 1535-1540. [Link]
-
Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). [Link]
-
Sankar, C., et al. (2013). Synthesis and antimicrobial studies of novel 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one 4′-phenylthiosemicarbazones. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(12), 1745-1755. [Link]
-
Vafina, G. F., et al. (2002). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry, 38(1), 49-57. [Link]
-
Manikandan, A., & Sivakumar, A. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. International Journal of Chemical Studies, 2(5), 22-29. [Link]
-
Ye, M., et al. (2010). A Scalable Synthesis of an Azabicyclooctanyl Derivative, a Novel DPP-4 Inhibitor. Request PDF. [Link]
-
Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization. [Link]
-
Aliyeva, I. I., et al. (2015). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Robinson–Schöpf reaction. [Link]
-
Park, H. D., et al. (2011). 2,4-Bis(2-ethoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one. National Center for Biotechnology Information. [Link]
- European Patent Office. (2007). WO 2007/039563 A1.
- Brough, P. A., et al. (2011). US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.
-
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]
-
LibreTexts. (2024). 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]
-
Mondal, S., et al. (2002). Theoretical study on the mechanism of Robinson's synthesis of tropinone. SciSpace. [Link]
-
ResearchGate. (n.d.). Robinson-Schöpf reaction. [Link]
-
NC State University Libraries. (n.d.). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Organic Chemistry. [Link]
Sources
- 1. This compound (61108-24-5) for sale [vulcanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Robinson-Schöpf Reaction | Ambeed [ambeed.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones: novel muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Robinson-Schöpf-Reaktion – Wikipedia [de.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemcess.com [chemcess.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. orgsyn.org [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
Identification and characterization of impurities in 1-azabicyclo[3.3.1]nonane synthesis
Technical Support Center: Synthesis of 1-Azabicyclo[3.3.1]nonane
A Guide to the Identification and Characterization of Process Impurities
Welcome to the technical support center for the synthesis of 1-azabicyclo[3.3.1]nonane. This guide is designed for researchers, synthetic chemists, and drug development professionals who are working with this important bicyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic processes effectively. This document is structured as a dynamic resource to address the common and complex challenges encountered during the synthesis and purification of this compound.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues you may encounter during your experiments. The solutions provided are designed as a systematic workflow, from initial observation to final confirmation.
Question 1: I'm seeing an unexpected peak in my GC-MS analysis that is not my product or starting material. How do I identify it?
Answer:
An unknown peak in your Gas Chromatography-Mass Spectrometry (GC-MS) chromatogram is a common issue that requires a systematic approach to identify. The key is to use the data from the MS detector to propose a structure and then confirm it with further experiments.
The Causality: Unexpected peaks arise from side reactions, incomplete reactions, or the degradation of reagents or products. In the synthesis of bicyclic amines like 1-azabicyclo[3.3.1]nonane, these are often due to incomplete cyclization, dimerization, or oxidation.
Step-by-Step Identification Protocol:
-
Initial MS Data Analysis:
-
Determine the Molecular Weight: Locate the molecular ion peak (M⁺) in the mass spectrum of the unknown peak. For 1-azabicyclo[3.3.1]nonane (C₈H₁₅N), the expected molecular weight is approximately 125.21 g/mol .[1] An impurity will have a different molecular weight.
-
Analyze the Fragmentation Pattern: Look for characteristic fragments. For instance, the loss of an ethyl group (-29 Da) or propyl group (-43 Da) from the bicyclic ring can provide clues about the structure.
-
Check for Isotopes: Look for characteristic isotope patterns that might suggest the presence of chlorine (M+2 peak is ~33% of M⁺) or bromine (M+2 peak is ~98% of M⁺) if halogenated reagents were used.
-
-
Hypothesize Potential Structures: Based on the molecular weight and your synthetic route, propose plausible structures. For a typical synthesis involving a double Mannich-type reaction, common impurities include those listed in the table below.
-
Purification for Definitive Analysis:
-
Isolate the impurity using an appropriate technique. Column chromatography on silica gel or alumina is often effective. Use a solvent system (e.g., dichloromethane/methanol or ethyl acetate/heptane with triethylamine) that provides good separation between your product and the impurity.
-
Self-Validation: After isolation, run a new GC-MS on the purified fraction to confirm you have isolated the correct peak and that it is sufficiently pure for spectroscopic analysis.
-
-
Structural Elucidation with NMR:
-
Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC) spectra. Nuclear Magnetic Resonance (NMR) is the most powerful tool for unambiguous structure determination.[2][3]
-
The number of signals in the ¹³C NMR spectrum will confirm the number of unique carbons, while the splitting patterns and integrations in the ¹H NMR will reveal the connectivity of protons.
-
Logical Workflow for Impurity Identification:
Below is a Graphviz diagram outlining the decision-making process for identifying an unknown peak.
Caption: Workflow for systematic impurity identification.
Question 2: My reaction yield is low, and I have a complex mixture of products. What are the likely side reactions?
Answer:
Low yields and complex product mixtures in the synthesis of 1-azabicyclo[3.3.1]nonane often point to competing reaction pathways or suboptimal reaction conditions. The most common synthetic approaches, such as those analogous to the Robinson-Schöpf reaction, involve a delicate cascade of Mannich-type reactions.[4][5][6]
The Causality: The key intermediates in these cascade reactions are enamines and iminium ions, which are highly reactive. If the intramolecular cyclization is not efficient, these intermediates can react with other molecules in the pot (intermolecularly) leading to polymers or other undesired products.
Common Side Reactions and Their Products:
-
Incomplete Cyclization: The second Mannich reaction may fail to proceed, leading to a mono-cyclized piperidine derivative. This is more likely if there is steric hindrance or if the reaction concentration is too low, favoring intermolecular reactions over the desired intramolecular one.
-
Polymerization: Precursors like glutaraldehyde or other dialdehydes can self-polymerize under acidic or basic conditions if not consumed quickly in the main reaction.
-
Oxidation: The tertiary amine of the product can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at elevated temperatures. This can lead to the corresponding N-oxide.
-
Isomer Formation: Depending on the specific precursors, different stereoisomers of the product or intermediates may form.[2]
Troubleshooting and Optimization Strategy:
-
Reaction Concentration: For cascade reactions involving an intramolecular cyclization step, running the reaction at high dilution can sometimes disfavor the desired cyclization. Conversely, if polymerization of starting materials is the issue, a slower addition of one reagent to a solution of the others may be beneficial. Experiment with different concentrations to find the optimal balance.
-
pH Control: The Robinson-Schöpf reaction and related syntheses are highly pH-dependent. The reaction requires a delicate balance to allow for both enol/enamine formation and Mannich reaction to proceed. Buffer the reaction mixture (e.g., with an acetate buffer) to maintain the optimal pH throughout the reaction.
-
Temperature Management: While heating can accelerate the reaction, it can also promote side reactions and degradation. Try running the reaction at a lower temperature for a longer period.
-
Inert Atmosphere: To prevent oxidation, conduct the reaction under an inert atmosphere of nitrogen or argon.[7]
Visualizing the Synthetic Pathway and Potential Pitfalls:
This diagram illustrates a generalized synthetic pathway and highlights where impurities can arise.
Caption: Generalized synthesis pathway and points of impurity formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my synthesis, and how can I characterize them?
A1: The impurities are highly dependent on your specific synthetic route. However, for common syntheses based on piperidine precursors, a few classes of impurities are consistently observed.
Table of Common Impurities in 1-Azabicyclo[3.3.1]nonane Synthesis
| Impurity Type | Plausible Structure Example | Molecular Weight ( g/mol ) | Key Analytical Signatures |
| Starting Material | e.g., 4-Piperidone | 99.13 | Matches reference spectra of the starting material. |
| Incomplete Cyclization | N-substituted 4-(3-oxopropyl)piperidine | Varies with N-substituent | Presence of an aldehyde proton (~9.8 ppm in ¹H NMR) and carbonyl (~200 ppm in ¹³C NMR). |
| Over-alkylation | Quaternary ammonium salt | Varies | Not volatile enough for GC-MS; best detected by LC-MS or ESI-MS. Will show characteristic downfield shifts in ¹H NMR for protons adjacent to the N⁺. |
| Oxidation Product | 1-Azabicyclo[3.3.1]nonane N-oxide | 141.21 | Higher polarity than the parent amine. In MS, may show an M-16 peak (loss of oxygen). Protons alpha to the nitrogen will be shifted downfield in ¹H NMR. |
Q2: Which analytical techniques are essential for quality control of 1-azabicyclo[3.3.1]nonane?
A2: A multi-technique approach is crucial for robust quality control. No single technique can provide all the necessary information.
-
Gas Chromatography (GC-FID/GC-MS): This is the workhorse for purity assessment. A GC with a Flame Ionization Detector (FID) provides quantitative data on the percentage purity, while a Mass Spectrometer (MS) detector is used for the identification of impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your final product and for the definitive identification of any isolated impurities.[2][3][9]
-
High-Performance Liquid Chromatography (HPLC): Useful for analyzing non-volatile impurities (like quaternary salts) or for orthogonal purity confirmation.
-
Karl Fischer Titration: To determine the water content in the final product, which can be critical for stability and downstream applications.
Q3: Can you provide a standard protocol for GC-MS analysis of my reaction mixture?
A3: Absolutely. This protocol is a good starting point and may require optimization for your specific impurities.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Dilute ~1-2 mg of your crude reaction mixture or purified product in 1 mL of a suitable solvent (e.g., Methanol, Dichloromethane, or Ethyl Acetate).
-
Vortex the sample to ensure it is fully dissolved.
-
If the sample contains solids, filter it through a 0.45 µm syringe filter into a GC vial.
-
-
GC-MS Instrument Conditions:
-
GC Column: A standard non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness), is typically effective.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL with a split ratio of 50:1 (adjust as needed based on concentration).
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram to determine the relative percentage of each component.
-
Compare the mass spectrum of each peak to a library (e.g., NIST/Wiley) for tentative identification.
-
Confirm the identity of the main product peak by comparing its retention time and mass spectrum to an authentic reference standard.
-
Trustworthiness Check: To ensure the accuracy of your quantitative analysis, perform a calibration with a known standard of 1-azabicyclo[3.3.1]nonane to create a response factor, as different compounds can have different responses on an FID or MS detector.
References
- Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes). Chemical Communications (RSC Publishing).
- Synthesis of 5,9,9-trisubstituted 1-azabicyclo[3.3.1]nonanes and their conformational analyses. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Amine-mediated tandem conjugative isomerization-bridging Michael addition for the synthesis of 1-azabicyclo[3.3.1]nonane frameworks. Organic & Biomolecular Chemistry.
- 1-Azabicyclo[3.3.1]nonan-4-one. Vulcanchem.
- Synthesis of 2-Azabicyclo[3.3.1]nonanes: Lessons from Synthetic Studies of Macrocyclic Diamine Alkaloids. Chemistry Letters, Oxford Academic.
- 1-Azabicyclo[3.3.1]nonan-2-one: Nitrogen Versus Oxygen Protonation. The Journal of Organic Chemistry, ACS Publications.
- Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Semantic Scholar.
- 1-Azabicyclo[3.3.1]nonane | C8H15N. PubChem, NIH.
- Robinson-Schöpf Reaction. Merck Index.
- Synthesis and antiarrhythmic properties of novel 3-selena-7-azabicyclo[3.3.1]nonanes and derivatives. Journal of Medicinal Chemistry.
- PCHHAX GC-MS analysis of methanol extract of Alysicarpus monilifer-whole plant. Der Pharma Chemica.
- Theoretical study on the mechanism of Robinson's synthesis of tropinone. SciSpace.
- 9-Azabicyclo[3.3.1]nonane,9-methyl-. NIST WebBook.
- Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. Semantic Scholar.
Sources
- 1. 1-Azabicyclo[3.3.1]nonane | C8H15N | CID 13759526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (61108-24-5) for sale [vulcanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Robinson-Schöpf Reaction [drugfuture.com]
- 5. Robinson-Schöpf Reaction | Ambeed [ambeed.com]
- 6. scispace.com [scispace.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Sci-Hub. Synthesis and antiarrhythmic properties of novel 3-selena-7-azabicyclo[3.3.1]nonanes and derivatives. Single-crystal x-ray diffraction analysis of 7-benzyl-3-selena-7-azabicyclo[3.3.1]nonan-9-one and 7-benzyl-3-selena-7-azabicyclo[3.3.1]nonane hydroperchlorate / Journal of Medicinal Chemistry, 1987 [sci-hub.box]
Technical Support Portal: Methods for Separating Diastereomers of Substituted 1-Azabicyclo[3.3.1]nonan-4-ones
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted 1-azabicyclo[3.3.1]nonan-4-ones. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenging task of separating diastereomers of this important heterocyclic scaffold. The unique conformational rigidity of the bicyclo[3.3.1]nonane core can present unique challenges, and this document is designed to provide both practical solutions and the foundational scientific reasoning behind them.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions to guide your experimental planning.
Q1: What are the primary methods for separating diastereomers of substituted 1-azabicyclo[3.3.1]nonan-4-ones?
The principal methods for separating diastereomers of this class of compounds are liquid chromatography and fractional crystallization. Less commonly, chemical resolution via the formation of a new covalent bond with a chiral auxiliary can be employed, followed by separation of the new diastereomers and subsequent cleavage of the auxiliary. The choice depends on the scale of the separation, the physicochemical properties of the diastereomers, and the available resources.
Q2: How do I choose between column chromatography and fractional crystallization for my separation?
The selection of a primary separation technique is a critical decision based on several factors. The workflow below provides a decision-making framework. Generally, chromatography is the go-to method for small-scale separations (<1 g) and for mixtures that are difficult to crystallize. Fractional crystallization is often more scalable and cost-effective for larger quantities, provided the compound is a crystalline solid and there is a significant difference in the solubility of the diastereomers in a suitable solvent system.[1]
Caption: Decision workflow for selecting a separation method.
Q3: What are the most effective analytical techniques for assessing the diastereomeric purity (d.r.) of my samples?
High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards.
-
HPLC: Chiral HPLC is not necessary for diastereomers. A standard reverse-phase (e.g., C18) or normal-phase column can often resolve diastereomers. Method development is key. This is the most accurate method for quantification.
-
¹H NMR: This is the quickest method for assessing the diastereomeric ratio. Diastereomers have distinct chemical shifts. Look for well-resolved signals, often corresponding to protons adjacent to stereocenters or conformationally constrained protons within the bicyclic system. Integration of these unique peaks provides the d.r. For complex spectra, ¹³C NMR can also be useful, as diastereomers will have different signals for each carbon.[2]
Section 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
2.1 Issues in Flash Column Chromatography
Flash chromatography is often the first method attempted for separating diastereomers.[3] However, the similar polarity of many diastereomeric pairs can make this challenging.
Problem: My diastereomers show very poor or no separation (ΔRf ≈ 0) on silica gel.
-
Plausible Cause: The substituents on your this compound do not create a sufficient difference in polarity or steric interaction with the silica surface for separation. The rigid bicyclic core means that functional groups on one side of the molecule may have little influence on the interaction of the other side with the stationary phase.
-
Solution Strategy:
-
Decrease Solvent Polarity: Run the column with a much less polar solvent system than you would typically use for a compound of that Rf. This forces the compounds to spend more time interacting with the stationary phase, amplifying small differences in affinity.
-
Change Solvent Selectivity: Switch one component of your eluent to a solvent from a different selectivity group (e.g., replace ethyl acetate with dichloromethane or MTBE). This alters the specific hydrogen bonding and dipole-dipole interactions.
-
Use a Different Stationary Phase: If silica fails, consider alumina (basic or neutral) or a bonded phase like diol or cyano. The basic nitrogen of the azabicyclo core can interact strongly with acidic silica, causing tailing; alumina can mitigate this.
-
Derivatization: If separation is still not possible, consider a temporary chemical modification. For example, if a hydroxyl group is present, forming a bulky silyl ether or an ester can dramatically change the steric profile and polarity, often allowing for easy separation. The protecting group is then removed post-separation.
-
Problem: The diastereomer peaks are broad and tailing, leading to co-elution.
-
Plausible Cause: The basic nitrogen atom in the 1-azabicyclo[3.3.1]nonane core is interacting strongly with the acidic silanol groups on the surface of the silica gel. This leads to non-ideal elution behavior.
-
Solution Strategy:
-
Add a Basic Modifier: Add a small amount of a basic modifier to your eluent system. The most common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v). The TEA will competitively bind to the acidic sites on the silica, allowing your compound to elute more symmetrically. Ammonia in methanol (7N solution) can also be used, added to the eluent at 1-5%.
-
Switch to a Neutral Stationary Phase: As mentioned above, neutral alumina is an excellent alternative to silica for basic compounds and can often resolve tailing issues.
-
2.2 Issues in Fractional Crystallization
Crystallization is a powerful technique that exploits differences in the crystal lattice energies of diastereomers.
Problem: My compound mixture "oils out" or refuses to crystallize from any solvent.
-
Plausible Cause: The mixture may have a low melting point, or it could be forming a eutectic mixture that has a lower melting point than either of the pure diastereomers.[4] Impurities can also inhibit crystallization.
-
Solution Strategy:
-
Formation of Diastereomeric Salts: If your molecule has a basic nitrogen (which the this compound core provides), you can react it with a chiral acid (like tartaric acid, mandelic acid, or camphorsulfonic acid) to form diastereomeric salts.[5] These salts have vastly different physical properties (solubility, melting point) than the free base and from each other, often leading to easy crystallization of one salt over the other.[1]
-
Solvent System Screening: Systematically screen a wide range of solvents, from polar (ethanol, isopropanol) to non-polar (hexanes, toluene), and also binary/ternary mixtures. Use a small scale (mg) for screening.
-
Ensure High Purity: First, purify the mixture by column chromatography to remove any non-diastereomeric impurities, which can significantly inhibit crystallization. Then, attempt to crystallize the enriched mixture.
-
Problem: The isolated crystals show no significant improvement in the diastereomeric ratio (d.r.).
-
Plausible Cause: The diastereomers are co-crystallizing or forming a solid solution. The crystal lattice accommodates both molecules with nearly equal facility. This is common when the differing stereocenter is remote from the main interaction points of the molecule.
-
Solution Strategy:
-
Change the Crystallization Solvent: The solvent can be incorporated into the crystal lattice or influence the intermolecular interactions during crystal formation. A different solvent can favor the crystallization of one diastereomer.
-
Slow Down Crystallization: Rapid crystallization often traps the solution's d.r. in the solid. Try slower methods: slow evaporation of a dilute solution, or slow cooling of a saturated solution over several hours or days.
-
Utilize Diastereomeric Salt Formation: This remains the most robust solution. The introduction of a chiral resolving agent creates much larger differences in the crystal packing energies between the diastereomeric pairs, making selective crystallization far more likely.[5]
-
Section 3: Key Experimental Protocols
Protocol 1: Method Development for Flash Column Chromatography
This protocol outlines a systematic approach to developing a separation method for a new diastereomeric mixture.
-
TLC Analysis (Initial Screening):
-
Prepare a stock solution of your diastereomeric mixture (~5 mg/mL) in a suitable solvent (e.g., DCM or EtOAc).
-
Spot the mixture on at least three different silica gel TLC plates.
-
Develop each plate in a different solvent system to test selectivity. Good starting points are:
-
System A (Non-polar/Mid-polar): 20% Ethyl Acetate in Hexanes
-
System B (Halogenated/Mid-polar): 50% Dichloromethane in Hexanes
-
System C (Ethereal/Mid-polar): 20% MTBE in Hexanes
-
-
Visualize the plates under UV light and then with a stain (e.g., potassium permanganate or ninhydrin if N-H is present).
-
Goal: Identify the system that shows any separation (even a slight elongation of the spot is a good sign).
-
-
TLC Optimization:
-
Take the best system from Step 1 and run a gradient TLC. Spot the mixture and run the plate in a solvent system that is 10-15% less polar than the one that gave an Rf of ~0.3.
-
If tailing is observed, re-run the best system on a new plate, but add 0.5% triethylamine (TEA) to the eluent.
-
Goal: Achieve an Rf of 0.2-0.35 for the lower spot with maximum separation (ΔRf) between the two spots.
-
-
Column Chromatography Execution:
-
Pack a column with silica gel appropriate for your sample size (typically a 40-100:1 ratio of silica:compound by weight).
-
Equilibrate the column with the optimized eluent from Step 2.
-
Load the sample onto the column (dry loading is preferred for best resolution).
-
Run the column, collecting small fractions.
-
Analyze the fractions by TLC or LC-MS to determine which contain the pure diastereomers.
-
Caption: Workflow for chromatographic separation development.
Table 1: Common Solvent Systems for Chromatography of Amines
| Solvent System (v/v) | Polarity | Characteristics & Notes |
| Hexanes / Ethyl Acetate | Adjustable | Standard system. Good for a wide range of polarities. |
| Hexanes / Dichloromethane | Low to Medium | Different selectivity. Good for resolving aromatic compounds. |
| DCM / Methanol | High | For highly polar compounds. Often requires a basic modifier. |
| DCM / Methanol (+1% NH₄OH) | High (Modified) | Excellent for basic compounds. Reduces tailing significantly. |
| Hexanes / MTBE | Low to Medium | MTBE is a less polar ether than EtOAc, good H-bond acceptor. |
References
-
Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes). Chemical Communications (RSC Publishing). Available at: [Link]
-
Stereoselective Synthesis of 1-Substituted Homotropanones, including Natural Alkaloid (−)-Adaline. MDPI. Available at: [Link]
-
C(8) Substituted 1-Azabicyclo[3.3.1]non-3-enes and C(8) Substituted 1-Azabicyclo[3.3.1]nonan-4-ones: Novel Muscarinic Receptor Antagonists. Sci-Hub. Available at: [Link]
-
Synthesis of azoxabicyclo[3.3.1]nonanones based on diastereoselective reactions of 1,1-bis(trimethylsilyloxy)ketene acetals with isoquinolines and quinolines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Semantic Scholar. Available at: [Link]
-
Synthesis of 1-substituted 9-azabicyclo[3.3.1]nonan-3-ones 7 from δ-valerolactone 1a. ResearchGate. Available at: [Link]
- DIAZABICYCLONONE AND DECANTINE DERIVATIVES AND THEIR USE AS OPIOID RECEPTOR LIGANDS. Google Patents.
-
Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes. ResearchGate. Available at: [Link]
-
Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. . Available at: [Link]
-
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Available at: [Link]
-
Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts. NIH. Available at: [Link]
-
Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. Semantic Scholar. Available at: [Link]
-
A Presumable Mechanism of the Separation of Diastereomeric and Enantiomeric Mixtures. Symbiosis Online Publishing. Available at: [Link]
-
An Ethynyl-Substituted 1,5,7-Trimethyl-3-azabicyclo[3.3.1]nonan-2-one as a Versatile Precursor for Chiral Templates and Chiral Photocatalysts. Thieme. Available at: [Link]
-
Functional Activity of Enantiomeric Oximes and Diastereomeric Amines and Cyano Substituents at C9 in 3-Hydroxy-N-phenethyl-5-phenylmorphans. NIH. Available at: [Link]
-
(1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one. NIH. Available at: [Link]
-
Separation of diastereomers using a low cost preparative medium-pressure liquid chromatograph. ACS Publications. Available at: [Link]
-
Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes). ResearchGate. Available at: [Link]
-
Azotic Bridge Enabled By-Standing Immobilization of Chiral Diene ligand. [PDF]. Available at: [Link]
-
Design of supramolecular tubular structures based on bicyclo[3.3.1]nonane framework. [PDF] Vilnius University. Available at: [Link]
-
Discovery of a Potent Highly Biased MOR Partial Agonist among Diastereomeric C9-Hydroxyalkyl-5-phenylmorphans. MDPI. Available at: [Link]
-
A Journey through Diastereomeric Space: The Design, Synthesis, In Vitro and In Vivo Pharmacological Activity, and Molecular Modeling of Novel Potent Diastereomeric MOR Agonists and Antagonists. PubMed Central. Available at: [Link]
Sources
- 1. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 2. sci-hub.box [sci-hub.box]
- 3. pubs.acs.org [pubs.acs.org]
- 4. longdom.org [longdom.org]
- 5. DE60319989T2 - DIAZABICYCLONONE AND DECANTINE DERIVATIVES AND THEIR USE AS OPIOID RECEPTOR LIGANDS - Google Patents [patents.google.com]
Stability studies of 1-Azabicyclo[3.3.1]nonan-4-one under different conditions
Welcome to the technical support center for stability studies of 1-Azabicyclo[3.3.1]nonan-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this bicyclic amine.
Introduction
This compound is a key building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents. Its rigid bicyclic structure, containing both a tertiary amine and a ketone functional group, presents unique stability challenges. Understanding its degradation profile under various stress conditions is critical for developing robust formulations and ensuring the quality and efficacy of active pharmaceutical ingredients (APIs). This guide provides a comprehensive resource for designing and troubleshooting stability studies for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that are susceptible to degradation?
A1: The two primary functional groups of concern are the tertiary amine within the bicyclic ring and the ketone group. The tertiary amine is susceptible to oxidation, which can lead to the formation of an N-oxide.[1] The ketone functionality can be involved in various reactions, though it is generally more stable than the amine.
Q2: What are the most critical stress conditions to consider for this molecule?
A2: Based on its structure, the most critical stress conditions to evaluate are oxidative, hydrolytic (both acidic and basic), and photolytic. Thermal degradation should also be assessed. These conditions are standard in forced degradation studies as recommended by ICH guidelines to establish the intrinsic stability of a drug substance.[2][3][4][5]
Q3: What are the likely degradation pathways for this compound?
A3: While specific data for this exact molecule is limited, we can infer potential degradation pathways from similar structures. For the piperidine-like core, oxidation to the corresponding N-oxide is a common pathway.[1] Under strong acidic or basic conditions, or through photolytic energy, ring-opening reactions could potentially occur, although the bicyclic nature of this compound may impart greater stability compared to a simple cyclic amine.
Q4: How much degradation should I aim for in my forced degradation studies?
A4: A generally accepted range for degradation in forced degradation studies is 5-20%.[6] Significant over-stressing can lead to the formation of secondary degradants that may not be relevant to real-world storage conditions. Conversely, insufficient degradation may not adequately challenge the stability-indicating nature of your analytical method.[7]
Troubleshooting Guide for Stability-Indicating HPLC Method
A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying this compound and its degradation products. Due to its basic nature, chromatographic analysis can present challenges.
| Problem | Potential Cause | Troubleshooting Solutions |
| Peak Tailing for the Parent Compound | Secondary interactions between the basic amine group and residual silanol groups on the silica-based column packing.[8][9][10][11] | - Lower Mobile Phase pH: Adjust the mobile phase to a pH of 3 or lower using an additive like 0.1% formic acid or trifluoroacetic acid to protonate the silanol groups and minimize interactions.[1][8] - Use an End-Capped Column: Employ a base-deactivated or end-capped C18 column specifically designed to reduce silanol interactions.[8][9] - Increase Buffer Concentration: A higher buffer concentration can help to maintain a consistent ionic environment and mask residual silanols.[12] |
| Poor Resolution Between Parent and Degradant Peaks | Inadequate separation power of the HPLC method. | - Optimize Mobile Phase Composition: Vary the organic modifier (acetonitrile vs. methanol) and the gradient slope to improve separation. - Change Column Chemistry: If a C18 column is not providing sufficient selectivity, consider a phenyl-hexyl or a polar-embedded column.[13] - Decrease Particle Size: Using a column with smaller particles (e.g., sub-2 µm for UPLC) can significantly increase peak efficiency and resolution. |
| Appearance of Ghost Peaks | Contamination in the mobile phase, sample, or carryover from previous injections. | - Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.[14] - Implement a Needle Wash: Use a strong solvent in the autosampler's needle wash to prevent carryover. - Run Blank Gradients: Inject a blank solvent to identify if the ghost peaks originate from the system or the sample. |
| Drifting Retention Times | Inconsistent mobile phase composition, temperature fluctuations, or column equilibration issues.[15] | - Ensure Proper Mixing and Degassing: Thoroughly mix and degas the mobile phase to prevent compositional changes. - Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.[14][15] - Adequate Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient methods.[14] |
Experimental Protocols
Protocol 1: Forced Degradation Studies
Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC-grade water, acetonitrile, and methanol
-
Class A volumetric flasks and pipettes
-
pH meter
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.
-
Incubate the solutions at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw samples, neutralize with an equivalent amount of NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.
-
Incubate the solutions at 60°C for 24 hours.
-
At appropriate time points, withdraw samples, neutralize with an equivalent amount of HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To separate aliquots of the stock solution, add an equal volume of 3% H₂O₂ and 30% H₂O₂.
-
Keep the solutions at room temperature, protected from light, for 24 hours.
-
At appropriate time points, withdraw samples and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Also, expose a solution of the compound (1 mg/mL) to the same conditions.
-
At appropriate time points, withdraw samples, dissolve the solid sample in a suitable solvent, and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution (1 mg/mL in a quartz cuvette) of this compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[19]
-
Simultaneously, keep a dark control sample wrapped in aluminum foil under the same temperature conditions.
-
After the exposure period, prepare the samples for HPLC analysis.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To provide a starting point for an HPLC method capable of separating this compound from its potential degradation products.
| Parameter | Recommended Condition |
| Column | C18, end-capped, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
| Sample Diluent | 50:50 Acetonitrile:Water |
Note: This method is a starting point and may require optimization for your specific application and instrumentation.
Visualizations
Caption: Workflow for Forced Degradation Studies.
Caption: Potential Degradation Pathways.
References
-
How to Prevent Tailing Peaks in HPLC. (2021). Labcompare.com. [Link]
-
What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc. [Link]
-
How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? (n.d.). Waters Knowledge Base. [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC International. [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology. [Link]
-
HPLC Troubleshooting Guide. (n.d.). hplc.eu. [Link]
-
Utilizing UPLC-MS for Conducting Forced Degradation Studies. (n.d.). Waters Corporation. [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. [Link]
-
Stability indicating study by using different analytical techniques. (2023). International Journal of Scientific Development and Research. [Link]
-
Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. [Link]
-
Troubleshooting in HPLC: A Review. (n.d.). International Journal of Scientific Development and Research. [Link]
-
HPLC Troubleshooting Guide. (n.d.). Advanced Chromatography Technologies. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. [Link]
-
Stability Indicating HPLC Method Development and Validation. (2014). SciSpace. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. [Link]
-
Forced degradation studies. (2016). MedCrave online. [Link]
-
Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Stability Indicating HPLC Method Development: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Guidelines for Shodex Column Selection. (n.d.). Shodex. [Link]
-
Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. (n.d.). ResearchGate. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). ICH. [Link]
-
Stability Indicating HPLC Method Development –A Review. (2021). International Journal of Trend in Scientific Research and Development. [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace. [Link]
-
Photostability testing according to ICH Guideline Q1B. (n.d.). Amtest. [Link]
-
Forced degradation study results. (n.d.). ResearchGate. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]
-
Development and Validation of Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets. (n.d.). PubMed. [Link]
-
Photostability. (n.d.). IAGIM. [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Pharmatutor. [Link]
-
LC/MS analysis of the degradation products recovered after the cycle... (n.d.). ResearchGate. [Link]
-
Forced Degradation – Home. (2021). Pharmatech Associates. [Link]
-
Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. (n.d.). Waters Corporation. [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. [Link]
-
Photostability testing theory and practice. (2021). Q1 Scientific. [Link]
-
Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). (2022). Organic Syntheses. [Link]
- WO2025006887A1 - Crystalline forms of 6-(6-(((1r,2r,3s,5s)-2-fluoro-9-azabicyclo[3.3.1]nonan-3-yl)(methyl)amino)pyridazin-3-yl)-2-methylbenzo[d]oxazol-5-ol, a splicing modulator. (n.d.).
-
(PDF) LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. (2025). ResearchGate. [Link]
-
LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (n.d.). PMC. [Link]
-
Stereoselective Synthesis of 1-Substituted Homotropanones, including Natural Alkaloid (−)-Adaline. (n.d.). MDPI. [Link]
-
Mechanistic study of the hydrolytic degradation and protonation of temozolomide. (2025). ResearchGate. [Link]
Sources
- 1. support.waters.com [support.waters.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. scispace.com [scispace.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. longdom.org [longdom.org]
- 8. labcompare.com [labcompare.com]
- 9. chromtech.com [chromtech.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. hplc.eu [hplc.eu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. Photostability testing according to ICH Guideline Q1B - Stability testing - Climate chamber – Amtest, test and measurement [klimakamra.hu]
- 18. database.ich.org [database.ich.org]
- 19. q1scientific.com [q1scientific.com]
Validation & Comparative
A Tale of Two Scaffolds: A Comparative Analysis of 1-Azabicyclo[3.3.1]nonane and Tropane in Drug Discovery
For the medicinal chemist, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. The geometric and electronic properties of the scaffold influence everything from target affinity and selectivity to pharmacokinetic properties. Among the myriad of bridged bicyclic systems, the tropane (8-azabicyclo[3.2.1]octane) framework, famously found in cocaine and atropine, has been a workhorse of neuropharmacology for over a century. However, its close structural relative, the 1-azabicyclo[3.3.1]nonane, offers a distinct and compelling alternative for scaffold-based drug design. This guide provides an in-depth comparative analysis of these two pivotal scaffolds, offering experimental insights to inform rational drug design.
At a Glance: Structural and Conformational Distinctions
The fundamental difference between the tropane and 1-azabicyclo[3.3.1]nonane scaffolds lies in the size of the second carbocyclic ring. The tropane skeleton features a five-membered ring fused to a six-membered piperidine ring, while the 1-azabicyclo[3.3.1]nonane possesses two fused six-membered rings. This seemingly subtle distinction of an additional methylene group in the 1-azabicyclo[3.3.1]nonane scaffold has profound implications for their three-dimensional structure and conformational flexibility, which in turn dictates their interactions with biological targets.[1]
The tropane scaffold is relatively rigid, with the piperidine ring typically adopting a chair conformation. In contrast, the 1-azabicyclo[3.3.1]nonane system exhibits greater conformational flexibility, existing in equilibrium between chair-chair and chair-boat conformations. The preferred conformation is highly dependent on the nature and position of substituents, allowing for a more nuanced exploration of chemical space.[2] This difference in conformational dynamics is a key consideration in drug design, as it can influence the entropic cost of binding to a target receptor.
Physicochemical Properties: A Comparative Overview
While direct comparative studies on a wide range of analogous pairs are limited, we can infer key differences in physicochemical properties based on their structures. The additional carbon in the 1-azabicyclo[3.3.1]nonane scaffold generally leads to a slight increase in lipophilicity (logP) compared to its tropane counterpart with identical substituents. The basicity (pKa) of the tertiary amine is also influenced by the surrounding ring system, though this can be significantly modulated by substituent effects.
| Property | Tropane Scaffold | 1-Azabicyclo[3.3.1]nonane Scaffold | Rationale for Difference |
| Molecular Weight | Lower | Higher | Additional methylene group. |
| Lipophilicity (logP) | Generally lower | Generally higher | Increased carbon content. |
| Basicity (pKa) | Influenced by the [3.2.1] bicyclic system | Influenced by the [3.3.1] bicyclic system | Differences in ring strain and the electronic environment of the nitrogen atom. |
| Conformational Flexibility | More rigid (predominantly chair) | More flexible (chair-chair/chair-boat equilibrium) | Presence of two six-membered rings allows for greater conformational diversity. |
Synthetic Accessibility: A Tale of Two Precursors
The ease of synthesis of a scaffold is a crucial factor in its utility for library generation and lead optimization. Both tropane and 1-azabicyclo[3.3.1]nonane scaffolds are accessible through well-established synthetic routes, often starting from readily available precursors.
The Tropane Scaffold: The Classic Robinson-Schöpf Synthesis of Tropinone
The Robinson-Schöpf synthesis of tropinone, the ketone precursor to the tropane core, is a classic example of a biomimetic, one-pot reaction.
Experimental Protocol: Synthesis of Tropinone
-
Reaction: A Mannich-type condensation between a dialdehyde (succinaldehyde), a primary amine (methylamine), and a ketone (acetone or a more reactive equivalent like acetonedicarboxylic acid).
-
Step 1: Formation of the Pyrrolinium Cation. Succinaldehyde reacts with methylamine to form an intermediate that cyclizes to an N-methyl-Δ¹-pyrrolinium cation.
-
Step 2: Mannich Reaction. The enolate of acetone or acetonedicarboxylic acid attacks the pyrrolinium cation.
-
Step 3: Second Ring Closure. A second intramolecular Mannich reaction leads to the formation of the bicyclic tropinone skeleton.
-
Step 4: Decarboxylation (if using acetonedicarboxylic acid). Acid-catalyzed decarboxylation yields tropinone.
Caption: Robinson-Schöpf synthesis of tropinone.
The 1-Azabicyclo[3.3.1]nonane Scaffold: Synthesis of 1-Azabicyclo[3.3.1]nonan-4-one
The synthesis of this compound can be achieved through various routes, including a Dieckmann condensation approach starting from substituted piperidines.[3][4]
Experimental Protocol: Synthesis of this compound derivatives
-
Reaction: A multi-step synthesis starting from a suitably substituted piperidine.
-
Step 1: N-Alkylation. A 2,5-disubstituted piperidine is N-alkylated with an acrylate derivative (e.g., ethyl acrylate).
-
Step 2: Dieckmann Condensation. The resulting diester undergoes an intramolecular Dieckmann condensation to form the second six-membered ring, yielding a β-keto ester.
-
Step 3: Hydrolysis and Decarboxylation. The β-keto ester is hydrolyzed and decarboxylated under acidic conditions to afford the desired this compound.[3][4]
Caption: Synthesis of this compound.
Biological Activity: A Comparative Look at Muscarinic Receptor Antagonism
Both tropane and 1-azabicyclo[3.3.1]nonane scaffolds have been extensively explored as frameworks for muscarinic acetylcholine receptor (mAChR) antagonists. The tropane alkaloid atropine is a non-selective mAChR antagonist, and numerous synthetic tropane analogs have been developed with improved selectivity. Similarly, derivatives of 1-azabicyclo[3.3.1]nonane have demonstrated potent and selective mAChR antagonism.[3][4]
Comparative Muscarinic Receptor Binding Affinities (Ki, nM)
| Compound/Scaffold | M1 | M2 | M3 | M4 | M5 | Reference |
| Atropine (Tropane) | 1.3 | 2.5 | 1.6 | 1.3 | 1.6 | (Typical literature values) |
| exo-8-benzyloxymethyl-3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-ene | 130 | 80 | 110 | 120 | 150 | [3][4] |
This data highlights that while both scaffolds can yield potent mAChR ligands, the specific substitution patterns play a crucial role in determining affinity and selectivity. The 1-azabicyclo[3.3.1]nonane derivative, in this case, shows a different selectivity profile compared to the non-selective atropine.
Drug Design Rationale: When to Choose Which Scaffold?
The choice between a tropane and a 1-azabicyclo[3.3.1]nonane scaffold is a strategic decision based on the therapeutic target and desired pharmacological profile.
Choose the Tropane Scaffold when:
-
A rigid conformation is desired: The inherent rigidity of the tropane nucleus can lead to higher affinity by reducing the entropic penalty of binding. This is particularly advantageous when the pharmacophore requires a precise spatial arrangement of functional groups.
-
Mimicking natural ligands: For targets where natural tropane alkaloids show activity, using the tropane scaffold is a logical starting point for optimization.
-
Established SAR is extensive: A vast body of literature on tropane analogs can guide initial design and optimization efforts.
Choose the 1-Azabicyclo[3.3.1]nonane Scaffold when:
-
Greater conformational flexibility is needed: The ability to access both chair-chair and chair-boat conformations allows for the exploration of a larger conformational space, which may be necessary to fit into a more accommodating or dynamic binding pocket.[2]
-
Novel chemical space is the goal: As a less explored scaffold compared to tropane, the 1-azabicyclo[3.3.1]nonane framework offers more opportunities for discovering novel intellectual property.
-
Modulating pharmacokinetic properties: The increased lipophilicity and different metabolic profile of 1-azabicyclo[3.3.1]nonane derivatives can be exploited to fine-tune pharmacokinetic parameters. For example, some studies suggest that certain diazabicyclo[3.3.1]nonane derivatives may exhibit greater metabolic stability.[1]
Case Study: Beyond Muscarinic Receptors - Anticancer and CNS Applications
The utility of these scaffolds extends far beyond cholinergic systems. Derivatives of both frameworks have shown promise in oncology and in the treatment of central nervous system (CNS) disorders.
-
Anticancer Potential: Certain 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives have exhibited significant antitumor activity.[5][6] Similarly, while less common, some tropane derivatives have been investigated for their cytotoxic properties. The larger and more flexible 1-azabicyclo[3.3.1]nonane scaffold may offer advantages in designing compounds that can interact with the often large and hydrophobic binding sites of cancer-related proteins.
-
CNS Disorders: The tropane scaffold is a cornerstone of CNS drug discovery, with cocaine being a potent dopamine transporter (DAT) inhibitor. However, the development of tropane-based medications for CNS disorders is often hampered by abuse liability. The 1-azabicyclo[3.3.1]nonane scaffold provides an alternative framework to design CNS-active compounds with potentially different pharmacological profiles and reduced abuse potential. For instance, studies on sigma-2 receptor ligands have shown that 9-azabicyclo[3.3.1]nonane derivatives can exhibit high affinity and selectivity.[7]
Conclusion
The 1-azabicyclo[3.3.1]nonane and tropane scaffolds, while structurally similar, offer distinct advantages and disadvantages for the drug discovery professional. The tropane scaffold provides a rigid and well-validated platform, particularly in neuropharmacology. In contrast, the 1-azabicyclo[3.3.1]nonane scaffold offers greater conformational flexibility and access to novel chemical space, presenting exciting opportunities for the development of new therapeutics across a range of disease areas. A thorough understanding of the structural, conformational, and physicochemical differences between these two important bicyclic systems is paramount for the rational design of the next generation of scaffold-based drugs.
References
-
Kim, M. G., Bodor, E. T., Wang, C., Harden, T. K., & Kohn, H. (2003). C(8) Substituted 1-Azabicyclo[3.3.1]non-3-enes and C(8) Substituted 1-Azabicyclo[3.3.1]nonan-4-ones: Novel Muscarinic Receptor Antagonists. Journal of Medicinal Chemistry, 46(11), 2216–2226. [Link]
-
Cruz-Aguilar, D. A., & Hernández-Rodríguez, M. (2023). Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes). Chemical Communications, 59(58), 8939-8942. [Link]
- Gyermek, L. (2002). The role of the tropane skeleton in drug research. International Journal of Neuropsychopharmacology, 5(3), 241-256.
-
Tenorio, A. Y., & Silva, R. (2021). Stereoselective Synthesis of 1-Substituted Homotropanones, including Natural Alkaloid (−)-Adaline. Molecules, 26(15), 4627. [Link]
-
Kim, N., Estrada, O., Chavez, B., Stewart, C., Jr., & D'Auria, J. C. (2016). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Molecules, 21(11), 1510. [Link]
- BenchChem. (2023). An In-depth Technical Guide to 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one. BenchChem.
-
Delaunay, D., et al. (2022). Tropane and related alkaloid skeletons via a radical [3+3]-annulation process. Nature Communications, 13(1), 2293. [Link]
- Delaunay, D., et al. (2022). Tropane and related alkaloid skeletons via a radical [3+3]-annulation process.
- Kim, M. G., et al. (2004). C(8)-substituted 1-azabicyclo[3.3.1]non-3-enes: a novel scaffold for muscarinic receptor ligands. Journal of medicinal chemistry, 47(11), 2843-2851.
- Glaxo Group Ltd. (2011). 9-azabicyclo[3.3.1]nonane derivatives. U.S.
- BenchChem. (2023). A Comparative Guide to the In-Vitro and In-Vivo Activity of Novel 9-Azabicyclo[3.3.
-
Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). [Link]
- Kim, M. G., Bodor, E. T., Wang, C., Harden, T. K., & Kohn, H. (2003). C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones: novel muscarinic receptor antagonists. Journal of medicinal chemistry, 46(11), 2216-2226.
- Nodzewska, A., Bokina, A., & Lazny, R. (2021).
- Gyermek, L. (2019). The role of the tropane skeleton in drug research. inhn.org.
- Kim, N., Estrada, O., Chavez, B., Stewart, C., Jr., & D'Auria, J. C. (2016). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Molecules (Basel, Switzerland), 21(11), 1510.
- Newman, A. H., et al. (1996). Novel 4'-Substituted and 4',4''-Disubstituted 3.alpha.-(Diphenylmethoxy)tropane Analogs as Potent and Selective Dopamine Uptake Inhibitors. Journal of Medicinal Chemistry, 39(24), 4744-4749.
- Voloshkin, V. A., et al. (2022). Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Bis(oxiranes). Preprints.
- Berardi, F., et al. (2004). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as sigma-2 receptor ligands. Bioorganic & medicinal chemistry, 12(10), 2551-2559.
- Kim, N., Estrada, O., Chavez, B., Stewart, C., Jr., & D'Auria, J. C. (2016).
- Singh, S. (2000). Chemistry, Design, and Structure−Activity Relationship of Cocaine Antagonists. Chemical Reviews, 100(3), 925-1024.
- Ohta, T., Hosoi, S., & Nozoe, S. (1993). Synthesis of 1-Azabicyclo[3.3.0]octane Derivatives and Their Effects as Piracetam-like Nootropics. Chemical & Pharmaceutical Bulletin, 41(7), 1236-1241.
- Trudell, M. L. (2007). Synthesis And Evaluation Of Novel Tropane Compounds As Potential Therapeutics For Drug Abuse. ScholarWorks@UNO.
- Nodzewska, A. (2022). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. Wroclaw University of Science and Technology.
- Cox, D., et al. (2015). Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. Bioorganic & medicinal chemistry letters, 25(22), 5291-5294.
Sources
- 1. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones: novel muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
Definitive Structural Validation of 1-Azabicyclo[3.3.1]nonan-4-one: A Comparative Guide to X-ray Crystallography
The 1-azabicyclo[3.3.1]nonane framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including analgesics, anesthetics, and receptor antagonists.[1][2] The precise three-dimensional arrangement of this rigid bicyclic system is paramount, as subtle changes in conformation can dramatically influence its interaction with biological targets.[2][3] Therefore, unambiguous structural validation is not merely a procedural step but a foundational requirement for rational drug design and understanding structure-activity relationships.
This guide provides an in-depth analysis of the validation of 1-azabicyclo[3.3.1]nonan-4-one's structure, championing single-crystal X-ray crystallography as the definitive method. We will explore the experimental workflow from synthesis to final structure, compare its capabilities with alternative spectroscopic and computational techniques, and provide the causal reasoning behind key experimental choices, offering researchers a comprehensive understanding of why this technique stands as the gold standard for absolute structural elucidation.
From Synthesis to Single Crystal: An Experimental Blueprint
The journey to validating a molecular structure begins with its synthesis and subsequent crystallization. The quality of the crystal is the most critical determinant for a successful X-ray diffraction experiment.
Synthesis of this compound
Several synthetic routes to the 1-azabicyclo[3.3.1]nonane core have been reported. A common and effective approach is an intramolecular Mannich reaction or a Dieckmann cyclization.[1][3][4][5][6] For instance, a multi-step synthesis can start from 2,5-disubstituted pyridines, which are reduced to the corresponding piperidines. Subsequent reaction with ethyl acrylate followed by a Dieckmann cyclization and acid decarboxylation yields the target C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones.[4][6]
Protocol for Crystallization
Obtaining X-ray quality single crystals is often more art than science, requiring careful optimization of conditions. The goal is to allow molecules to slowly and orderly arrange themselves into a well-defined crystal lattice.
Experimental Protocol: Crystallization by Slow Evaporation
-
Solvent Selection: Choose a solvent in which this compound is moderately soluble. Ethyl acetate is often a good starting point for organic compounds of this nature.[7] Avoid highly volatile solvents like dichloromethane or acetone initially, as rapid evaporation often leads to powders or poor-quality microcrystals.[7]
-
Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature. Ensure the compound is fully dissolved. Gentle warming can be used to increase solubility, but the solution should be allowed to cool back to room temperature.
-
Filtration: Filter the solution through a syringe filter (0.2 µm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites and cause rapid precipitation.
-
Evaporation: Cover the vial with a cap, but do not seal it tightly. Pierce the cap with a needle to allow for very slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization dish or a quiet corner of a lab bench.[8] Allow the setup to stand undisturbed for several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals gently with a small amount of cold solvent and allow them to air dry briefly before analysis.
The Unambiguous Verdict: Single-Crystal X-ray Crystallography
X-ray crystallography provides a direct, three-dimensional map of the electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles. This level of detail is unparalleled by other common analytical techniques.
Experimental Workflow
The process of determining a crystal structure can be broken down into several key stages, each requiring meticulous execution and expert analysis.
Sources
A Researcher's Guide to the Spectroscopic Comparison of 1-Azabicyclo[3.3.1]nonan-4-one Isomers
The 1-azabicyclo[3.3.1]nonane framework is a rigid and structurally significant scaffold in medicinal chemistry and synthetic applications.[1] Its unique three-dimensional structure allows for the precise spatial arrangement of functional groups, making it a valuable building block for developing compounds with potential therapeutic properties, including analgesic, antimicrobial, and anti-inflammatory effects.[1] The ketone derivative, 1-azabicyclo[3.3.1]nonan-4-one, with the molecular formula C₈H₁₃NO, presents a fascinating case for conformational analysis.[1] Due to the bicyclic system, the molecule can adopt several conformations, primarily the twin-chair and chair-boat forms. Distinguishing between these isomers is critical for understanding structure-activity relationships and reaction mechanisms.
This guide provides a comprehensive comparison of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to differentiate the conformational isomers of this compound. We will delve into the theoretical underpinnings, present comparative data, and provide validated experimental protocols to ensure accurate and reproducible characterization.
Section 1: Conformational Isomers - A Structural Overview
The bicyclo[3.3.1]nonane system is known for its conformational flexibility. The two primary, low-energy conformations for the this compound are the twin-chair and the chair-boat . In the twin-chair conformation, both six-membered rings adopt a chair-like geometry. In the chair-boat form, the piperidine ring (containing the nitrogen) typically remains in a chair conformation while the carbocyclic ring (containing the carbonyl) adopts a boat conformation to alleviate steric strain.[2][3] The relative stability of these conformers can be influenced by substitution and intramolecular interactions, such as hydrogen bonding.[2]
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the conformational landscape of this compound isomers in solution. Both ¹H and ¹³C NMR provide diagnostic signals sensitive to the subtle geometric differences between the chair-chair and chair-boat forms.
Expertise & Causality: Why NMR is Decisive
The key to differentiating isomers lies in analyzing chemical shifts (δ) and spin-spin coupling constants (J).
-
Chemical Shifts: The spatial orientation of protons and carbons relative to the nitrogen lone pair and the carbonyl group's magnetic anisotropy results in distinct chemical shifts. For instance, in a twin-chair conformation, transannular interactions between axial protons can cause significant deshielding (a downfield shift).[4][5]
-
Coupling Constants: The dihedral angle between adjacent protons, described by the Karplus relationship, directly influences the magnitude of the ³J coupling constant. A chair conformation exhibits characteristic large axial-axial (~10-13 Hz) and smaller axial-equatorial/equatorial-equatorial (~2-5 Hz) couplings. A boat conformation will display a completely different set of coupling constants due to its altered dihedral angles.
Comparative Data
The following table summarizes typical NMR data expected for the distinct conformations. Exact values can vary with solvent and substituents.
| Parameter | Twin-Chair Conformation | Chair-Boat Conformation | Rationale for Difference |
| ¹H NMR | |||
| Bridgehead H (C5) | Typically a broad multiplet | May show different multiplicity and shift due to altered ring geometry | The overall symmetry and dihedral angles to neighboring protons change. |
| Axial Protons (e.g., C2, C8) | Show large ³J (ax-ax) couplings (~10-13 Hz) | Coupling constants will deviate significantly from classic chair values. | Dihedral angles in the boat ring are different from the chair form. |
| ¹³C NMR | |||
| Carbonyl C (C4) | ~210-212 ppm[6] | May be slightly shifted due to changes in ring strain and hyperconjugation. | The electronic environment of the carbonyl is sensitive to ring conformation. |
| Bridgehead C (C5) | Distinct chemical shift | Shifted relative to the twin-chair due to altered steric interactions. | Changes in γ-gauche effects and transannular strain impact carbon shielding. |
| Carbons α to N (C2, C9) | ~55-57 ppm[6] | Shifts can be affected by the orientation of the nitrogen lone pair. | The steric and electronic environment around the nitrogen changes. |
Experimental Protocol: Acquiring High-Resolution NMR Spectra
Objective: To obtain unambiguous ¹H and ¹³C NMR data, including multiplicity and coupling constants, for conformational assignment.
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Methanol-d₄). Ensure the solvent is free of water and other impurities.
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for key signals.
-
Note the chemical shifts (δ) and integration values.
-
Carefully analyze the multiplicity (singlet, doublet, triplet, multiplet) and measure the coupling constants (J-values) for all resolved signals.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 or APT experiment is highly recommended to differentiate between CH, CH₂, and CH₃ carbons, which is crucial for assigning the numerous methylene signals in this molecule.
-
-
2D NMR (Recommended):
-
Perform a COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks, confirming which protons are adjacent in the spin system.
-
Perform an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate each proton directly to its attached carbon, enabling unambiguous carbon assignments.
-
Section 3: Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present, particularly the carbonyl (C=O) group. The position of the C=O stretching frequency is sensitive to the local electronic and steric environment.
Expertise & Causality: Interpreting the Carbonyl Stretch
The primary diagnostic band for this compound is the strong C=O stretch. Its frequency can be influenced by:
-
Ring Strain: Increased angle strain in the bicyclic system can shift the C=O frequency to higher wavenumbers compared to a simple acyclic ketone.
-
Transannular Interaction: A key phenomenon in bicyclic aminoketones is the potential for a through-space interaction between the nitrogen lone pair and the carbonyl carbon (an n → π* interaction).[7] This interaction donates electron density into the C=O antibonding orbital, weakening the bond and shifting the stretching frequency to a lower wavenumber. The efficiency of this overlap is highly dependent on the N-to-C=O distance and geometry, which differs between conformers. The chair-boat conformer may allow for a closer approach and stronger interaction than the twin-chair.
Comparative Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes on Isomeric Differences |
| C=O Stretch | 1700 - 1725 cm⁻¹ | The conformer with stronger N···C=O transannular interaction will show a C=O stretch at a lower frequency (e.g., 1705 cm⁻¹) compared to the one with a weaker interaction (e.g., 1720 cm⁻¹). |
| C-H Stretch | 2850 - 2950 cm⁻¹[8] | Generally present in all isomers and less diagnostic for conformation. |
| C-N Stretch | ~1100 - 1250 cm⁻¹ | Can be complex and overlap with fingerprint region signals. May show minor shifts between isomers. |
Experimental Protocol: FT-IR Analysis
Objective: To accurately determine the C=O stretching frequency.
-
Sample Preparation:
-
KBr Pellet (Solid): Mix ~1 mg of the solid sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly to a fine powder and press into a transparent pellet using a hydraulic press. This method reflects the solid-state conformation.
-
Solution (for solution-phase conformation): Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄ or CHCl₃) in an appropriate IR cell. This is crucial for comparing with NMR data.
-
-
Data Acquisition:
-
Record a background spectrum of the pure KBr pellet or the solvent-filled cell.
-
Record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Ratio the sample spectrum against the background to obtain the final absorbance/transmittance spectrum.
-
-
Analysis: Accurately identify the peak maximum of the strong C=O stretching band.
Section 4: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and insights into the fragmentation patterns, which can be influenced by the stereochemistry of the parent ion.
Expertise & Causality: Isomer-Specific Fragmentation
Upon electron ionization (EI), this compound will form a molecular ion (M⁺˙) with an expected m/z of 139.[1] The stability and subsequent fragmentation pathways of this ion can depend on the initial conformation of the neutral molecule (Franck-Condon principle). The primary fragmentation pathways for cyclic aminoketones involve:
-
α-Cleavage: Cleavage of bonds adjacent to the nitrogen atom or the carbonyl group is a dominant pathway. The stereochemical arrangement of the rings can influence which α-cleavage pathway is favored.
-
McLafferty Rearrangement: While a classic McLafferty rearrangement is not possible, analogous hydrogen-transfer rearrangements can occur, leading to characteristic neutral losses.[9]
The relative abundance of key fragment ions can serve as a fingerprint to distinguish between isomers, as the transition state energies for different fragmentation pathways will vary with the conformer's geometry.
Comparative Data
| Ion (m/z) | Proposed Identity | Notes on Isomeric Differences |
| 139 | [M]⁺˙ | Molecular Ion. Should be present for both isomers. |
| 111 | [M - CO]⁺˙ or [M - C₂H₄]⁺˙ | Loss of carbon monoxide or ethylene. The relative intensity of this peak can be conformation-dependent. |
| 96 | [M - C₂H₃O]⁺˙ | Potentially from loss of a vinyl alcohol radical via rearrangement, a pathway noted in similar systems.[9] |
| 82, 68 | Further fragmentation products | The relative abundance of these smaller fragments can create a unique fingerprint for each isomer. |
Experimental Protocol: EI-MS Analysis
Objective: To obtain a reproducible mass spectrum and identify differences in fragment ion abundances.
-
Instrumentation: Use a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a standard EI-MS instrument.
-
GC-MS Method (Preferred):
-
Inject a dilute solution of the sample onto a suitable GC column (e.g., DB-5ms) to ensure sample purity and vaporization.
-
Use a standard temperature program (e.g., ramp from 50°C to 250°C).
-
Set the ion source to standard EI conditions (70 eV).
-
-
Data Acquisition: Acquire spectra across the GC peak corresponding to the compound.
-
Analysis:
-
Identify the molecular ion peak at m/z 139.
-
Record the relative abundances of the major fragment ions.
-
Compare the fragmentation patterns of different isomer samples run under identical conditions.
-
Integrated Approach and Conclusion
While each spectroscopic technique provides valuable clues, a definitive structural assignment of this compound isomers is best achieved through an integrated approach. High-field 2D NMR experiments are essential for establishing the solution-phase conformation. This assignment can then be correlated with the C=O stretching frequency from solution-phase IR spectroscopy and the fragmentation fingerprints from GC-MS. By systematically applying these powerful analytical techniques and understanding the causal relationships between molecular structure and spectral output, researchers can confidently characterize these important bicyclic scaffolds, paving the way for more precise and effective drug design and synthesis.
References
-
Sliter, B., Morgan, J., & Greenberg, A. (2011). 1-Azabicyclo[3.3.1]nonan-2-one: Nitrogen Versus Oxygen Protonation. The Journal of Organic Chemistry, 76(8), 2770-2781. [Link]
-
C(8) Substituted 1-Azabicyclo[3.3.1]non-3-enes and C(8) Substituted 1-Azabicyclo[3.3.1]nonan-4-ones: Novel Muscarinic Receptor Antagonists. (n.d.). Sci-Hub. Retrieved January 16, 2026, from [Link]
-
Yu, V. K., Berlin, K. D., Iskakova, T. K., Faskhutdinov, M. F., Praliyev, K. D., Lee, C. P., Ten, A. Y., & Malmkova, A. Y. (2014). Unusual Conformational Behavior of 3,7-Dihetera(N,N-;N,O-;N,S-) Bicyclo[3.3.1]Nonan-9-Ols Via Nmr Analysis. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(6), 864-872. [Link]
-
ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. (n.d.). NIH. Retrieved January 16, 2026, from [Link]
-
The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. (2021). ACS Omega, 6(19), 12723-12733. [Link]
-
Sliter, B., Morgan, J., & Greenberg, A. (2011). 1-Azabicyclo[3.3.1]nonan-2-one: nitrogen versus oxygen protonation. Journal of Organic Chemistry, 76(8), 2770-2781. [Link]
-
The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their. (2021). Semantic Scholar. Retrieved January 16, 2026, from [Link]
-
Leonard, N. J., Oki, M., & Chiavarelli, S. (1955). Cyclic Aminoacyloins and Aminoketones. V. Detailed Infrared Spectral Study of Transannular Interaction between N and CCO1,2. Journal of the American Chemical Society, 77(23), 6234-6237. [Link]
-
Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). (2022). Organic Syntheses. Retrieved January 16, 2026, from [Link]
-
SYNTHESIS OF AND CONFORMATIONAL STUDIES ON N-ALKYL-3-THIA-7-AZABICYCLO [3.3.1]NONAN-9-ONES AND DERIVATIVES. (1982). Taylor & Francis Online. Retrieved January 16, 2026, from [Link]
-
IR Absorption Table. (n.d.). UCLA. Retrieved January 16, 2026, from [Link]
-
Ketone IR Spectroscopy Analysis. (2024). Berkeley Learning Hub. Retrieved January 16, 2026, from [Link]
Sources
- 1. This compound (61108-24-5) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. orgsyn.org [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
- 9. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of 1-Azabicyclo[3.3.1]nonane Derivatives
The 1-azabicyclo[3.3.1]nonane scaffold is a rigid, bicyclic amine that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure provides a fixed orientation for substituents, making it an attractive framework for the design of compounds with specific biological targets. This guide offers a comparative analysis of the biological activities of various 1-azabicyclo[3.3.1]nonane derivatives, supported by experimental data, to aid researchers in drug discovery and development.
The Structural Significance of the 1-Azabicyclo[3.3.1]nonane Core
The rigid nature of the 1-azabicyclo[3.3.1]nonane nucleus is a key determinant of its biological activity. Unlike more flexible aliphatic or cyclic amines, the fixed spatial arrangement of this scaffold allows for precise positioning of functional groups to interact with biological macromolecules such as enzymes and receptors. This conformational rigidity reduces the entropic penalty upon binding, potentially leading to higher affinity and selectivity. The nitrogen atom at the bridgehead position also provides a site for substitution, further enabling the fine-tuning of pharmacological properties.
Comparative Biological Activities
Derivatives of the 1-azabicyclo[3.3.1]nonane scaffold have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and central nervous system effects. The following sections provide a comparative overview of these activities, with supporting quantitative data.
Antimicrobial Activity
Several studies have explored the antibacterial and antifungal properties of 1-azabicyclo[3.3.1]nonane derivatives. A key structure-activity relationship (SAR) that has emerged is the significant influence of substituents on the aryl rings of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones. The introduction of electron-withdrawing groups, such as halogens, at the para or meta positions of the phenyl rings tends to enhance antimicrobial potency.[1] This is likely due to the alteration of the electronic properties of the molecule, potentially affecting its interaction with microbial targets or its ability to penetrate microbial cell membranes.
| Compound ID | Substituent (R) | Test Organism | MIC (µg/mL) | Reference |
| 1a | H | Bacillus subtilis | 100-200 | [1] |
| 1b | 4-F | Bacillus subtilis | 6.25 | [1] |
| 1c | 3-F | Bacillus subtilis | 6.25 | [1] |
| 1d | 4-Cl | Salmonella typhi | 6.25 | [1] |
| 1e | 4-CH₃ | Candida albicans | >200 | [1] |
| 1f | 4-OCH₃ | Candida albicans | >200 | [1] |
| 2a | 4-F (on thienoyl hydrazone) | Salmonella typhi | 6.25 | [2] |
| 2b | 4-Cl (on thienoyl hydrazone) | Escherichia coli | 6.25 | [2] |
| 2c | 4-Br (on thienoyl hydrazone) | Klebsiella pneumoniae | 6.25 | [2] |
Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of selected 1-azabicyclo[3.3.1]nonane derivatives.
Anticancer Activity
The anticancer potential of 1-azabicyclo[3.3.1]nonane derivatives has been investigated against various cancer cell lines. Similar to the trend observed in antimicrobial activity, the presence of electron-withdrawing groups on the aryl substituents often correlates with increased cytotoxicity.[2] For instance, a fluoro-substituted derivative demonstrated potent activity against the HepG2 human liver cancer cell line.[2] The proposed mechanism for some of these compounds involves the induction of apoptosis.[2][3]
| Compound ID | Substituent (R) | Cell Line | IC₅₀ (µg/mL) | Reference |
| 3a | H (thienoyl hydrazone) | HepG2 | >50 | [2] |
| 3b | 4-F (thienoyl hydrazone) | HepG2 | 3.76 | [2] |
| 3c | 4-Cl (thienoyl hydrazone) | HepG2 | 4.82 | [2] |
| 3d | 4-Br (thienoyl hydrazone) | HepG2 | 5.61 | [2] |
| 3e | 4-OCH₃ (thienoyl hydrazone) | HepG2 | 10.24 | [2] |
| 4a | Unsubstituted phenylcarbamoyl | EAC | 151.71 | [4] |
| 4b | 2-Methoxy phenylcarbamoyl | EAC | 148.23 | [4] |
| 4c | 4-Methoxy phenylcarbamoyl | EAC | 110.65 | [4] |
| 5a | Bispidinone derivative (BisP4) | MiaPaca-2 | 16.9 µM | [5] |
| 5b | Bispidinone derivative (BisP4) | BxPC-3 | 23.7 µM | [5] |
Table 2: Comparative IC₅₀ values of selected 1-azabicyclo[3.3.1]nonane derivatives against various cancer cell lines. EAC denotes Ehrlich Ascites Carcinoma.
Receptor Binding Affinity
The rigid framework of the 1-azabicyclo[3.3.1]nonane core makes it an excellent scaffold for designing ligands that target specific receptors in the central nervous system. Derivatives have been synthesized and evaluated for their binding affinity to muscarinic and sigma receptors, which are implicated in various neurological and psychiatric disorders.
For instance, C(8) substituted 1-azabicyclo[3.3.1]non-3-enes have been identified as novel muscarinic receptor antagonists.[6] One derivative, exo-8-benzyloxymethyl-3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-ene, displayed high affinity for all five human muscarinic receptor subtypes (M1-M5).[6] Additionally, N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have been developed as potent and selective sigma-2 (σ2) receptor ligands.[7]
| Compound ID | Receptor | Kᵢ (nM) | Reference |
| 6a | Muscarinic M1 | 150 | [6] |
| 6b | Muscarinic M2 | 120 | [6] |
| 6c | Muscarinic M3 | 110 | [6] |
| 6d | Muscarinic M4 | 180 | [6] |
| 6e | Muscarinic M5 | 130 | [6] |
| WC-26 | Sigma-2 (σ₂) | 2.58 | [7] |
| WC-26 | Sigma-1 (σ₁) | 1435 | [7] |
| WC-59 | Sigma-2 (σ₂) | 0.82 | [7] |
| WC-59 | Sigma-1 (σ₁) | 1711 | [7] |
Table 3: Comparative receptor binding affinities (Kᵢ) of selected 1-azabicyclo[3.3.1]nonane derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section details the standard experimental protocols for assessing the biological activities of 1-azabicyclo[3.3.1]nonane derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of a compound.[8][9]
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube of sterile Mueller-Hinton Broth (MHB).
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
-
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12]
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, remove the medium and add fresh medium containing MTT solution (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
-
Solubilization and Absorbance Measurement:
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability).
-
Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for a specific receptor.[13][14]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Prepare cell membranes expressing the receptor of interest from cultured cells or animal tissues.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the following components in a suitable binding buffer:
-
A fixed concentration of a radiolabeled ligand (e.g., [³H]-labeled) specific for the receptor.
-
Increasing concentrations of the unlabeled test compound.
-
A constant amount of the membrane preparation.
-
-
To determine non-specific binding, include wells with the radioligand, membranes, and a high concentration of a known unlabeled ligand.
-
To determine total binding, include wells with only the radioligand and membranes.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification of Radioactivity:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
Conclusion and Future Perspectives
The 1-azabicyclo[3.3.1]nonane scaffold represents a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. The structure-activity relationships highlighted in this guide underscore the importance of substituent effects in modulating the potency and selectivity of these compounds. The provided experimental protocols offer a standardized approach for the comparative evaluation of new derivatives.
Future research in this area should continue to explore the vast chemical space around the 1-azabicyclo[3.3.1]nonane core. The synthesis of novel derivatives with diverse substitution patterns, coupled with high-throughput screening, will likely lead to the discovery of new lead compounds for various diseases. Furthermore, a deeper understanding of the mechanisms of action of these compounds will be crucial for their optimization and clinical development.
References
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Gifford Bioscience. Radioligand Binding Assay. Retrieved from [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
ResearchGate. Azabicyclo[3.3.1]nonane-based natural products. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
-
PubMed. C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones: novel muscarinic receptor antagonists. Retrieved from [Link]
-
ResearchGate. New 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives as antimicrobial and anti-cancer agents: Synthesis, in-vitro and SAR studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011, October 18). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing Protocols. (n.d.). Retrieved from [Link]
-
protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
UKHSA Research Portal. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved from [Link]
-
PubMed Central. (2017, March 1). Modulation of Opioid Receptor Affinity and Efficacy via N-Substitution of 9β-Hydroxy-5-(3-hydroxyphenyl)morphan: Synthesis and Computer Simulation Study. Retrieved from [Link]
-
Scientific Research Publishing. (2017). Synthesis, Spectral, Anti-Liver Cancer and Free Radical Scavenging Activity of New Azabicyclic Thienoyl Hydrazone Derivatives. Retrieved from [Link]
-
MDPI. (2019, January 31). The Bispidinone Derivative 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells In Vitro. Retrieved from [Link]
-
Taylor & Francis Online. Synthesis and antimicrobial studies of novel 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one 4′-phenylthiosemicarbazones. Retrieved from [Link]
-
ResearchGate. Synthesis of Three‐Dimensional (Di)Azatricyclododecene Scaffold and Its Application to Peptidomimetics. Retrieved from [Link]
-
ResearchGate. Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as sigma-2 receptor ligands. Retrieved from [Link]
-
OUCI. Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo- [3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound …. Retrieved from [Link]
-
MDPI. (PDF) Screening of Anticancer Activity and Molecular Modeling .... Retrieved from [Link]
-
J-STAGE. Synthesis and Muscarinic Activity of Novel Aniline Derivatives with a 1-Azabicyclo[3.3.0]octane Moiety1). Retrieved from [Link]
-
ACS Publications. (2023, December 5). Design and Synthesis of Bicyclo[4.3.0]nonene Nucleoside Analogues. Retrieved from [Link]
-
International Journal of Chemical Studies. (2015, February 17). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (2014, May 1). Comparative in vitro Cytotoxic Studies of Novel 8-(4j/2j-Methoxy/Unsubstituted phenylcarbamoyl) bicyclo[3.3.1]nonane Derivatives. Retrieved from [Link]
-
ResearchGate. Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis, Spectral, Anti-Liver Cancer and Free Radical Scavenging Activity of New Azabicyclic Thienoyl Hydrazone Derivatives [scirp.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones: novel muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. clyte.tech [clyte.tech]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. broadpharm.com [broadpharm.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 1-Azabicyclo[3.3.1]nonan-4-one
The 1-azabicyclo[3.3.1]nonane scaffold, an isomer of the well-known morphan ring system, is a privileged structural motif in medicinal chemistry and natural product synthesis. Its rigid bicyclic framework serves as a valuable template for designing ligands with specific three-dimensional orientations, targeting a range of biological receptors. The ketone functionality at the C-4 position in 1-azabicyclo[3.3.1]nonan-4-one offers a versatile handle for further chemical elaboration, making it a critical intermediate for drug discovery programs.
This guide provides an in-depth comparative analysis of the primary synthetic strategies to access this important bicyclic ketone. We will delve into the mechanistic underpinnings, practical considerations, and relative merits of each approach, supported by experimental data and protocols to aid researchers in selecting and implementing the optimal route for their specific objectives.
The Biomimetic Double Mannich Cascade: Robinson-Schöpf Type Synthesis
The most historically significant and elegantly convergent approach to constructing bicyclic aminoketones is the Robinson-Schöpf reaction. Originally developed for the synthesis of tropinone (an 8-azabicyclo[3.2.1]octane), the principles are readily adapted for the 1-azabicyclo[3.3.1]nonane system.[1][2] This one-pot, multi-component reaction is a prime example of a biomimetic synthesis, mimicking the presumed biosynthetic pathway in plants.[1]
Causality and Mechanism
The reaction's brilliance lies in its tandem formation of two rings in a single pot from simple, acyclic precursors. The synthesis convenes a dialdehyde (such as glutaraldehyde), a primary amine, and an acetone equivalent, typically acetonedicarboxylic acid, which is more reactive due to its acidic α-hydrogens.[1][3]
The mechanism proceeds through a cascade of reactions:
-
Iminium Formation: The primary amine condenses with the dialdehyde to form a di-iminium ion or a related pyrrolidine intermediate.[3]
-
First (Intermolecular) Mannich Reaction: The enolate of acetonedicarboxylic acid attacks one of the iminium ions.
-
Second (Intramolecular) Mannich Reaction: A second enolate is formed, which then attacks the remaining iminium ion intramolecularly to close the second ring, forming the bicyclic framework.[1]
-
Decarboxylation: The acidic conditions of the workup facilitate the loss of the two carboxyl groups, yielding the target ketone.
The use of acetonedicarboxylic acid significantly lowers the activation energy of the reaction compared to using acetone directly, leading to much higher yields under milder, "physiological" pH and temperature conditions.[1][3]
Sources
A Comparative Guide to the In Vitro and In Vivo Evaluation of 1-Azabicyclo[3.3.1]nonane-Based Drug Candidates
The 1-azabicyclo[3.3.1]nonane scaffold is a rigid bicyclic amine that has garnered significant attention in medicinal chemistry. Its constrained conformation reduces the entropic penalty of binding to a target and allows for a precise three-dimensional arrangement of pharmacophoric features. This guide provides a comparative analysis of drug candidates incorporating this privileged scaffold, with a focus on their evaluation for central nervous system (CNS) disorders, particularly those involving cholinergic neurotransmission. We will delve into the in vitro characterization and in vivo efficacy of representative compounds, supported by detailed experimental protocols, to offer researchers and drug development professionals a comprehensive resource for advancing their own discovery programs.
The Strategic Advantage of the 1-Azabicyclo[3.3.1]nonane Core
The unique bridged structure of the 1-azabicyclo[3.3.1]nonane core imparts several desirable properties for CNS drug candidates. Its rigidity allows for the presentation of substituents in well-defined spatial orientations, enhancing selectivity for specific receptor subtypes. Furthermore, this scaffold can serve as a bioisostere for other bicyclic amines, offering a novel chemical space for lead optimization. Derivatives of this core structure have shown promise in the treatment of psychotic and neurodegenerative disorders.[1]
In Vitro Evaluation: From Receptor Affinity to Functional Activity
The initial stages of characterizing 1-azabicyclo[3.3.1]nonane-based drug candidates typically involve a battery of in vitro assays to determine their potency, selectivity, and mechanism of action at the molecular level. Here, we compare two hypothetical, yet representative, compounds, AZN-001 and AZN-002 , targeting muscarinic and nicotinic acetylcholine receptors, respectively. These targets are implicated in the pathophysiology of Alzheimer's disease and schizophrenia.
Comparative In Vitro Profile of AZN-001 and AZN-002
| Assay Type | Target | AZN-001 | AZN-002 | Alternative: Compound X |
| Receptor Binding Affinity (Ki, nM) | Muscarinic M1 | 5.2 | >1000 | 15.8 |
| Muscarinic M2 | 150 | >1000 | 25.4 | |
| Nicotinic α7 | >1000 | 8.9 | 50.2 | |
| Nicotinic α4β2 | >1000 | 250 | 120.7 | |
| Functional Activity (EC50/IC50, nM) | M1 Agonism | 25.6 (EC50) | N/A | 80.1 (EC50) |
| α7 Agonism | N/A | 45.3 (EC50) | 210.5 (EC50) |
Causality Behind Experimental Choices: The selection of muscarinic M1 and nicotinic α7 receptors as primary targets is driven by their established roles in cognitive processes. M1 receptor activation is a key strategy for improving cognitive deficits in Alzheimer's disease, while α7 nicotinic receptor modulators have shown potential in treating cognitive impairments associated with both Alzheimer's and schizophrenia. The inclusion of M2 and α4β2 subtypes is crucial for assessing selectivity, as off-target effects at these receptors can lead to undesirable side effects.
Key Experimental Protocols: In Vitro Assays
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol is adapted from studies on C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones as muscarinic receptor antagonists.[2]
Objective: To determine the binding affinity (Ki) of test compounds for muscarinic M1 and M2 receptors.
Materials:
-
Human M1 and M2 receptor-expressing cell membranes
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand
-
Test compounds (e.g., AZN-001)
-
Atropine (for non-specific binding determination)
-
Scintillation cocktail and counter
Procedure:
-
Prepare cell membrane homogenates expressing the target receptor.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-NMS and varying concentrations of the test compound.
-
For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of atropine.
-
After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology for Functional Activity
Objective: To measure the functional activity (agonism or antagonism) of test compounds at the target ion channels or G-protein coupled receptors.
Materials:
-
HEK293 cells stably expressing the human α7 nicotinic or M1 muscarinic receptor
-
Patch-clamp rig with amplifier and data acquisition system
-
Acetylcholine (ACh) as the natural agonist
-
Test compounds (e.g., AZN-001, AZN-002)
Procedure:
-
Culture the cells to an appropriate confluency for electrophysiological recording.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a baseline response by perfusing the cell with a known concentration of ACh.
-
After washout, apply the test compound at various concentrations to determine its effect on the ion channel or receptor activation.
-
For agonists, a dose-response curve is generated to determine the EC50. For antagonists, the IC50 is determined by co-application with a fixed concentration of ACh.
In Vivo Evaluation: Bridging the Gap from Bench to Bedside
The successful translation of in vitro potency to in vivo efficacy is a critical hurdle in drug development. In vivo studies in relevant animal models are essential to assess the pharmacokinetic properties, safety, and therapeutic potential of 1-azabicyclo[3.3.1]nonane-based drug candidates.
Comparative In Vivo Profile of AZN-001 and AZN-002
| Assay Type | Animal Model | AZN-001 | AZN-002 | Alternative: Compound X |
| Cognitive Enhancement | Scopolamine-induced amnesia in rats (Novel Object Recognition) | Reversal of deficit at 1 mg/kg | Reversal of deficit at 3 mg/kg | Partial reversal at 10 mg/kg |
| Sensorimotor Gating | Amphetamine-induced disruption in mice (Prepulse Inhibition) | Not tested | Reversal of deficit at 5 mg/kg | No significant effect |
| Target Engagement | In vivo microdialysis in rats | Increased acetylcholine levels in the prefrontal cortex | Modulated dopamine release in the striatum | Minimal effect on neurotransmitter levels |
Causality Behind Experimental Choices: The scopolamine-induced amnesia model is a well-established paradigm for assessing pro-cognitive, cholinomimetic agents. The Novel Object Recognition (NOR) task is employed as it relies on the animal's innate exploratory behavior and is sensitive to manipulations of the cholinergic system.[3][4][5][6][7] The prepulse inhibition (PPI) of the acoustic startle reflex is a measure of sensorimotor gating, which is deficient in schizophrenia patients. This model is therefore highly relevant for compounds targeting this indication.[8][9][10][11][12] In vivo microdialysis provides direct evidence of target engagement in the brain by measuring changes in neurotransmitter levels following drug administration.[13]
Key Experimental Protocols: In Vivo Assays
Novel Object Recognition (NOR) Test in Rats
Objective: To evaluate the effect of test compounds on recognition memory.[3][4][5][6][7]
Materials:
-
Open field arena
-
Two sets of identical objects (e.g., plastic cubes, metal cylinders)
-
Scopolamine
-
Test compound (e.g., AZN-001)
Procedure:
-
Habituation: Allow each rat to explore the empty arena for a set period on consecutive days.
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the rat to explore them for a defined time.
-
Drug Administration: Administer the test compound or vehicle, followed by scopolamine to induce a cognitive deficit.
-
Testing Phase: After a retention interval, replace one of the familiar objects with a novel object and allow the rat to explore.
-
Record the time spent exploring the novel and familiar objects. A preference for the novel object indicates intact recognition memory.
Prepulse Inhibition (PPI) of Acoustic Startle in Mice
Objective: To assess sensorimotor gating, a measure of information processing that is disrupted in schizophrenia.[8][9][10][11][12]
Materials:
-
Startle response measurement system with a sound-attenuating chamber
-
Amphetamine
-
Test compound (e.g., AZN-002)
Procedure:
-
Acclimation: Place the mouse in the startle chamber for an acclimation period with background noise.
-
Drug Administration: Administer the test compound or vehicle, followed by amphetamine to disrupt PPI.
-
Test Session: Present a series of trials consisting of a startling stimulus (pulse) alone, a non-startling stimulus (prepulse) alone, and the prepulse followed by the pulse at a short interval.
-
Measure the startle response (whole-body flinch) in each trial.
-
Calculate the percentage of PPI as the reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials.
Visualizing the Path Forward: Experimental Workflows
In Vitro to In Vivo Drug Discovery Pipeline for 1-Azabicyclo[3.3.1]nonane Derivatives
Caption: A streamlined workflow for the discovery and development of 1-azabicyclo[3.3.1]nonane-based drug candidates.
Signaling Pathway of a Hypothetical α7 Nicotinic Acetylcholine Receptor Agonist
Caption: Proposed mechanism of action for a 1-azabicyclo[3.3.1]nonane-based α7 nAChR agonist leading to cognitive enhancement.
Conclusion and Future Directions
The 1-azabicyclo[3.3.1]nonane scaffold represents a promising starting point for the design of novel CNS-active compounds. The illustrative data for AZN-001 and AZN-002 highlight the potential to develop potent and selective modulators of key neurotransmitter receptors. A rigorous and systematic evaluation, encompassing both in vitro and in vivo studies as outlined in this guide, is paramount for identifying candidates with the highest probability of clinical success. Future research should focus on expanding the structure-activity relationship around this scaffold, exploring a wider range of CNS targets, and employing advanced in vivo models that more closely mimic human disease pathology.
References
-
Hussein, M. A., et al. (2018). Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo-[3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms. Molecules, 23(11), 2825. Available from: [Link]
-
Oka, M., et al. (2000). Synthesis of 1-Azabicyclo[3.3.0]octane Derivatives and Their Effects as Piracetam-like Nootropics. Chemical & Pharmaceutical Bulletin, 48(8), 1121-1124. Available from: [Link]
- Actinogen Medical Limited. (2024). Flow chemistry process for preparing aza-bicyclic heteroaryl compounds. WO2024178474A1.
- Syncom B.V. (1993). Tricyclic 5-HT3 receptor antagonists. US5202333A.
-
Roy, S., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22389-22480. Available from: [Link]
-
Carroll, F. I., et al. (2001). C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones: novel muscarinic receptor antagonists. Journal of Medicinal Chemistry, 44(15), 2539-2553. Available from: [Link]
-
Temple University. (2014). Investigation into the bioisosteric approach in the design, synthesis and evaluation of muscarinic receptor ligands. Available from: [Link]
-
IMPReSS. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol. Available from: [Link]
-
Wang, W., et al. (2012). New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. Journal of Medicinal Chemistry, 55(17), 7578-7591. Available from: [Link]
-
Leger, M., et al. (2012). The novel object recognition memory: neurobiology, test procedure, and its modifications. Journal of Visualized Experiments, (69), e4372. Available from: [Link]
-
Geyer, M. A., & Dulawa, S. C. (2003). Testing Prepulse Inhibition of Acoustic Startle in Rodents. Current Protocols in Neuroscience, Chapter 8, Unit 8.17. Available from: [Link]
-
Mouse Metabolic Phenotyping Centers. (2024). Novel Object Recognition test. Available from: [Link]
-
Mouse Metabolic Phenotyping Centers. (2024). Auditory startle & Prepulse inhibition. Available from: [Link]
-
Broadbent, N. J., et al. (2004). Novel Object Recognition in the Rat: A Facile Assay for Cognitive Function. Current Protocols in Neuroscience, Chapter 8, Unit 8.18. Available from: [Link]
-
Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments, (126), e55718. Available from: [Link]
- Glaxo Group Ltd. (2006). Muscarinic acetylcholine receptor antagonists. WO2005009362A2.
-
Merck Sharp & Dohme Corp. (2015). Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 25(22), 5039-5043. Available from: [Link]
-
Millan, M. J., et al. (2018). Assessing Prepulse Inhibition of Startle in Mice. Bio-protocol, 8(7), e2793. Available from: [Link]
-
protocols.io. (2023). Assessment of prepulse inhibition (PPI) of the acoustic startle reflex in rodents. Available from: [Link]
-
Maze Engineers. Novel Object Recognition. Available from: [Link]
-
Suzuki, T., et al. (1999). Synthesis and Muscarinic Activity of Novel Aniline Derivatives with a 1-Azabicyclo[3.3.0]octane Moiety. Chemical & Pharmaceutical Bulletin, 47(1), 28-36. Available from: [Link]
Sources
- 1. Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo- [3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones: novel muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mmpc.org [mmpc.org]
- 5. researchgate.net [researchgate.net]
- 6. jove.com [jove.com]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 9. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mmpc.org [mmpc.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. protocols.io [protocols.io]
- 13. DSpace [scholarshare.temple.edu]
A Comparative Benchmarking Guide to 1-Azabicyclo[3.3.1]nonane Analogs for Cognitive Enhancement
This guide provides a detailed comparative analysis of 1-azabicyclo[3.3.1]nonane analogs, focusing on their efficacy as cognitive enhancers relative to established therapeutic agents. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes preclinical and clinical data, outlines robust experimental protocols for head-to-head evaluation, and explains the scientific rationale behind targeting specific neurobiological pathways.
Introduction: The Therapeutic Promise of the 1-Azabicyclo[3.3.1]nonane Scaffold
The 1-azabicyclo[3.3.1]nonane moiety is a rigid bicyclic structure that has garnered significant interest in medicinal chemistry.[1][2] Its conformational rigidity makes it an excellent scaffold for designing selective ligands that can precisely interact with specific receptor subtypes, minimizing off-target effects. While derivatives of this scaffold have been explored as muscarinic receptor antagonists and monoamine reuptake inhibitors, a particularly promising line of research has focused on their activity as agonists for nicotinic acetylcholine receptors (nAChRs).[3][4]
Dysfunction of the cholinergic system, particularly nAChRs, is a well-established factor in the pathophysiology of cognitive decline associated with Alzheimer's disease (AD), schizophrenia, and attention-deficit/hyperactivity disorder (ADHD).[5][6] This guide will use AZD3480 (ispronicline) , a selective α4β2 nAChR agonist built on the 1-azabicyclo[3.3.1]nonane framework, as a case study to benchmark its efficacy against a standard-of-care acetylcholinesterase inhibitor, Donepezil .[7][8]
The Scientific Rationale: Targeting the Alpha-7 Nicotinic Acetylcholine Receptor (α7-nAChR)
The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel widely distributed in brain regions critical for cognitive processes, such as the hippocampus and prefrontal cortex.[5][9] Its activation plays a crucial role in learning, memory, and attention.[10]
Mechanism of Action: Upon binding by an agonist like acetylcholine or a synthetic analog, the α7-nAChR channel opens, allowing an influx of cations, primarily Ca²⁺. This calcium influx triggers a cascade of downstream signaling events, including the activation of calcium-dependent kinases and modulation of neurotransmitter release, which are fundamental to synaptic plasticity.[11] Evidence strongly suggests that enhancing α7-nAChR signaling can be a viable therapeutic strategy to counteract cognitive deficits.[9][10][12]
Below is a diagram illustrating the signaling pathway initiated by the activation of α7-nAChRs.
Comparative Efficacy: AZD3480 vs. Donepezil
A direct comparison requires evaluating both mechanism of action and clinical outcomes. Donepezil acts indirectly by inhibiting acetylcholinesterase, thereby increasing the overall concentration of acetylcholine in the synapse. In contrast, AZD3480 acts as a direct and selective agonist at nAChRs.
While head-to-head clinical trial data is limited, we can synthesize findings from separate studies to draw a comparative picture. A Phase IIb study of AZD3480 in patients with mild-to-moderate Alzheimer's disease used Donepezil as an active comparator.[7] Although the study did not meet its primary endpoint for statistical significance on the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog), both AZD3480 and Donepezil showed improvements in secondary measures like the Mini-Mental State Examination (MMSE) compared to placebo.[7] Other studies have shown that AZD3480 significantly improves attention and episodic memory.[13][14][15]
Conversely, meta-analyses of Donepezil show it can improve cognitive function in patients with Mild Cognitive Impairment (MCI) but does not significantly delay disease progression and is associated with a higher incidence of adverse events like nausea and diarrhea.[16][17]
Table 1: Comparative Profile of AZD3480 and Donepezil
| Feature | AZD3480 (Ispronicline) | Donepezil |
|---|---|---|
| Drug Class | 1-Azabicyclo[3.3.1]nonane analog; nAChR Agonist | Acetylcholinesterase Inhibitor |
| Primary Mechanism | Direct agonist at α4β2 and other nAChRs.[8] | Reversible inhibition of acetylcholinesterase, increasing synaptic acetylcholine.[17] |
| Selectivity | High selectivity for specific nAChR subtypes.[8] | Non-selective increase of acetylcholine at both nicotinic and muscarinic receptors. |
| Reported Efficacy | Improvements in attention, memory, and executive function in ADHD and AAMI.[15][18][19] | Modest improvements in global function and cognition (MMSE, ADAS-Cog) in AD.[7][16][17] |
| Key Adverse Events | Generally well-tolerated; mild to moderate side effects similar to placebo reported in some studies.[7][19] | Nausea, vomiting, diarrhea, insomnia.[16] |
Methodologies for Robust Benchmarking
To conduct a fair and objective comparison between a novel analog and an established drug, a multi-tiered experimental approach is essential. The following protocols represent the gold standard for evaluating and comparing pro-cognitive compounds.
Below is a workflow diagram illustrating the benchmarking process from initial in-vitro screening to in-vivo validation.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compounds for the human α7-nAChR. This assay quantifies how tightly a compound binds to the receptor.[20]
Causality: A high binding affinity is a prerequisite for a potent receptor agonist or antagonist. By comparing the Ki values of the 1-azabicyclo[3.3.1]nonane analog and the known drug (or its active metabolites) at the same target, we can directly compare their potential for target engagement.
Methodology:
-
Membrane Preparation: Utilize cell membranes prepared from a stable cell line (e.g., HEK293) expressing the human α7-nAChR.[21] Protein concentration should be determined via a BCA or Bradford assay.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[21]
-
Radioligand: Use a high-affinity α7-nAChR radioligand, such as [³H]-Methyllycaconitine or [³H]-Epibatidine, at a concentration near its dissociation constant (Kd).[22]
-
Competition Setup: In a 96-well plate, incubate the receptor membranes with the fixed concentration of radioligand and serial dilutions of the unlabeled test compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).[21]
-
Non-Specific Binding: To determine non-specific binding, use a high concentration of a known α7-nAChR agonist (e.g., nicotine or PNU-282987) in a set of control wells.[21]
-
Incubation: Incubate the plates for a predetermined time (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) to reach equilibrium.[23]
-
Termination: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine to reduce non-specific binding.[21][23]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[21]
-
Quantification: Place filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a scintillation counter.[23]
-
Data Analysis: Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: In-Vitro Functional Assay (Calcium Flux)
Objective: To measure the functional potency (EC50) of agonist compounds by quantifying the increase in intracellular calcium concentration following receptor activation.
Causality: While binding assays measure affinity, they do not confirm functional activity (i.e., whether the compound activates or inhibits the receptor). A calcium flux assay provides a direct measure of the cellular response to receptor agonism, which is the intended therapeutic effect for a pro-cognitive agent targeting an ion channel.[24]
Methodology:
-
Cell Culture: Plate cells stably expressing the α7-nAChR (e.g., SH-EP1-hα7) in black-walled, clear-bottom 96-well plates and culture until they form a confluent monolayer.[24]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C in the dark.[24][25] The dye's fluorescence intensity increases upon binding to free intracellular calcium.
-
Washing: Gently wash the cells with a Krebs-HEPES buffer to remove excess extracellular dye.[24]
-
Compound Addition: Use an automated liquid handler integrated with a fluorescence plate reader (e.g., a FlexStation) to add serial dilutions of the test compounds to the wells.
-
Signal Detection: Measure the fluorescence intensity kinetically, with readings taken immediately before and for several minutes after compound addition. The excitation/emission wavelengths for Fluo-4 are typically ~490 nm/525 nm.[25]
-
Controls: Include wells with a known α7 agonist (e.g., PNU-282987) as a positive control and buffer alone as a negative control. An ionophore like ionomycin can be used to determine the maximum calcium response.[26][27]
-
Data Analysis: Plot the peak fluorescence response against the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration that elicits 50% of the maximal response).
Protocol 3: In-Vivo Cognitive Efficacy (Novel Object Recognition Test)
Objective: To assess the pro-cognitive effects of the test compounds in a rodent model. This test evaluates recognition memory, a domain often impaired in AD and schizophrenia.[28][29]
Causality: Successful performance in this task relies on the animal's ability to remember a previously encountered object.[29][30] Improvement in this task following drug administration provides strong evidence of enhanced cognitive function in a living system, bridging the gap between in-vitro activity and potential therapeutic benefit.
Methodology:
-
Animal Handling & Habituation: Acclimate mice or rats to the testing room for at least one hour before testing.[30] On Day 1, allow each animal to freely explore an empty, open-field arena for 5-10 minutes to habituate them to the environment.[31][32]
-
Compound Administration: Administer the test compound (1-azabicyclo[3.3.1]nonane analog or Donepezil) or vehicle control via the appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined time before the training phase (e.g., 30-60 minutes).
-
Training Phase (T1): Place two identical objects in the arena and allow the animal to explore them for a set period (e.g., 5-10 minutes).[28][32] Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose.[28]
-
Retention Interval: Return the animal to its home cage for a specific retention interval (e.g., 1 to 24 hours, depending on the memory domain being tested).[28]
-
Testing Phase (T2): Place the animal back into the arena, where one of the original objects has been replaced with a novel object.[28][29]
-
Data Recording: For 5 minutes, record the time the animal spends exploring the familiar object (Tf) and the novel object (Tn).
-
Data Analysis: Calculate a Discrimination Index (DI) using the formula: DI = (Tn - Tf) / (Tn + Tf) .[31] A positive DI indicates the animal remembers the familiar object and preferentially explores the novel one. Compare the DI between drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion
The 1-azabicyclo[3.3.1]nonane scaffold provides a robust platform for developing highly selective neuronal receptor modulators. As demonstrated with AZD3480, analogs from this class show significant promise as pro-cognitive agents by directly targeting nAChRs. While established drugs like Donepezil offer clinical benefits, their indirect and non-selective mechanism can limit efficacy and increase side effects. A rigorous benchmarking strategy, employing the standardized in-vitro and in-vivo protocols detailed in this guide, is critical for objectively evaluating the therapeutic potential of novel analogs. By systematically assessing binding affinity, functional potency, and in-vivo cognitive enhancement, researchers can effectively identify and advance superior next-generation therapeutics for cognitive disorders.
References
-
F. Z. Levin, E. (2012). α7 nicotinic acetylcholine receptors and their role in cognition. PubMed. Available at: [Link]
-
F. Z. Levin, E. (n.d.). α7-Nicotinic receptors and cognition. PubMed. Available at: [Link]
-
Singh, S., Agrawal, N., & Goyal, A. (2024). Role of Alpha-7-Nicotinic Acetylcholine Receptor in Alzheimer's Disease. CNS & Neurological Disorders - Drug Targets. Available at: [Link]
-
Chauhan, A. (2025). Alpha 7 nicotinic acetylcholine receptor contributes to long-term cognitive recovery following ischemic stroke. PubMed. Available at: [Link]
-
AhnAllen, C. G. (2012). The Role of the α7 Nicotinic Receptor in Cognitive Processing of Persons With Schizophrenia. PubMed. Available at: [Link]
-
D. D. (2012). Effects of AZD3480 on cognition in patients with mild-to-moderate Alzheimer's disease: a phase IIb dose-finding study. PubMed. Available at: [Link]
-
Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. PubMed. Available at: [Link]
-
b-neuro. (n.d.). Novel Object Recognition Test. b-neuro. Available at: [Link]
-
Melior Discovery. (n.d.). Novel Object Recognition Test. Melior Discovery. Available at: [Link]
-
JoVE. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. JoVE. Available at: [Link]
-
Potter, A. S. (2014). AZD3480, a novel nicotinic receptor agonist, for the treatment of attention-deficit/hyperactivity disorder in adults. PubMed. Available at: [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
-
Dunbar, G. (2007). Effects of TC-1734 (AZD3480), a selective neuronal nicotinic receptor agonist, on cognitive performance and the EEG of young healthy male volunteers. PubMed. Available at: [Link]
- Google Patents. (n.d.). WO2005009362A2 - Muscarinic acetylcholine receptor antagonists. Google Patents.
-
Unknown. (n.d.). CALCIUM FLUX PROTOCOL. Unknown Source. Available at: [Link]
-
ResearchGate. (n.d.). Novel object recognition. (A) NOR protocol consisted of three 5-minute... ResearchGate. Available at: [Link]
-
ResearchGate. (2025). AZD3480, a Novel Nicotinic Receptor Agonist, for the Treatment of Attention-Deficit/Hyperactivity Disorder in Adults | Request PDF. ResearchGate. Available at: [Link]
-
Semantic Scholar. (n.d.). Effects of TC-1734 (AZD3480), a selective neuronal nicotinic receptor agonist, on cognitive performance and the EEG of young healthy male volunteers. Semantic Scholar. Available at: [Link]
-
MMPC.org. (2024). Novel Object Recognition test. MMPC.org. Available at: [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]
-
G. W. (2004). C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones: novel muscarinic receptor antagonists. PubMed. Available at: [Link]
-
Dunbar, G. C., Koumenis, I. L., & Kuchibhatla, R. V. (n.d.). Evidence of Efficacy for TC-1734 (AZD3480) in the Treatment of Cognitive Impairment in Older Subjects. Unknown Source. Available at: [Link]
-
RSC Publishing. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Annotated Patent Selections. Taylor & Francis Online. Available at: [Link]
-
MDPI. (n.d.). A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia. MDPI. Available at: [Link]
-
NIH. (n.d.). Calcium signalling mediated through α7 and non-α7 nAChR stimulation is differentially regulated in bovine chromaffin cells to induce catecholamine release. NIH. Available at: [Link]
-
PubMed Central. (n.d.). Creating an α7 Nicotinic Acetylcholine Recognition Domain from the Acetylcholine-binding Protein: CRYSTALLOGRAPHIC AND LIGAND SELECTIVITY ANALYSES. PubMed Central. Available at: [Link]
-
Unknown. (n.d.). Calcium Flux on LSRII. Unknown Source. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. (n.d.). α7-nAChRs and calcium-dependent signal transduction Activation of... ResearchGate. Available at: [Link]
-
Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Molecular Devices. Available at: [Link]
-
European Patent Office. (2024). ANTAGONISTS OF THE MUSCARINIC ACETYLCHOLINE RECEPTOR M4. European Patent Office. Available at: [Link]
- Google Patents. (n.d.). BRPI0412716A - muscarinic acetylcholine receptor antagonists... Google Patents.
-
MDPI. (n.d.). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI. Available at: [Link]
-
PubChem - NIH. (n.d.). 1-Azabicyclo[3.3.1]nonane. PubChem - NIH. Available at: [Link]
-
Z. Z. (2022). Efficacy and safety of donepezil for mild cognitive impairment: A systematic review and meta-analysis. PubMed. Available at: [Link]
-
Rogers, S. L., Doody, R. S., Mohs, R. C., & Friedhoff, L. T. (1998). Donepezil improves cognition and global function in Alzheimer disease: a 15-week, double-blind, placebo-controlled study. PubMed. Available at: [Link]
-
PubMed Central. (n.d.). Donepezil Beyond Alzheimer’s Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases. PubMed Central. Available at: [Link]
Sources
- 1. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 2. 1-Azabicyclo[3.3.1]nonane | C8H15N | CID 13759526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones: novel muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. The role of the α7 nicotinic receptor in cognitive processing of persons with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of AZD3480 on cognition in patients with mild-to-moderate Alzheimer's disease: a phase IIb dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. α7 nicotinic acetylcholine receptors and their role in cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. α7-Nicotinic receptors and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Alpha 7 nicotinic acetylcholine receptor contributes to long-term cognitive recovery following ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of TC-1734 (AZD3480), a selective neuronal nicotinic receptor agonist, on cognitive performance and the EEG of young healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of TC-1734 (AZD3480), a selective neuronal nicotinic receptor agonist, on cognitive performance and the EEG of young healthy male volunteers | Semantic Scholar [semanticscholar.org]
- 15. media.corporate-ir.net [media.corporate-ir.net]
- 16. Efficacy and safety of donepezil for mild cognitive impairment: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Donepezil improves cognition and global function in Alzheimer disease: a 15-week, double-blind, placebo-controlled study. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. AZD3480, a novel nicotinic receptor agonist, for the treatment of attention-deficit/hyperactivity disorder in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. Calcium signalling mediated through α7 and non-α7 nAChR stimulation is differentially regulated in bovine chromaffin cells to induce catecholamine release - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 26. bu.edu [bu.edu]
- 27. ucl.ac.uk [ucl.ac.uk]
- 28. b-neuro.com [b-neuro.com]
- 29. meliordiscovery.com [meliordiscovery.com]
- 30. jove.com [jove.com]
- 31. researchgate.net [researchgate.net]
- 32. mmpc.org [mmpc.org]
A Comparative Guide to the Cross-Reactivity of 1-Azabicyclo[3.3.1]nonane Derivatives
Introduction: The 1-Azabicyclo[3.3.1]nonane Scaffold and the Imperative of Selectivity
The 1-azabicyclo[3.3.1]nonane scaffold is a conformationally constrained bicyclic amine structure present in a variety of natural products and synthetic molecules with significant therapeutic potential.[1][2][3] Its rigid framework makes it an attractive starting point for designing ligands with high affinity for specific biological targets, including G-protein coupled receptors (GPCRs) and transporters.[4][5] Derivatives have been explored as antagonists for muscarinic[6][7] and nicotinic acetylcholine receptors,[8][9][10] as well as ligands for the dopamine transporter (DAT).[11][12]
However, the very structural features that confer high affinity can also lead to unintended interactions with other receptors, a phenomenon known as cross-reactivity. For drug development professionals, understanding and mitigating cross-reactivity is not merely an academic exercise; it is a critical step in ensuring the safety and efficacy of a therapeutic candidate. Off-target binding can lead to undesirable side effects, ranging from dry mouth and blurred vision with antimuscarinic agents to more severe cardiovascular or central nervous system effects.[13][14]
This guide provides a comparative analysis of the cross-reactivity profiles of different 1-azabicyclo[3.3.1]nonane derivatives. We will delve into the experimental methodologies used to quantify these interactions, explain the rationale behind protocol design, and present data that illuminates the structure-activity relationships (SAR) governing receptor selectivity.
Comparative Cross-Reactivity Profiles
The selectivity of a 1-azabicyclo[3.3.1]nonane derivative is highly dependent on the nature and stereochemistry of its substituents. A minor structural modification can dramatically shift the binding profile from one receptor subtype to another, or introduce new off-target interactions.
For example, early studies on 9-methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonanes revealed their affinity for the dopamine transporter (DAT), though they were found to be significantly less potent than analogous tropane compounds, indicating high sensitivity of the cocaine-binding site to structural changes in the bicyclic core.[11][12] In contrast, other derivatives have been specifically engineered to target muscarinic receptors. Pharmacological studies have shown that certain 3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-enes function as antagonists across all five human muscarinic receptor subtypes (M1-M5), with some compounds showing selectivity based on the orientation of substituents at the C(8) position.[7]
To illustrate these differences, the following table presents representative binding affinity data for three hypothetical derivatives, showcasing distinct selectivity profiles.
| Compound ID | Primary Target | Ki (nM) vs. Primary Target | Ki (nM) vs. Off-Target M2 | Ki (nM) vs. Off-Target hERG | Selectivity Ratio (Off-Target/Primary) |
| AZN-101 | Muscarinic M1 | 1.5 | 5.0 | >10,000 | M2: 3.3x |
| AZN-205 | Nicotinic α4β2 | 5.2 | >10,000 | >10,000 | >1,900x |
| AZN-309 | Dopamine Transporter | 25.0 | 1,500 | 8,000 | M2: 60x |
Data is representative and for illustrative purposes.
This data highlights how AZN-205 exhibits high selectivity for its primary nicotinic target, while AZN-101 shows some cross-reactivity with the M2 muscarinic receptor. AZN-309, while active at the DAT, has significant off-target activity that would need to be addressed during lead optimization.
Experimental Methodologies for Assessing Cross-Reactivity
A multi-tiered approach is essential for thoroughly characterizing the cross-reactivity profile of a new chemical entity. This typically begins with high-throughput binding assays against a broad panel of targets and progresses to more complex functional assays for promising candidates.
Radioligand Binding Assays: The Gold Standard for Affinity
Radioligand binding assays are the foundational method for quantifying the affinity of a compound for a specific receptor.[15][16] They directly measure the interaction between a compound and its target, providing key parameters like the inhibitory constant (Ki).[17][18] The principle is based on competition: the test compound's ability to displace a known radioactive ligand ("radioligand") from the receptor is measured.
This protocol describes a standard procedure for determining the Ki of a test compound at a GPCR, such as a muscarinic receptor.
Objective: To determine the binding affinity (Ki) of a 1-azabicyclo[3.3.1]nonane derivative by measuring its ability to compete with a specific radioligand for binding to a target receptor.
Materials:
-
Cell Membranes: Membranes prepared from a cell line overexpressing the human target receptor (e.g., CHO-K1 cells expressing the M1 muscarinic receptor).
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioactive isotope (e.g., [³H]-N-methylscopolamine for muscarinic receptors).
-
Test Compound: The 1-azabicyclo[3.3.1]nonane derivative, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Buffer optimized for receptor binding (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Non-specific Binding (NSB) Agent: A high concentration of a known, unlabeled ligand (e.g., 1 µM Atropine) to saturate all specific binding sites.[19]
-
Scintillation Cocktail & 96-well Filter Plates.
-
Microplate Scintillation Counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer. Typically, 11 concentrations are used to generate a full competition curve.
-
Assay Plate Preparation: To each well of a 96-well plate, add:
-
25 µL of Assay Buffer (for Total Binding) OR 25 µL of NSB Agent (for Non-specific Binding) OR 25 µL of diluted Test Compound.
-
25 µL of the radioligand at a concentration close to its Kd value. This choice is critical; using too high a concentration can compromise the accuracy of Ki measurements.[17]
-
50 µL of the cell membrane preparation. The amount of membrane protein is optimized to ensure that less than 10% of the total radioligand is bound, preventing ligand depletion artifacts.[17]
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 60-90 minutes) at a specific temperature (e.g., 25°C) to allow the binding reaction to reach equilibrium. Establishing that equilibrium has been reached is crucial for accurate affinity measurements.[17]
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After the filter plate has dried, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.
-
Enzyme Inhibition Assays
If the 1-azabicyclo[3.3.1]nonane derivative is designed to target an enzyme, or if off-target enzyme activity is a concern (e.g., inhibition of Cytochrome P450 enzymes), enzyme inhibition assays are performed.[20]
This protocol provides a general framework for assessing enzyme inhibition.[21][22]
Objective: To determine the IC50 of a test compound against a target enzyme.
Materials:
-
Purified enzyme.
-
Enzyme substrate.
-
Assay buffer optimized for enzyme activity.
-
Test compound and positive control inhibitor.
-
Microplate reader (spectrophotometer or fluorometer).
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compound.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme.
-
Pre-incubation: Incubate the plate for 10-15 minutes to allow the inhibitor to bind to the enzyme before the reaction starts.[22]
-
Reaction Initiation: Add the substrate to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Measure the formation of product (or depletion of substrate) over time using the microplate reader. The initial linear portion of the reaction curve represents the initial velocity (V₀).[23]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control (no inhibitor). Plot the percent inhibition against the log concentration of the inhibitor to determine the IC50 value.[22]
Cellular Functional Assays
While binding assays measure affinity, they do not reveal the functional consequence of that binding (e.g., agonism, antagonism, or inverse agonism). Cell-based assays are critical for understanding a compound's activity in a more physiologically relevant context.[24][25][26] These assays measure downstream signaling events (e.g., changes in cAMP, IP1, or β-arrestin recruitment) that occur after a compound binds to its receptor.[16][27] They are essential for confirming that an observed off-target binding event translates into a functional effect.
Visualizing the Workflow
Effective cross-reactivity screening follows a logical progression from broad, high-throughput methods to more specific, functional studies.
Caption: A typical cross-reactivity screening cascade for drug discovery.
The following diagram illustrates the fundamental principle of a competitive binding assay.
Caption: Principle of a competitive radioligand binding assay.
Conclusion and Future Directions
The study of cross-reactivity is fundamental to the development of safe and effective therapeutics based on the 1-azabicyclo[3.3.1]nonane scaffold. A systematic approach, combining high-throughput binding assays with targeted functional studies, is essential to build a comprehensive selectivity profile. The data generated from these studies directly informs structure-activity relationship (SAR) models, guiding medicinal chemists in modifying the scaffold to enhance potency at the primary target while engineering out unwanted off-target interactions. As assay technologies continue to evolve, incorporating more complex and physiologically relevant systems, such as 3D cell cultures[27] and patient-derived iPSCs,[28] will provide even deeper insights into the potential cross-reactivity of these promising compounds.
References
- Title: GPCR-radioligand binding assays Source: PubMed URL
- Title: GPCR Radioligand Binding - Robust Assays, Fast Results Source: Eurofins Discovery URL
- Title: GPCR Screening & Profiling with Binding Assays Source: Creative Biogene URL
- Title: A standard operating procedure for an enzymatic activity inhibition assay Source: PubMed URL
- Title: Subtype-selective nicotinic receptor antagonists: potential as tobacco use cessation agents Source: PubMed URL
- Title: Cell Health Screening Assays for Drug Discovery Source: Promega Corporation URL
- Title: GPCR Membrane Ligand Binding Assay Development Source: Multispan, Inc URL
- Title: Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework Source: Benchchem URL
- Title: Nicotinic Receptor Antagonists as Treatments for Nicotine Abuse Source: PubMed Central URL
- Title: Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.
- Title: A review for cell-based screening methods in drug discovery Source: PubMed Central URL
- Title: Cell-Based Assays for Drug Discovery Source: Reaction Biology URL
- Title: Therapeutically relevant cell-based assays for drug discovery Source: Nuvisan URL
- Title: Unlocking the Potential of Cell-Based Assays in Modern Scientific Research Source: Vipergen URL
- Title: Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs Source: PubMed Central URL
- Title: Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.
- Title: Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes)
- Title: Synthesis and Muscarinic Activity of Novel Aniline Derivatives with a 1-Azabicyclo[3.3.0]octane Moiety1)
- Title: Synthesis and Dopamine Transporter Affinity of 2-(Methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.
- Title: Experimental Methods for Identifying Drug-Drug Interactions Source: Creative Bioarray URL
- Title: Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes)
- Title: Nicotinic receptor antagonists as treatments for nicotine abuse Source: PubMed URL
- Title: Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes)
- Title: Muscarinic antagonist Source: Wikipedia URL
- Title: C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and C(8) substituted 1-azabicyclo[3.3.
- Title: Muscarinic Receptor Agonists and Antagonists Source: MDPI URL
- Title: Comparative analysis of the receptor binding affinity of 3-azabicyclo ...
- Title: Muscarinic Antagonists Source: StatPearls - NCBI Bookshelf URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 3. Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 7. C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones: novel muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Subtype-selective nicotinic receptor antagonists: potential as tobacco use cessation agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nicotinic Receptor Antagonists as Treatments for Nicotine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nicotinic receptor antagonists as treatments for nicotine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 14. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 17. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. multispaninc.com [multispaninc.com]
- 19. mdpi.com [mdpi.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. reactionbiology.com [reactionbiology.com]
- 26. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 27. Cell Health Screening Assays for Drug Discovery [promega.com]
- 28. nuvisan.com [nuvisan.com]
A Head-to-Head Comparison of Catalytic Strategies for the Synthesis of 1-Azabicyclo[3.3.1]nonane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1-Azabicyclo[3.3.1]nonane Scaffold
The 1-azabicyclo[3.3.1]nonane, also known as the granatane skeleton, is a privileged structural motif found in a wide array of natural products and pharmacologically active compounds.[1] Its rigid, three-dimensional architecture is a key feature in molecules such as the tropane and granatane alkaloids, which exhibit a broad spectrum of biological activities.[1] The precise spatial arrangement of substituents on this scaffold is critical for its molecular recognition and biological function, making the development of stereoselective synthetic methods a paramount objective for medicinal chemists and synthetic organic chemists.
This guide provides an in-depth, head-to-head comparison of the primary catalytic methodologies employed for the synthesis of the 1-azabicyclo[3.3.1]nonane framework: organocatalysis, transition metal catalysis, and biocatalysis. By examining the mechanistic underpinnings, performance metrics, and practical considerations of each approach, this document serves as a technical resource to inform catalyst selection in the pursuit of novel therapeutics and complex molecular architectures.
Organocatalysis: Precision in Asymmetric Construction
Organocatalysis has emerged as a formidable strategy for the asymmetric synthesis of complex molecules, offering a metal-free approach that often provides excellent stereocontrol.[2] In the context of 1-azabicyclo[3.3.1]nonane synthesis, organocatalysts have proven particularly adept at facilitating cascade reactions that construct the bicyclic core with multiple stereocenters in a single, highly controlled sequence.[3][4]
Mechanistic Insight: The Enamine-Iminium Catalysis Cascade
A prevalent and powerful organocatalytic strategy involves a cascade reaction initiated by a chiral secondary amine catalyst, such as a proline derivative. This process typically begins with a Michael addition of an enamine intermediate to an electrophile, followed by an intramolecular cyclization, such as a Mannich or aldol reaction, to forge the bicyclic system.[3][5]
Figure 1: Organocatalytic cascade for 1-azabicyclo[3.3.1]nonane synthesis.
Performance Comparison of Organocatalytic Systems
The following table summarizes the performance of various organocatalytic systems in the synthesis of 1-azabicyclo[3.3.1]nonane derivatives. It is important to note that these results are from different studies and may not be directly comparable due to variations in substrates and reaction conditions.
| Catalyst System | Key Reaction Type | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) | Reference(s) |
| Proline Derivatives | Michael/Nitro-Mannich Cascade | up to 83 | >99:1 | up to 98 | [3][4] |
| Phosphonium Salt/Lewis Acid | [3+2] Cyclization/Friedel-Crafts | Good to Excellent | Excellent | Excellent | [6][7] |
| Chiral Phosphoric Acid | Desymmetrizing Michael Cyclization | 52 | N/A | 77 | [8] |
| Proline-Substituted Catalyst | Intramolecular Aldol | 70 | Total | 72 | [5] |
Table 1: Performance of Selected Organocatalysts in 1-Azabicyclo[3.3.1]nonane Synthesis.
Experimental Protocol: Organocatalytic Michael/Nitro-Mannich Cascade
This protocol is representative of the highly stereoselective synthesis of functionalized 1-azabicyclo[3.3.1]nonanes.[3][4]
Materials:
-
N-protected piperidine ketoester
-
Nitroalkene
-
Proline-derived organocatalyst (e.g., (S)-diphenylprolinol silyl ether)
-
Toluene, anhydrous
-
Dichloromethane, anhydrous
-
Base (e.g., DBU)
-
Standard workup and purification reagents
Procedure:
-
Michael Addition: To a solution of the N-protected piperidine ketoester (1.0 equiv) in toluene, add the nitroalkene (1.2 equiv) and the organocatalyst (0.1-0.2 equiv). Stir the mixture at the specified temperature (e.g., room temperature) until the starting material is consumed, as monitored by TLC.
-
Workup and Isolation: Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography to obtain the Michael adduct.
-
Intramolecular Nitro-Mannich Reaction: Dissolve the isolated Michael adduct in dichloromethane and treat with a suitable base (e.g., DBU, 1.2 equiv). Stir at room temperature until cyclization is complete.
-
Final Workup and Purification: Quench the reaction, perform an aqueous workup, and extract the product with dichloromethane. Dry the combined organic layers, concentrate, and purify by flash column chromatography to yield the final 1-azabicyclo[3.3.1]nonane product.
Transition Metal Catalysis: Efficiency and Versatility
Transition metal catalysts offer a powerful and versatile toolkit for the construction of the 1-azabicyclo[3.3.1]nonane core. These catalysts can mediate a wide range of transformations, including cyclizations, cross-couplings, and tandem reactions, often with high efficiency and functional group tolerance.[9][10]
Mechanistic Diversity in Transition Metal-Catalyzed Syntheses
Unlike the more defined mechanisms in organocatalysis, transition metal-catalyzed routes to 1-azabicyclo[3.3.1]nonanes are mechanistically diverse. Palladium-catalyzed intramolecular cyclizations and tandem processes are notable examples.[11] The combination of transition metal catalysis with other catalytic modes, such as organocatalysis, is also a burgeoning area of research.[12]
Figure 2: Generalized workflow for transition metal-catalyzed synthesis.
Performance Comparison of Transition Metal-Based Systems
Direct head-to-head comparisons of different transition metal catalysts for this specific synthesis are scarce in the literature. The table below presents data from various synthetic approaches.
| Catalyst System | Key Reaction Type | Yield (%) | Stereoselectivity | Reference(s) |
| Pd(OH)2/C | Hydrogenation | 89.6 | Not specified for the bicyclic core formation | [13] |
| (SiMe3)3SiH/AIBN | Radical Ring Closing | Not specified | Not specified | [10] |
| Palladium Catalysts | Intramolecular Coupling | Not specified | Can be stereoselective | [11] |
Table 2: Performance of Selected Transition Metal-Based Systems.
Experimental Protocol: Synthesis of the 9-Azabicyclo[3.3.1]nonane Core
This protocol describes the synthesis of the closely related 9-azabicyclo[3.3.1]nonane, which is a precursor to the important organocatalyst ABNO.[13][14]
Materials:
-
9-Benzyl-9-azabicyclo[3.3.1]non-3-ene
-
Pd(OH)2 on carbon (20 wt%)
-
Isopropanol
-
Hydrogen gas
Procedure:
-
In a hydrogenation reactor, dissolve the starting olefin (1.0 equiv) in isopropanol.
-
Add the Pd(OH)2 on carbon catalyst.
-
Purge the reactor with nitrogen and then pressurize with hydrogen to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture at an elevated temperature (e.g., 50 °C) for an extended period (e.g., 48 hours), or until the reaction is complete as determined by GC analysis.
-
Filter the catalyst and wash the filter cake with isopropanol.
-
Concentrate the filtrate to obtain the crude 9-azabicyclo[3.3.1]nonane product.
Biocatalysis: A Green and Highly Selective Frontier
Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations with high precision and under environmentally benign conditions.[15][16] For the synthesis of chiral 1-azabicyclo[3.3.1]nonane derivatives, biocatalysis offers powerful strategies for asymmetric synthesis, including kinetic resolutions and desymmetrization reactions.[17][18]
Strategies in Biocatalytic Synthesis
The application of biocatalysis in alkaloid synthesis generally follows three main strategies:[15][17]
-
Preparation of Chiral Building Blocks: Enzymes are used to generate enantiomerically pure precursors that are then converted to the target molecule through chemical synthesis.
-
Kinetic Resolution or Desymmetrization: Enzymes selectively transform one enantiomer of a racemic mixture or one of two enantiotopic groups in a prochiral substrate.
-
Biocatalytic C-C and C-N Bond Formation: Enzymes are used to construct the core skeleton of the alkaloid in an asymmetric fashion.
Performance and Considerations
-
Exceptional Stereoselectivity: Enzymes can provide products with very high enantiomeric excess.
-
Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near ambient temperature and neutral pH.
-
Sustainability: This approach is considered a "green" technology due to its reduced environmental impact.
However, limitations such as substrate specificity, the need for enzyme development and optimization, and potential challenges in downstream processing must be considered.
Conclusion: Selecting the Optimal Catalytic Approach
The synthesis of the 1-azabicyclo[3.3.1]nonane scaffold is a well-addressed challenge in modern organic chemistry, with organocatalysis, transition metal catalysis, and biocatalysis each presenting a unique set of advantages and limitations.
-
Organocatalysis is the method of choice when high enantioselectivity and the construction of multiple stereocenters in a single cascade are the primary objectives.
-
Transition Metal Catalysis offers a broad scope of efficient and versatile reactions, making it a powerful tool for the rapid assembly of the bicyclic core, particularly when a variety of functional groups need to be tolerated.
-
Biocatalysis provides an unparalleled level of stereoselectivity and a sustainable approach, which is particularly attractive for the synthesis of enantiopure pharmaceutical intermediates, provided a suitable enzyme can be identified or engineered.
The optimal choice of catalyst will be dictated by the specific synthetic target, the desired level of stereocontrol, the availability of starting materials, and considerations of scale, cost, and environmental impact. Future innovations in catalysis, particularly at the interface of these distinct fields, will undoubtedly lead to even more powerful and elegant solutions for the synthesis of this important class of molecules.
References
-
Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes) - Chemical Communications (RSC Publishing). Available at: [Link]
-
Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) - Organic Syntheses. Available at: [Link]
-
The role of biocatalysis in the asymmetric synthesis of alkaloids – an update - PMC. Available at: [Link]
-
The role of biocatalysis in the asymmetric synthesis of alkaloids – an update. RSC Advances. Available at: [Link]
-
Development of a Catalytic, Asymmetric Aza-Cope Rearrangement and Mannich Cyclization (60th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund). Available at: [Link]
-
Asymmetric synthesis of N-bridged [3.3.1] ring systems by phosphonium salt/Lewis acid relay catalysis - PMC - PubMed Central. Available at: [Link]
-
The role of biocatalysis in the asymmetric synthesis of alkaloids - PMC - PubMed Central. Available at: [Link]
-
Enantioselective synthesis of bicyclo[3.n.1]alkanes by chiral phosphoric acid-catalyzed desymmetrizing Michael cyclizations - Chemical Science (RSC Publishing). Available at: [Link]
-
Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis - MDPI. Available at: [Link]
-
Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes) | Request PDF - ResearchGate. Available at: [Link]
-
Asymmetric synthesis of 2-azabicyclo[3.3.1]nonanes by a microwave-assisted organocatalysed tandem desymmetrisation and intramole - ResearchGate. Available at: [Link]
-
Biocatalytic vs. Chemical Synthesis of Enantiomerically Pure Compounds - ResearchGate. Available at: [Link]
-
Azabicycloalkanone Synthesis by Transannular Cyclization - bac-lac.gc.ca. Available at: [Link]
-
Organocatalysis and Transition-Metal Catalysis: Key Trends in Synthetic Chemistry and Challenges - MDPI. Available at: [Link]
-
Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes - Semantic Scholar. Available at: [Link]
-
An expeditious entry to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO): another highly active organocatalyst for oxidation of alcohols - PubMed. Available at: [Link]
-
Combining transition metal catalysis and organocatalysis: a broad new concept for catalysis - Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Chiral aryl-fused azabicyclo[3.3.1]nonane compounds and their... - ResearchGate. Available at: [Link]
-
Recent Advances in Organocatalytic Asymmetric Synthesis of Bicyclo[3.3.1]nonane Frameworks | Semantic Scholar. Available at: [Link]
Sources
- 1. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis [mdpi.com]
- 2. Recent Advances in Organocatalytic Asymmetric Synthesis of Bicyclo[3.3.1]nonane Frameworks | Semantic Scholar [semanticscholar.org]
- 3. Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric synthesis of N-bridged [3.3.1] ring systems by phosphonium salt/Lewis acid relay catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective synthesis of bicyclo[3.n.1]alkanes by chiral phosphoric acid-catalyzed desymmetrizing Michael cyclizations - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00753D [pubs.rsc.org]
- 9. central.bac-lac.gc.ca [central.bac-lac.gc.ca]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Combining transition metal catalysis and organocatalysis: a broad new concept for catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. orgsyn.org [orgsyn.org]
- 14. An expeditious entry to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO): another highly active organocatalyst for oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The role of biocatalysis in the asymmetric synthesis of alkaloids – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] The role of biocatalysis in the asymmetric synthesis of alkaloids – an update | Semantic Scholar [semanticscholar.org]
- 17. The role of biocatalysis in the asymmetric synthesis of alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Characterization and Validation of Novel 1-Azabicyclo[3.3.1]nonan-4-one Derivatives
Introduction: The Strategic Value of the 1-Azabicyclo[3.3.1]nonane Scaffold
The 1-azabicyclo[3.3.1]nonan-4-one core is a rigid bicyclic structure that serves as a valuable pharmacophore in modern medicinal chemistry[1]. Its constrained conformation reduces the entropic penalty upon binding to a biological target, often leading to enhanced affinity and selectivity. Derivatives of this scaffold have shown a remarkable diversity of biological activities, including analgesic, anti-inflammatory, anticancer, and potent interactions with central nervous system targets like muscarinic receptors and monoamine transporters[1][2][3][4].
This guide provides a comprehensive framework for the systematic characterization and validation of novel derivatives built upon this promising scaffold. As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the causality behind each experimental choice. We will navigate the critical path from initial synthesis to robust preclinical validation, ensuring that each step generates trustworthy, decision-driving data for researchers and drug development professionals.
Part 1: Foundational Characterization: Confirming Identity and Purity
Before any biological evaluation, the absolute identity, purity, and key physicochemical properties of a novel derivative must be unequivocally established. This foundational stage is non-negotiable and forms the bedrock of all subsequent data.
Synthesis and Purification
Novel this compound derivatives are commonly synthesized via multicomponent reactions like the Mannich reaction, which involves condensing a ketone, an aldehyde, and an amine source[1][5]. Alternative strategies include multi-step syntheses starting from substituted pyridines, which are subsequently reduced and cyclized[6].
Regardless of the route, rigorous purification is paramount. This is typically achieved using column chromatography, followed by recrystallization to obtain the final compound with >95% purity, as determined by High-Performance Liquid Chromatography (HPLC).
Structural Elucidation Workflow
The goal of this workflow is to confirm that the molecular structure you intended to synthesize is the one you actually possess.
Sources
- 1. This compound (61108-24-5) for sale [vulcanchem.com]
- 2. sci-hub.box [sci-hub.box]
- 3. Further structurally constrained analogues of cis-(6-benzhydrylpiperidin-3-yl)benzylamine with elucidation of bioactive conformation: discovery of 1,4-diazabicyclo[3.3.1]nonane derivatives and evaluation of their biological properties for the monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 5. chemijournal.com [chemijournal.com]
- 6. C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones: novel muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Azabicyclo[3.3.1]nonan-4-one
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-Azabicyclo[3.3.1]nonan-4-one, a key building block in synthetic chemistry. By grounding our protocols in established safety standards and regulatory requirements, we can ensure the protection of our personnel and the environment.
Hazard Identification and Risk Assessment: The "Why" Behind the "How"
Understanding the potential hazards of this compound is the foundation of its safe handling and disposal. Based on data from its structural analogs, this compound should be presumed to possess the following hazardous characteristics[1][2]:
-
Skin Irritation: Likely to cause skin irritation upon contact.
-
Serious Eye Irritation: Poses a risk of serious damage to the eyes.
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.
These hazards necessitate a meticulous approach to not only its use in experimental work but also to the management of its waste. The primary goal of the disposal procedure is to mitigate these risks and prevent unintended exposure or environmental release.
Physical and Chemical Properties Overview
| Property | Anticipated Value/Characteristic | Implication for Disposal |
| Physical State | Solid (based on analogs) | Easier to contain than a volatile liquid, but dust can be an inhalation hazard. |
| Solubility | Data not available; likely soluble in organic solvents. | The choice of solvent for decontamination or dissolution for disposal must be considered carefully. |
| Reactivity | Incompatible with strong oxidizing agents. | Waste should not be mixed with oxidizers to prevent potentially hazardous reactions. |
| Decomposition | Thermal decomposition may produce nitrogen oxides (NOx) and carbon oxides (CO, CO2).[2] | Incineration must be carried out in a facility equipped with scrubbers to handle these toxic byproducts. |
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound in any capacity, including disposal, the following PPE is mandatory:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and dispose of them in accordance with laboratory procedures after handling the compound.
-
Eye and Face Protection: Safety glasses with side shields or goggles are essential. If there is a risk of splashing or dust generation, a face shield should also be used.
-
Skin and Body Protection: A lab coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If dust is generated and a fume hood is not available, a NIOSH-approved respirator is required.
Spill Management: Immediate and Controlled Response
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.
-
Don PPE: Put on the appropriate personal protective equipment as outlined above.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust and place it into a designated, labeled waste container. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial absorbent pad).
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be treated as hazardous waste.
-
Dispose of Waste: All contaminated materials, including PPE, must be placed in a sealed, labeled container for hazardous waste disposal.
Disposal Procedures: A Step-by-Step Guide
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste in accordance with all federal, state, and local regulations.[3]
Protocol for Unused or Waste this compound:
-
Segregation: Do not mix waste this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Keep it in its original or a compatible, clearly labeled container.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Irritant").
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[4] These companies are equipped to handle and dispose of chemical waste in a compliant and environmentally sound manner.
-
Incineration: The preferred method of disposal for this type of organic compound is high-temperature incineration in a facility with an afterburner and scrubber system to neutralize harmful combustion byproducts.[4]
-
Documentation: Maintain accurate records of the amount of waste generated and the date of its transfer to the disposal company, in line with EPA and institutional requirements.
Protocol for Contaminated Materials:
Any materials that come into contact with this compound, such as gloves, absorbent pads, and empty containers, must be treated as hazardous waste.
-
Empty Containers: "Empty" containers that held this compound are still considered hazardous waste as they will contain residual amounts of the chemical. They should be collected and disposed of through the same hazardous waste stream as the chemical itself. Do not rinse them into the sanitary sewer system.
-
Contaminated Labware and PPE: Disposable items should be placed in a sealed bag or container, labeled as hazardous waste, and disposed of accordingly. Non-disposable labware should be decontaminated with a suitable solvent (the rinsate from which must also be collected as hazardous waste) before washing.
Decision-Making Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound and associated waste.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
